Ceftolozane Sulfate

Catalog No.
S523134
CAS No.
936111-69-2
M.F
C23H32N12O12S3
M. Wt
764.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ceftolozane Sulfate

CAS Number

936111-69-2

Product Name

Ceftolozane Sulfate

IUPAC Name

(6R,7R)-3-[[5-amino-4-(2-aminoethylcarbamoylamino)-1-methylpyrazol-2-ium-2-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate

Molecular Formula

C23H32N12O12S3

Molecular Weight

764.8 g/mol

InChI

InChI=1S/C23H30N12O8S2.H2O4S/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24;1-5(2,3)4/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42);(H2,1,2,3,4)/b31-11-;/t12-,18-;/m1./s1

InChI Key

UJDQGRLTPBVSFN-TVNHLQOTSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

FR-264205; FR264205; FR 264205; Ceftolozane sulfate;

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-]

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-]

The exact mass of the compound Ceftolozane sulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

ceftolozane mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Ceftolozane/tazobactam (C/T) is a fixed-dose combination antibiotic where each component has a distinct and complementary role. The table below summarizes the core functions of each molecule.

Component Chemical Class Primary Molecular Target Key Mechanism & Structural Features
Ceftolozane Cephalosporin (β-lactam) Penicillin-Binding Proteins (PBPs), notably PBP3 in P. aeruginosa [1] [2] [3] Inhibits bacterial cell wall synthesis by binding to essential PBPs. Its structure features a pyrazole ring at the 3-position that provides steric hindrance against β-lactamase hydrolysis and a dimethylacetic acid moiety that enhances anti-pseudomonal activity [1] [2] [3].
Tazobactam β-lactamase inhibitor (penicillinate sulfone) β-lactamase enzymes (primarily Class A & some Class C) [1] [2] [4] Irreversibly inhibits bacterial β-lactamase enzymes, protecting ceftolozane from degradation. It has little intrinsic antibacterial activity due to low affinity for PBPs [1] [2] [4].

The following diagram illustrates the synergistic relationship and primary targets of this combination within a bacterial cell.

G C Ceftolozane PBP PBP Inhibition (Cell Wall Synthesis) C->PBP 1. Binds to T Tazobactam BL β-lactamase Enzyme T->BL 2. Inactivates CW Disrupted Cell Wall Synthesis PBP->CW BL->C 3. Prevents hydrolysis of CD Cell Death CW->CD

Synergistic mechanism of ceftolozane and tazobactam in overcoming bacterial resistance.

Spectrum of Activity and Quantitative Data

C/T exhibits a potent and focused spectrum of activity, particularly against multidrug-resistant Pseudomonas aeruginosa and many Enterobacteriaceae.

Organism / Phenotype C/T Susceptibility (MIC90 / % Susceptible) Comparative Notes
Pseudomonas aeruginosa MIC90 = 2-4 mg/L [1] [3] Most active anti-pseudomonal β-lactam in clinical use; stable against many AmpC β-lactamases, efflux pumps, and porin loss [1] [2].
> Multidrug-resistant (MDR) ~82-92% susceptible [3] [5] Retains activity against strains resistant to carbapenems, piperacillin/tazobactam, and ceftazidime [2] [3].
Escherichia coli (including ESBL producers) ~85-99% susceptible [1] [5] Tazobactam extends coverage to include most ESBL producers [1] [2].
Klebsiella pneumoniae (ESBL producers) ~73-84% susceptible [5] Activity is more variable compared to E. coli [5].
Carbapenem-resistant Enterobacteriaceae (CRE) <10% susceptible [5] Not active against carbapenemase-producing strains (e.g., KPC, NDM) [2] [5].

Emerging Resistance: Complex Pathways and Key Genes

Despite its potency, resistance to C/T is emerging. A recent 2025 genomic epidemiology study of 1,682 P. aeruginosa isolates revealed that resistance (found in 20.4% of isolates) arises through complex, multi-factorial pathways, not a single mechanism [6] [7] [8].

  • Established Mechanisms: Mutations in known genes (ftsI [encoding PBP3], ampC, ampR, mpl, ampD, oprD) are common in resistant isolates. These mutations often have an additive effect, where successive mutations lead to a stepwise increase in the Minimum Inhibitory Concentration (MIC) [6] [8].
  • Novel Genetic Associations: The same study used a genome-wide association study (GWAS) and machine learning to identify five key genes significantly associated with C/T resistance: ftsI, ampR, ampC, and two newly implicated genes of unknown function, PA3329 and PA4311 [6] [7] [8].
  • Molecular Basis of ftsI Resistance: Molecular docking simulations demonstrated that a specific mutation in ftsI (R504C) alters the penicillin-binding protein 3 (PBP3). This change reduces binding contacts and hydrogen bonds with ceftolozane, significantly decreasing the antibiotic's binding affinity (p=0.016) [6] [8]. This underscores that target-site modification is a crucial, though previously underappreciated, resistance mechanism.

Experimental Protocols for Resistance Mechanism Analysis

For researchers, the methodologies from the seminal 2025 study provide a robust framework for investigating C/T resistance.

  • Isolate Collection & Susceptibility Testing: Analyze a large collection of clinical isolates (e.g., 1,682 isolates). Perform broth microdilution (BMD) susceptibility testing for ceftolozane/tazobactam according to standards like those from the CLSI or EUCAST to determine Minimum Inhibitory Concentrations (MICs) for each isolate [8].
  • Genomic Sequencing & Analysis: Conduct whole-genome sequencing on all isolates. Use bioinformatic pipelines to identify known acquired resistance genes (e.g., carbapenemases) and sequence variations (single nucleotide polymorphisms, insertions, deletions) in chromosomal genes associated with resistance [6] [8].
  • GWAS and Machine Learning: Perform a genome-wide association study (GWAS) to find statistical associations between genetic variants and the C/T-resistant phenotype. Augment this with machine learning analysis (e.g., feature selection) to identify the most predictive genes for resistance a priori [6] [8].
  • Molecular Docking Simulations: To validate findings, model the atomic-level interaction. Use the crystal structure of the target protein (e.g., PBP3) and perform in silico molecular docking simulations with ceftolozane. Compare the binding affinity and interaction patterns (e.g., hydrogen bonds, van der Waals contacts) between the wild-type and mutant protein structures [6] [8].

The experimental workflow for a comprehensive resistance study integrates these methods, as shown below.

G A Isolate Collection & Phenotyping (BMD) B Whole-Genome Sequencing A->B C Bioinformatic Variant Calling B->C D GWAS & Machine Learning Analysis C->D E Molecular Docking Simulation D->E

High-level workflow for genomic analysis of ceftolozane/tazobactam resistance mechanisms.

Pharmacokinetic/Pharmacodynamic (PK/PD) Profile

The PK/PD profile of C/T informs its optimal clinical application, especially in serious infections like ventilator-associated pneumonia (VABP).

  • PK/PD Driver: Like other β-lactams, the efficacy of C/T is best predicted by the percentage of the dosing interval that the free drug concentration exceeds the pathogen's MIC (%fT>MIC) [2] [3].
  • Dosing Optimization: For infections with high inoculum or less susceptible pathogens, achieving adequate drug exposure is critical. Monte Carlo simulations support the use of a 3 g (2 g ceftolozane/1 g tazobactam) every 8 hours regimen, administered via prolonged infusion (e.g., over 3 hours), to maximize the probability of target attainment for pathogens with MICs up to 8 mg/L [3].
  • Stability: Ceftolozane is stable for over 24 hours at room temperature in standard IV solutions, facilitating its administration via prolonged or continuous infusion in elastomeric pumps [3].

The field of antimicrobial resistance is rapidly evolving. The recent discovery of new genes like PA3329 and PA4311 highlights that our understanding of the resistance landscape for even the most potent antibiotics is still incomplete [6] [8].

References

ceftolozane discovery and development timeline

Author: Smolecule Technical Support Team. Date: February 2026

Ceftolozane/Tazobactam Profile

Ceftolozane/tazobactam (C/T), marketed as Zerbaxa, is a combination antibiotic product consisting of ceftolozane, a novel cephalosporin, and the established β-lactamase inhibitor tazobactam. It was developed to address infections caused by multidrug-resistant (MDR) Gram-negative pathogens, particularly Pseudomonas aeruginosa [1] [2].

  • Mechanism of Action: Ceftolozane exerts its bactericidal activity by binding to key penicillin-binding proteins (PBP1b, PBP1c, PBP2, and PBP3) and disrupting cell wall synthesis. It is distinguished from other cephalosporins by its enhanced stability against the common resistance mechanisms in P. aeruginosa, including upregulated chromosomal AmpC β-lactamase expression and efflux pumps (e.g., MexAB-OprM). Tazobactam protects ceftolozane from hydrolysis by many extended-spectrum β-lactamases (ESBLs) [1] [2].
  • Drug Composition: The pharmaceutical combination is typically formulated in a 2:1 ratio (ceftolozane to tazobactam) for intravenous administration [2].

Scientific Development & Key Properties

The development of C/T was driven by the need for agents effective against pathogens with complex resistance profiles. Key experiments established its pharmacodynamic (PD) properties and spectrum of activity.

Table 1: Key In Vitro Pharmacodynamic Findings
PD Property / Finding Experimental Details Significance / Implication
Bactericidal Activity Time-kill studies vs. isogenic E. coli strains producing different β-lactamases (AmpC, CMY-10, CTX-M-15) [3]. C/T achieved bactericidal activity (≥3-log CFU reduction) against all strains, though required drug concentrations varied by inoculum size and β-lactamase type [3].
Inoculum Effect EC50 (effective concentration for 50% of max kill) at high inoculum (10^8 CFU/mL) was 2.8 to 66.5 times greater than at standard inoculum (10^6 CFU/mL) [3]. Higher bacterial burdens can significantly increase the drug concentration required for efficacy, a critical consideration for dosing in severe infections [3].
Resistance Suppression Population PK/PD modeling linked continuous infusion (CI) dosing to achievement of aggressive PK/PD targets (fT>4xMIC) [4]. CI regimens achieving steady-state concentrations ≥4x the MIC are associated with significantly reduced emergence of resistance during treatment [4].
Table 2: Activity Spectrum Against Key β-Lactamases
β-Lactamase Class Example Enzymes C/T Activity Notes
Class A (ESBLs) SHV, TEM, CTX-M [1] Tazobactam inhibition protects ceftolozane.
Class A (KPC) KPC [1] No reliable activity against KPC carbapenemases.
Class B (MBL) NDM, IMP, VIM [1] No activity against metallo-β-lactamases.
Class C (AmpC) PDC, CMY [1] Ceftolozane is intrinsically stable against AmpC.
Class D (OXA) OXA-48-like [1] No reliable activity.

The experimental workflow below outlines a standard protocol for generating the foundational PD data presented in the tables above.

G start Start: Bacterial Strain Selection a Strain Engineering & Culture (Isofogenic E. coli strains producing specific β-lactamases) start->a b Broth Microdilution (BMD) Determine Ceftolozane MIC with/without Tazobactam a->b c Time-Kill Assay Setup (6x5 array of C/T concentrations) Two Starting Inocula: 10^6 & 10^8 CFU/mL b->c d Incubation & Sampling (48 hours, 9 time points) c->d e Viable Colony Count (Spiral plating & automated counting) d->e f Pharmacodynamic Analysis (Log reduction vs. drug concentration) Calculate EC50 & Bactericidal Activity e->f

Experimental workflow for ceftolozane/tazobactam pharmacodynamic profiling [3].

Regulatory and Manufacturing Development

The commercial and regulatory development of Zerbaxa involved key approvals and process innovations to enable scalable, sustainable manufacturing.

Table 3: Development and Regulatory Timeline
Year Milestone Details
2014 Initial FDA Approval Approved on December 19 for cIAI (with metronidazole) and cUTI [5].
2015 EMA Approval in Europe Became available in EU markets [2].
2019 FDA Approval for HABP/VABP Indication expanded to hospital-acquired and ventilator-associated bacterial pneumonia [5].
2019 Greener Synthetic Pathways Award EPA recognized a 2nd-gen (Gen 2) manufacturing process for ceftolozane that reduced the process mass index by 75%, increased yield by >50%, and cut the carbon footprint by 50% [6].
2020-2022 Temporary Market Withdrawal Withdrawn (Dec 2020 - Feb 2022) due to batch contamination; provided a natural experiment on resistance reversibility [2].
2024-2025 Recent Formulations & Combinations 2024 approvals include cefepime/enmetazobactam and ceftobiprole. Aztreonam/avibactam and gepotidacin are listed for 2025 [7].

Technical Guide: Susceptibility Testing

Accurate Antimicrobial Susceptibility Testing (AST) is critical for guiding C/T therapy, especially for resistant isolates.

  • When to Test C/T: AST is strongly indicated for MDR and difficult-to-treat (DTR) P. aeruginosa. Testing of Enterobacterales is less common but can be considered for mixed infections or as a carbapenem-sparing option for ESBL-producers [1].
  • Reference Method & Challenges: Broth microdilution (BMD) is the reference standard. Studies show that the performance of manual methods (gradient strips, disk diffusion) can be suboptimal, particularly for P. aeruginosa isolates that are resistant to all other β-lactams (Pan-β-R). These methods may overcall susceptibility, leading to very major errors [8].
  • Available Testing Methods: C/T is available on most automated commercial platforms (Vitek 2, Phoenix, MicroScan, Sensititre). Performance is generally acceptable, though laboratories should be aware of method-specific limitations [1].
Table 4: Susceptibility Testing Breakpoints (MIC in mg/L)
Organism CLSI S ≤ CLSI R ≥ EUCAST S ≤ EUCAST R > Notes
Enterobacterales 2/4 8/4 2 2 EUCAST breakpoints do not include an Intermediate category [1].
Pseudomonas aeruginosa 4/4 16/4 4 4 For Pan-β-R isolates, all manual AST methods show decreased performance [8] [1].

Research Frontiers and Resistance Management

Ongoing research focuses on optimizing clinical use and combating resistance emergence.

  • Optimizing Dosing Strategies: Recent population PK/PD models suggest that continuous infusion (CI) regimens of 4-6 g/2-3 g (ceftolozane/tazobactam) daily, guided by therapeutic drug monitoring (TDM), can achieve aggressive drug exposures (fT>4xMIC) across all renal function levels. This strategy is linked to improved resistance suppression [4].
  • Resistance Trends and Collateral Susceptibility: A natural experiment during C/T's market withdrawal (2021) showed a significant drop in resistance rates, which subsequently increased after its reintroduction, highlighting the role of antibiotic selective pressure [2]. Emerging strategies, such as collateral susceptibility-guided alternation with imipenem, have shown promise in preventing resistance development in extensive drug-resistant (XDR) P. aeruginosa biofilms in vitro [9].

Conclusion

Ceftolozane/tazobactam represents a significant advancement in the fight against MDR Gram-negative infections. Its development from discovery to clinical application involved:

  • Rational Design: Engineering ceftolozane for stability against core resistance mechanisms in P. aeruginosa.
  • Robust Data Generation: Comprehensive in vitro and PD profiling to establish efficacy and dosing rationale.
  • Evolving Clinical Use: Post-marketing surveillance and PK/PD modeling are refining its use, emphasizing aggressive, exposure-optimized dosing to preserve its utility.

The future of C/T and similar agents lies in precision dosing strategies and combinatorial approaches informed by ongoing resistance surveillance and a deep understanding of pharmacodynamics.

References

Comprehensive Technical Guide: Ceftolozane Sulfate Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Overview

Ceftolozane is a novel fifth-generation semi-synthetic cephalosporin antibiotic with potent anti-pseudomonal activity. It is administered as ceftolozane sulfate in combination with the β-lactamase inhibitor tazobactam (in a 2:1 ratio) under the brand name Zerbaxa. This combination therapy was initially approved by the FDA in 2014 for complicated intra-abdominal infections (in combination with metronidazole) and complicated urinary tract infections, with subsequent approval for hospital-acquired and ventilator-associated bacterial pneumonia in 2019. [1]

The chemical structure of ceftolozane incorporates key molecular modifications that enhance its stability against degradation by chromosomal β-lactamases and extend its spectrum of activity against Gram-negative pathogens, particularly Pseudomonas aeruginosa. Its chemical designation is (6R,7R)-3-([3-Amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl)-7-([(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate sulfate, with a molecular formula of C₂₃H₃₀N₁₂O₈S₂ and an average molecular weight of 666.69 g/mol. [1] [2]

Pharmacokinetic Parameter Tables

Fundamental Pharmacokinetic Parameters

Table 1: Core pharmacokinetic parameters of ceftolozane in healthy subjects and special populations

Parameter Healthy Subjects (Single Dose) Critically Ill Patients with ARC Comments
Half-life (t₁/₂) 2.48 - 2.77 hours [3] [1] ~3.12 hours (day 10) [4] Slightly prolonged in multiple dosing
Volume of Distribution (Vss) 11.0 - 14.1 liters [3] 30.8 ± 10.8 L [4] Significantly increased in critically ill patients
Total Clearance (CL) 4.35 - 6.01 L/h [3] 10.4 ± 4.5 L/h [4] Enhanced clearance in ARC patients
Renal Clearance (CLR) 3.41 - 6.69 L/h [1] Not reported Primary elimination pathway
Protein Binding 16% - 21% [1] Not reported Low binding enables good tissue penetration
Cmax (1g dose) 69.1 μg/mL [1] Variable in critically ill Dose-dependent
Pharmacodynamic Target Attainment

Table 2: Probability of target attainment for different dosing regimens

Infection Type Recommended Dose Target fT>MIC Probability of Target Attainment Notes
cIAI/cUTI 1.5g (1g/0.5g) q8h [1] 30-40% >90% for MIC ≤4 μg/mL Standard approved dosing
Nosocomial Pneumonia 3g (2g/1g) q8h [5] 40% (1-log kill) 98% for MIC ≤8 mg/L in ELF Requires doubled dosing due to reduced lung penetration
Critically Ill with ARC 3g (2g/1g) q8h [4] 40% 86.4% fT>MIC (4 μg/mL) Adequate for most susceptible pathogens

Experimental Methodologies

Phase 1 Clinical Trial Design

The foundational pharmacokinetic data for ceftolozane/tazobactam were established through a single-center, prospective, randomized, double-blind study comprising both single ascending dose (Part 1) and multiple ascending dose (Part 2) components in healthy adult subjects. [3]

  • Part 1 Design: Three cohorts of six subjects each received single ascending doses of ceftolozane (500, 1000, and 2000 mg), tazobactam (250, 500, and 1000 mg), and ceftolozane-tazobactam combination (500/250, 1000/500, and 2000/1000 mg) as a 1-hour intravenous infusion in a within-cohort crossover design with a minimum 2-day washout between treatments. [3]

  • Part 2 Design: Two cohorts of 20 subjects each received multiple doses for 10 days in a within-cohort parallel design. Cohort 4 received 1000 mg ceftolozane q8h, 500 mg tazobactam q8h, or 1000/500 mg ceftolozane-tazobactam q8h. Cohort 5 received 1500 mg ceftolozane q12h, 750 mg tazobactam q12h, or 1500/750 mg ceftolozane-tazobactam q12h. [3]

  • Sample Collection: Plasma samples were collected predose and at 13 time points up to 24 hours post-dose. Urine samples were collected over 24 hours for pharmacokinetic analysis. [3]

Analytical Methodology
  • Bioanalytical Method: Ceftolozane and tazobactam concentrations in plasma and urine were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with solid-phase extraction, reversed-phase chromatography separation, and tandem mass spectrometric detection. [3]

  • Assay Performance: The lower limits of quantification were 100 ng/mL and 5,000 ng/mL for ceftolozane in plasma and urine, respectively. Assay accuracy was within ±7.33% for ceftolozane with precision ranging from 4.15% to 10.3%. [3]

  • Pharmacokinetic Analysis: Noncompartmental analysis was performed using WinNonlin Enterprise (v5.2) to calculate Cmax, tmax, AUC0-∞, t1/2, CL, CLR, and Vss. Accumulation index was calculated as AUC0-τ ratio between day 10 and day 1. [3]

Special Population Studies
  • Critically Ill Patients with Augmented Renal Clearance: A phase 1 pharmacokinetics study enrolled 11 critically ill patients with ARC (creatinine clearance ≥130 mL/min) who received 3g C/T (2g/1g) as a 60-minute intravenous infusion. Pharmacokinetic sampling occurred at 0 (predose), 1, 2, 4, 6, and 8 hours after infusion start. [4]

  • Pharmacodynamic Target Evaluation: The study evaluated time that free drug concentrations exceeded the minimum inhibitory concentration (fT>MIC) of 4 μg/mL for ceftolozane and time that unbound concentration exceeded 1 μg/mL threshold for >20% of the dosing interval for tazobactam. [4]

Mechanism of Action and Pharmacodynamic Relationships

Molecular Mechanism of Action

Ceftolozane exerts concentration-dependent bactericidal activity through irreversible binding to penicillin-binding proteins (PBPs), particularly PBP1b, PBP1c, PBP2, and PBP3 in Gram-negative bacteria. This binding inhibits the transpeptidation and carboxypeptidation reactions essential for bacterial cell wall peptidoglycan synthesis, leading to defective cell wall formation, osmotic instability, and bacterial cell death. [1]

The drug demonstrates particularly high affinity for PBPs of Pseudomonas aeruginosa and Escherichia coli, with comparative studies showing superior binding to these targets relative to other cephalosporins like ceftazidime and carbapenems like imipenem. This enhanced binding profile contributes to its potent activity against multidrug-resistant Pseudomonas aeruginosa strains. [1]

G Ceftolozane Ceftolozane PBP_Binding PBP_Binding Ceftolozane->PBP_Binding Inhibits CellWall CellWall PBP_Binding->CellWall Disrupts Synthesis BacterialDeath BacterialDeath CellWall->BacterialDeath Causes

Mechanism of ceftolozane bactericidal activity through PBP inhibition leading to cell wall disruption.

Pharmacokinetic-Pharmacodynamic Relationships

Ceftolozane exhibits time-dependent bactericidal activity, with the primary pharmacodynamic driver of efficacy being the percentage of time that free drug concentrations exceed the pathogen's minimum inhibitory concentration (fT>MIC). Preclinical and clinical studies have established that bacteriostatic effects require approximately 30-40% fT>MIC, while bactericidal activity and maximal bacterial kill require 60-70% fT>MIC for most Gram-negative pathogens. [4] [5]

Monte Carlo simulation studies demonstrate that a 3g dose (2g ceftolozane/1g tazobactam) administered every 8 hours achieves >98% probability of target attainment against pathogens with MIC values ≤8 mg/L in the epithelial lining fluid, supporting its use in nosocomial pneumonia. The combination with tazobactam extends the spectrum to include ESBL-producing Enterobacteriaceae by protecting ceftolozane from degradation by β-lactamase enzymes. [5]

Special Population Considerations

Renal Impairment and Augmented Renal Clearance

Ceftolozane is primarily eliminated renally, with approximately 85-95% of the administered dose recovered unchanged in urine within 24 hours. This renal-dependent clearance necessitates dose adjustment in patients with impaired renal function (creatinine clearance <50 mL/min). [1]

Conversely, critically ill patients with augmented renal clearance (ARC), defined as creatinine clearance ≥130 mL/min, demonstrate significantly enhanced drug clearance (10.4 ± 4.5 L/h for ceftolozane) and larger volume of distribution (30.8 ± 10.8 L) compared to healthy subjects. Despite these alterations, a 3g dose (2g/1g) every 8 hours maintained adequate pharmacodynamic exposure (86.4% fT>MIC) in ARC patients, supporting standard dosing in this population. [4]

Tissue Distribution

Ceftolozane demonstrates a volume of distribution of 13.5 L in healthy subjects, with rapid tissue distribution and good penetration into key infection sites. The plasma-to-epithelial lining fluid penetration ratio is approximately 50%, necessitating higher doses (3g) for lung infections compared to intra-abdominal or urinary tract infections (1.5g). [1] [5]

G cluster_organs Tissue Distribution Administration Administration Distribution Distribution Administration->Distribution IV Infusion Elimination Elimination Distribution->Elimination Renal Excretion Lung Lung Distribution->Lung ~50% Penetration Abdomen Abdomen Distribution->Abdomen Adequate Urine Urine Distribution->Urine High Concentration

Ceftolozane disposition pathway showing distribution to target tissues and renal elimination.

Comparative Pharmacokinetics and Clinical Implications

The pharmacokinetic profile of ceftolozane is characterized by linear, dose-proportional kinetics across the clinical dose range (500-2000 mg), with no significant accumulation following multiple dosing every 8 or 12 hours. The coadministration with tazobactam does not significantly alter ceftolozane pharmacokinetics, supporting the fixed-dose combination approach. [3]

When compared to other cephalosporins, ceftolozane demonstrates a larger volume of distribution and lower protein binding than ceftazidime, potentially contributing to enhanced tissue penetration. Its clearance is predominantly renal, similar to other β-lactam antibiotics, but with less non-renal elimination pathways than agents like ceftriaxone. The combination of enhanced PBP binding, favorable tissue distribution, and stability against β-lactamase degradation due to tazobactam protection positions ceftolozane/tazobactam as a valuable therapeutic option for multidrug-resistant Gram-negative infections, particularly those involving Pseudomonas aeruginosa. [1] [5]

References

Antimicrobial Spectrum and Quantitative Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the in vitro activity of ceftolozane/tazobactam (C/T) against key bacterial pathogens, based on global surveillance and clinical studies.

Pathogen Category Specific Pathogen Susceptibility Rate (%) MIC₅₀ / MIC₉₀ (µg/mL) Key Context / Phenotype
Enterobacterales Escherichia coli 91.3 - 98% [1] [2] 0.25 - 0.5 / 0.5 - 2 [1] ESBL-producing isolates
Klebsiella pneumoniae 65.6 - 68.8% [1] [2] 0.5 / >32 [1] [2] ESBL-producing isolates
Non-Fermenters Pseudomonas aeruginosa 91.7% [2] 0.5 / >32 [2] General clinical isolates
Pseudomonas aeruginosa 78.8% [3] Not Reported Ceftazidime & meropenem non-susceptible
Pseudomonas aeruginosa 95% [3] 0.5 / 2 [3] Isolates from cystic fibrosis patients

C/T demonstrates more potent activity against E. coli compared to K. pneumoniae [1]. Its robust activity against P. aeruginosa, including many multidrug-resistant (MDR) and difficult-to-treat strains from cystic fibrosis patients, is a defining feature [3].

Mechanism of Action and Resistance

Ceftolozane/tazobactam is a fixed 2:1 combination of a novel cephalosporin and a β-lactamase inhibitor [3] [4].

  • Mechanism of Action: Ceftolozane exerts bactericidal activity by binding to penicillin-binding proteins (PBPs), particularly PBP1b, PBP1c, PBP2, and PBP3, thereby inhibiting bacterial cell wall synthesis. It has a high affinity for these PBPs in P. aeruginosa and E. coli [3] [4]. Tazobactam protects ceftolozane from degradation by inhibiting most Class A and some Class C β-lactamases [3].
  • Primary Resistance Mechanisms: Resistance to C/T is a significant concern and primarily occurs through the following molecular mechanisms, especially in P. aeruginosa [5]:
    • Production of Carbapenemases: Enzymes like KPC, VIM, IMP, and SPM can hydrolyze ceftolozane, and tazobactam is ineffective against them. One study found that 46.8% of C/T non-susceptible P. aeruginosa isolates produced a carbapenemase [5].
    • Mutations Leading to AmpC Overexpression: Mutations in genes regulating the chromosomal AmpC β-lactamase (e.g., ampD, ampR, dacB) can lead to its derepression and high-level expression, reducing C/T efficacy [5].
    • Mutations in the PDC Enzyme: Specific amino acid substitutions (e.g., F147L, G183D) in the active site of the Pseudomonas-derived cephalosporinase (PDC) can enhance its ability to hydrolyze ceftolozane [5].

The diagram below illustrates the interaction of C/T with the bacterial cell and the key resistance pathways.

Key Experimental Protocols

Standardized protocols are essential for generating reliable and reproducible data on C/T's activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the standard CLSI reference for determining MIC [6] [2].

  • Preparation of Inoculum: Prepare a bacterial suspension adjusted to a turbidity of 0.5 McFarland standard, which equals approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension in Mueller-Hinton broth (MHB) to achieve a final density of ~5 x 10⁵ CFU/mL in each well of the microdilution panel [6].
  • Preparation of Panels: Use sterile plastic trays containing two-fold serial dilutions of ceftolozane/tazobactam. The fixed concentration of tazobactam is typically 4 µg/mL, though some research protocols may test other concentrations (e.g., 23.8 µg/ml) to study pharmacokinetic effects [6].
  • Inoculation and Incubation: Dispense the adjusted inoculum into each well of the panel. Incubate the panels aerobically at 35±2°C for 16-20 hours [2].
  • Reading and Interpretation: The MIC is the lowest concentration of antibiotic that completely inhibits visible growth of the organism. Interpret results using CLSI breakpoints (e.g., for Pseud aeruginosa, susceptible ≤2/4 µg/mL, intermediate 4/4 µg/mL, resistant ≥8/4 µg/mL) [5] [2].
Time-Kill Assay for Synergy and Bactericidal Activity

Time-kill experiments assess the rate and extent of bactericidal activity and can evaluate synergy between drug combinations [6].

  • Preparation: Prepare the initial bacterial inoculum of ~10⁶ CFU/mL in a suitable broth, typically MHB [6].
  • Exposure to Antibiotics: Expose the inoculum to the test agents alone and in combination. Common concentrations include the free-drug peak serum concentration (fCmax) of the drug or a multiple of the MIC (e.g., 0.5x or 1x MIC) [6]. For C/T, this might involve ceftolozane at 55 µg/mL and tazobactam at 23.8 µg/mL.
  • Sampling and Enumeration: Remove samples at predetermined time intervals (e.g., 0, 4, 8, 24, and 48 hours). Serially dilute and plate each sample onto agar plates to determine the viable bacterial count (CFU/mL) [6].
  • Data Analysis: Plot the log₁₀ CFU/mL against time. Synergy is typically defined as a ≥100-fold (or 2-log₁₀) increase in killing by the combination compared to its most active single agent [6].

The workflow for these core experiments is summarized below.

workflow cluster_MIC Broth Microdilution (MIC) cluster_TimeKill Time-Kill Assay Start Start: Isolate & Identify Bacterial Strain MIC1 Prepare Inoculum (0.5 McFarland) Start->MIC1 TK1 Prepare Inoculum (~10⁶ CFU/mL) Start->TK1 MIC2 Dilute in 2x Antibiotic Panel MIC1->MIC2 MIC3 Incubate 35°C for 16-20h MIC2->MIC3 MIC4 Read MIC MIC3->MIC4 End Analyze Results: Susceptibility / Synergy MIC4->End TK2 Add Antibiotic(s) (at fCmax or xMIC) TK1->TK2 TK3 Sample at 0, 4, 8, 24, 48h TK2->TK3 TK4 Plate & Count Viable Colonies (CFU/mL) TK3->TK4 TK4->End

Key Considerations for Research and Development

  • Dosing Considerations for Preclinical Models: When designing animal studies or interpreting PK/PD data, note that the potency of C/T can be influenced by the concentration of tazobactam. Research protocols sometimes use a higher, fixed tazobactam concentration (e.g., 23.8 µg/mL) to mimic the human free-drug peak serum level, which may differ from the standard 4 µg/mL used in clinical susceptibility testing [6].
  • Clinical Correlation: While in vitro data is essential, real-world evidence from treating hospital-acquired and ventilator-associated bacterial pneumonia shows that C/T can achieve clinical success rates of 51.4% to 100% and microbiological success rates of 57.0% to 100.0%, even in complex patients with multidrug-resistant pathogens [7].

Ceftolozane/tazobactam represents a significant advancement in the antimicrobial arsenal. A deep understanding of its spectrum, underlying resistance mechanisms, and standardized testing methods is fundamental for its effective application in clinical practice and for guiding the development of future agents.

References

Comprehensive Technical Guide: Mechanisms of Ceftolozane/Tazobactam Resistance in Pseudomonas aeruginosa

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ceftolozane/Tazobactam and Resistance Emergence

Ceftolozane/tazobactam (C/T) represents a novel β-lactam/β-lactamase inhibitor combination developed to address the critical unmet medical need for treating multidrug-resistant Pseudomonas aeruginosa infections. Ceftolozane is a fifth-generation cephalosporin characterized by structural modifications including a bulky group grafted at the 3-position side chain of the β-lactam ring, providing steric hindrance that enhances stability against chromosomal AmpC β-lactamases and Mex efflux pumps compared to its parent compound ceftazidime [1]. The molecule demonstrates high affinity for essential penicillin-binding proteins in P. aeruginosa (PBP1b, PBP1c, PBP2, and PBP3), contributing to its potent anti-pseudomonal activity [2]. Tazobactam, a well-characterized β-lactamase inhibitor, provides protection against many class A β-lactamases but offers limited inhibition against carbapenemases, particularly metallo-β-lactamases [3].

Despite its enhanced properties, resistance to C/T has been reported since its introduction into clinical practice, with rates varying geographically from 3-10% in Europe to 22-32% among multidrug-resistant strains in the United States [2]. Italian surveillance studies document C/T resistance rates of 4-20% among general P. aeruginosa strains and 15-32% among multidrug-resistant (MDR) isolates [4]. The rapid emergence of resistance underscores the importance of understanding the molecular basis and clinical implications of C/T resistance for researchers, clinical microbiologists, and drug development professionals. This comprehensive review synthesizes current evidence on C/T resistance mechanisms, epidemiological trends, experimental methodologies for resistance detection, and clinical perspectives to inform future research directions and therapeutic strategies.

Molecular Mechanisms of Ceftolozane/Tazobactam Resistance

The development of resistance to ceftolozane/tazobactam in P. aeruginosa involves diverse molecular mechanisms that can be broadly categorized into enzymatic resistance mediated by acquired β-lactamases and mutational resistance arising from chromosomal mutations that alter bacterial cellular functions. These mechanisms often occur in combination, creating complex resistance pathways that challenge therapeutic efficacy. Understanding these pathways is essential for developing effective diagnostic methods and novel therapeutic agents.

Enzymatic Resistance Mechanisms

The production of horizontally acquired β-lactamases represents a major pathway to C/T resistance, with carbapenemases playing a predominant role. Molecular surveillance studies demonstrate that metallo-β-lactamases (MBLs), particularly VIM, IMP, and NDM variants, are frequently associated with C/T resistance across diverse geographical regions [5] [3]. These enzymes efficiently hydrolyze ceftolozane, and tazobactam provides no meaningful inhibition against them. In a comprehensive analysis of 420 French P. aeruginosa isolates nonsusceptible to ceftazidime and/or imipenem, 50% of C/T-resistant strains (21/42) produced extended-spectrum β-lactamases (ESBLs) or carbapenemases, including VIM-2 (n=8), PER-1 (n=3), GES-5 (n=2), OXA-19 (n=2), and various other β-lactamases [1]. Similarly, in Latin American isolates, 46.8% (74/158) of C/T-nonsusceptible strains produced at least one carbapenemase, with KPC (n=31), VIM (n=26), and IMP (n=13) being the most prevalent [3].

The genetic background of C/T-resistant strains often reveals their association with widely distributed epidemic clones, particularly high-risk sequence types such as ST111, ST175, ST235, and CC235 [1] [5]. These clones successfully disseminate resistance determinants through mobile genetic elements while maintaining fitness in healthcare environments. The concentration of resistance mechanisms in specific clonal lineages suggests that targeted surveillance of these high-risk clones could enhance early detection of emerging C/T resistance patterns and inform infection control measures.

Mutational Resistance Mechanisms

Chromosomal mutations constitute the second major category of C/T resistance mechanisms, primarily involving the deregulation or structural modification of the chromosomally-encoded P. aeruginosa-derived cephalosporinase (AmpC/PDC). These mutational pathways can be categorized into three principal mechanisms:

  • AmpC Overproduction: Mutations in genes regulating AmpC expression, including ampD, ampR, ampG, and dacB (PBP4), can lead to constitutive hyperproduction of the cephalosporinase, resulting in moderate-level C/T resistance (MICs 8/4-16/4 μg/mL) [1]. In the French GERPA collection, 38% (16/42) of C/T-resistant isolates demonstrated extremely high production of PDC cephalosporinase correlated with mutations in the regulator AmpR (D135N/G in 6 strains) and enzymes of the peptidoglycan recycling pathway (ampD, dacB, mpl) [1]. This hyperproduction overwhelms the protective capacity of tazobactam, allowing enzymatic degradation of ceftolozane.

  • AmpC Structural Modifications: Specific mutations in the ampC gene itself can produce PDC variants with enhanced hydrolytic activity against ceftolozane. Key substitutions occur primarily in the Ω-loop region (F147L, Q157R, G183D, V211A, G214R, E219K, E219G, Y221H, E247K, or V356I) and effectively expand the substrate spectrum to include ceftolozane [3]. In the French cohort, 12% (5/42) of C/T-resistant strains encoded PDC variants with mutations known to improve hydrolytic activity toward ceftolozane (F147L, ΔL223-Y226, E247K, and N373I) [1].

  • Penicillin-Binding Protein Modifications: Recent genomic evidence suggests that mutations in ftsI, encoding penicillin-binding protein 3 (PBP3), contribute significantly to C/T resistance. A 2025 genomic epidemiology study of 1,682 P. aeruginosa isolates demonstrated that the R504C mutation in PBP3 reduces binding contacts and hydrogen bonds with ceftolozane, significantly decreasing binding affinity (p=0.016) [6]. This study also identified two novel genes (PA3329 and PA4311) associated with C/T resistance through genome-wide association study and machine learning approaches, though their specific functions require further characterization [6].

The complexity of C/T resistance is magnified by the accumulation of successive mutations across multiple genes, which confer additive increases in MIC values and can lead to high-level resistance [6]. This mutational landscape underscores the remarkable adaptability of P. aeruginosa in overcoming advanced antimicrobial agents through evolution of its intrinsic resistance mechanisms.

Table 1: Molecular Mechanisms of Ceftolozane/Tazobactam Resistance in Pseudomonas aeruginosa

Mechanism Category Specific Determinants Prevalence Impact on MIC Detection Methods
Acquired β-lactamases Metallo-β-lactamases (VIM, IMP, NDM) 46.8% in Latin American isolates [3] High (MIC >16/4 μg/mL) PCR, Immunochromatography, Carba-NP
Serine carbapenemases (KPC) 31/74 carbapenemase-positive isolates [3] High (MIC >16/4 μg/mL) PCR, Immunochromatography, Carba-NP
ESBLs (PER, GES, OXA variants) 21/42 C/T-resistant French isolates [1] Variable PCR, WGS
AmpC Overproduction ampD, ampR, ampG, dacB mutations 38% of C/T-resistant French isolates [1] Moderate (MIC 8/4-16/4 μg/mL) WGS, Transcriptional analysis
AmpC Structural Modifications Ω-loop mutations (F147L, E247K, etc.) 12% of C/T-resistant French isolates [1] Moderate to High WGS, Enzyme kinetics
PBP3 Modifications ftsI mutations (R504C) Identified in GWAS of 1,682 isolates [6] Moderate WGS, Molecular docking

Epidemiology and Resistance Rates

The epidemiology of ceftolozane/tazobactam resistance demonstrates significant geographical variation reflecting distinct local molecular epidemiology and antibiotic selective pressures. Surveillance data from 420 French P. aeruginosa isolates nonsusceptible to ceftazidime and/or imipenem revealed an overall C/T resistance rate of 10% (42/420) [1]. However, resistance rates were substantially higher (23.2%) among isolates resistant to both ceftazidime and imipenem, highlighting the concentration of C/T resistance in multidrug-resistant populations [1]. Similarly, a study from Singapore investigating 195 carbapenem-nonsusceptible P. aeruginosa (CNSPA) clinical isolates reported notably low C/T susceptibility at just 37.9%, with resistance largely mediated by horizontally acquired β-lactamases, particularly metallo-β-lactamases disseminated in high-risk clones belonging to sequence types ST235, ST308, and ST179 [5].

The temporal dynamics of C/T resistance were uniquely captured through a natural experiment when the drug was temporarily withdrawn from the Italian market (December 2020-February 2022) due to manufacturing concerns. A comprehensive analysis of 751 P. aeruginosa isolates revealed a statistically significant reduction in C/T resistance rates during the withdrawal period (Period B: 5.3%) compared to periods when the drug was available (Period A: 25.1%), followed by a subsequent increase upon reintroduction (Period C: 10.0%, p<0.001) [2] [4]. This pattern demonstrates the reversible nature of resistance in the absence of antimicrobial selective pressure, supporting the theory that resistance mechanisms incur fitness costs that reduce bacterial competitiveness when the antibiotic is absent [2]. However, the incomplete reversion to pre-withdrawal susceptibility levels suggests persistence of resistant clones and the potential for rapid reselection upon renewed drug exposure.

Table 2: Geographical and Temporal Variations in Ceftolozane/Tazobactam Resistance Rates

Population/Setting Sample Size Resistance Rate Key Resistance Mechanisms Reference
French isolates (non-susceptible to CAZ and/or IMP) 420 10.0% ESBLs/carbapenemases (50%), AmpC overproduction (38%), PDC variants (12%) [1]
Singapore (carbapenem-nonsusceptible) 195 62.1% MBLs in high-risk clones (ST235, ST308, ST179) [5]
Latin American countries (MDR isolates) 504 31.3% Carbapenemases (46.8%), PDC mutations [3]
Italy (pre-withdrawal, 2019-2020) 751 25.1% Not specified [2] [4]
Italy (during withdrawal, 2021) 751 5.3% Not specified [2] [4]
Italy (post-reintroduction, 2022) 751 10.0% Not specified [2] [4]

The distribution of C/T resistance across different infection sites provides additional insights into its epidemiology. Among the French C/T-resistant isolates, the primary sources included pulmonary samples (10/21, 47.6%), urine (4/21, 19.0%), superficial sites/catheters (4/21, 19.0%), abscesses (2/21, 9.5%), and blood (1/21, 4.8%) [1]. This distribution underscores the clinical significance of C/T resistance across multiple infection types, with particular concentration in respiratory and urinary tract infections.

Experimental Methods for Resistance Detection and Characterization

Comprehensive characterization of ceftolozane/tazobactam resistance requires integrated phenotypic, genotypic, and biochemical approaches. Standardized antimicrobial susceptibility testing forms the foundation for resistance detection, while advanced genomic and proteomic techniques provide mechanistic insights essential for understanding resistance evolution and developing countermeasures.

Susceptibility Testing and Phenotypic Characterization

Broth microdilution represents the reference method for determining C/T minimum inhibitory concentrations (MICs) according to both the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines [3]. For C/T, the EUCAST breakpoints define isolates as resistant when MIC > 4 mg/L and susceptible when MIC ≤ 4 mg/L [2]. Several studies have utilized automated systems such as VITEK 2 as practical alternatives for routine susceptibility testing in clinical laboratories [4]. For carbapenemase detection, phenotypic tests including the Rapidec Carba-NP test provide rapid screening capabilities, with implementation in study protocols requiring strict adherence to manufacturer protocols [3].

For isolates demonstrating C/T resistance, additional phenotypic characterization should include assessment of β-lactamase production and activity. Cloxacillin-based inhibition assays can specifically identify AmpC-mediated resistance by exploiting the inhibitory activity of cloxacillin on AmpC β-lactamases [1]. Similarly, targeted mass spectrometry approaches enable direct quantification of β-lactamase production levels, distinguishing between hyperproduction of wild-type enzymes and enhanced catalytic activity of mutant variants [1]. These functional assays provide critical insights into the biochemical mechanisms underlying observed resistance phenotypes.

Genomic and Molecular Analyses

Whole-genome sequencing (WGS) has emerged as a powerful tool for comprehensive resistance mechanism identification. The standard WGS workflow for C/T resistance analysis includes:

  • DNA Extraction and Quality Control: Using commercial kits (e.g., DNeasy Blood and Tissue Kit, Qiagen) with verification by agarose gel electrophoresis and quantification by fluorometric methods [3]
  • Library Preparation and Sequencing: Utilizing Illumina platforms (e.g., MiSeq with 300nt paired-end reads) to achieve minimum coverage of 80X per base [3]
  • Bioinformatic Analysis: Including quality filtering, de novo assembly using SPAdes, annotation via RAST server, and resistance determinant identification using ResFinder [3]

For advanced investigations, genome-wide association studies (GWAS) combined with machine learning approaches can identify novel genetic determinants associated with C/T resistance beyond known mechanisms [6]. Additionally, molecular docking simulations provide computational insights into how specific mutations (e.g., R504C in PBP3) affect drug-target interactions and binding affinity [6]. The integration of these advanced computational approaches with traditional microbiological methods creates a powerful framework for elucidating the complex genetics of C/T resistance.

workflow Clinical Isolate Clinical Isolate Phenotypic Testing Phenotypic Testing Clinical Isolate->Phenotypic Testing Initial characterization Broth Microdilution (MIC) Broth Microdilution (MIC) Phenotypic Testing->Broth Microdilution (MIC) Automated Systems (VITEK2) Automated Systems (VITEK2) Phenotypic Testing->Automated Systems (VITEK2) Carba-NP Test Carba-NP Test Phenotypic Testing->Carba-NP Test Resistant Phenotype Resistant Phenotype Broth Microdilution (MIC)->Resistant Phenotype MIC >4 mg/L Automated Systems (VITEK2)->Resistant Phenotype Carbapenemase Detection Carbapenemase Detection Carba-NP Test->Carbapenemase Detection DNA Extraction DNA Extraction Resistant Phenotype->DNA Extraction Mechanism investigation Comprehensive Report Comprehensive Report Carbapenemase Detection->Comprehensive Report Whole Genome Sequencing Whole Genome Sequencing DNA Extraction->Whole Genome Sequencing Bioinformatic Analysis Bioinformatic Analysis Whole Genome Sequencing->Bioinformatic Analysis Known Resistance Mutations Known Resistance Mutations Bioinformatic Analysis->Known Resistance Mutations ResFinder, BLAST Novel Variant Detection Novel Variant Detection Bioinformatic Analysis->Novel Variant Detection Phylogenetic Analysis Phylogenetic Analysis Bioinformatic Analysis->Phylogenetic Analysis Mechanism Confirmation Mechanism Confirmation Known Resistance Mutations->Mechanism Confirmation Functional Validation Functional Validation Novel Variant Detection->Functional Validation Mechanism Confirmation->Comprehensive Report Molecular Docking Molecular Docking Functional Validation->Molecular Docking Computational validation Enzyme Kinetics Enzyme Kinetics Functional Validation->Enzyme Kinetics Experimental validation Functional Validation->Comprehensive Report

Figure 1: Integrated experimental workflow for detection and characterization of ceftolozane/tazobactam resistance mechanisms, combining phenotypic and genotypic approaches.

Clinical Implications and Future Perspectives

The emergence of ceftolozane/tazobactam resistance carries significant clinical implications, particularly for the treatment of serious healthcare-associated infections. Case reports illustrate the challenges in managing infections caused by C/T-resistant P. aeruginosa, highlighting factors such as inadequate source control and suboptimal dosing as potential contributors to treatment failure [7]. In one documented case, a patient with pneumonia complicated by lung abscess failed to respond to C/T salvage therapy at 1.5g every 8 hours despite in vitro susceptibility, ultimately succumbing to the infection [7]. This case underscores the potential disconnect between in vitro susceptibility testing and clinical outcomes, particularly in infections with limited drug penetration or inadequate source control.

The dosing regimen of C/T may significantly impact treatment efficacy, especially for infections at sites with challenging pharmacokinetics. While the standard dose of 1.5g every 8 hours is approved for complicated intra-abdominal and urinary tract infections, ongoing clinical trials are investigating higher doses (3g every 8 hours) for ventilator-associated pneumonia [7]. The importance of dosing optimization is further supported by pharmacological studies demonstrating higher epithelial lung concentrations with increased C/T dosing [7]. These findings suggest that current standard dosing may be insufficient for respiratory infections, particularly those caused by isolates with elevated but still susceptible MICs.

The future management of C/T resistance will require integrated approaches combining antimicrobial stewardship, robust surveillance, and diagnostic innovation. The reversible nature of C/T resistance observed during the market withdrawal period suggests that strategic antibiotic cycling could potentially mitigate resistance emergence [2] [4]. However, the persistence of resistant clones and rapid reselection upon drug re-exposure indicates that such approaches would need to be part of comprehensive stewardship programs rather than standalone solutions. Future research directions should focus on elucidating the functions of newly identified resistance genes [6], developing rapid molecular diagnostics for detection of common resistance mechanisms, and exploring novel β-lactamase inhibitors with activity against metallo-β-lactamases to restore C/T efficacy against carbapenemase-producing strains.

Conclusion

Ceftolozane/tazobactam represents a valuable therapeutic option against multidrug-resistant Pseudomonas aeruginosa, but its efficacy is increasingly compromised by diverse resistance mechanisms. This comprehensive review has detailed the molecular basis of C/T resistance, encompassing both acquired β-lactamases and chromosomal mutations that alter bacterial targets or amplify intrinsic resistance mechanisms. The complex pathways to resistance, often involving multiple successive mutations, highlight the remarkable adaptability of P. aeruginosa and the challenges in sustaining the effectiveness of advanced antimicrobial agents.

References

Ceftolozane's Affinity for Penicillin-Binding Proteins (PBPs)

Author: Smolecule Technical Support Team. Date: February 2026

Ceftolozane is a novel cephalosporin that inhibits bacterial cell wall synthesis by binding to critical PBPs. Its high potency against Pseudomonas aeruginosa is largely due to its unique affinity profile [1] [2] [3].

Table: Ceftolozane PBP Affinity and Functional Consequences

Penicillin-Binding Protein (PBP) Reported Affinity Primary Role in Cell Wall Synthesis Morphological Effect of Inhibition
PBP1b & PBP1c High affinity [1] [3] Critical for cell elongation [3] Cell lysis [3]
PBP3 High affinity; potent inhibitor [1] [3] Essential for septation and cell division [3] Formation of filamentous cells [3]
PBP4 Low affinity [3] A non-essential "trap" target connected to AmpC induction [3] -

For comparison, an older cephalosporin, cefoperazone, shows a different affinity profile that helps explain the superior anti-pseudomonal activity of ceftolozane [4]:

Table: Cefoperazone PBP Affinity in E. coli and P. aeruginosa

Organism High Affinity PBPs (in descending order) Low Affinity PBPs
Escherichia coli PBP-3, PBP-1Bs, PBP-2, PBP-1A [4] PBP-4, PBP-5, PBP-6 [4]
Pseudomonas aeruginosa PBP-3, PBP-1A, PBP-1B, PBP-2, PBP-4 [4] Not specified

Ceftolozane's strong binding to PBP3 is a key factor in its effectiveness, leading to defective cell division and filamentation in susceptible bacteria [3].

Experimental Protocols for Studying PBP Affinity

The primary methodology for investigating β-lactam antibiotic affinity for PBPs is the competitive binding assay, which can determine the relative affinity of an antibiotic like ceftolozane for different PBPs.

Protocol 1: Determining PBP Affinity via Competitive Binding Assay

This protocol involves competing an unlabeled test antibiotic with a radiolabeled penicillin for binding sites on bacterial membrane preparations [4].

  • Prepare Bacterial Membrane Fractions: Harvest mid-log phase bacterial cells via centrifugation. Disrupt cells using sonication or French Press. Separate membrane fractions containing the PBPs by ultracentrifugation. Resuspend the membrane pellet in a suitable buffer (e.g., phosphate buffer, pH 7.0) and determine protein concentration [4].
  • Incubate with Antibiotics: In a series of reactions, incubate membrane preparations with a constant, saturating concentration of a radiolabeled β-lactam tracer (e.g., [³H]-benzylpenicillin). Simultaneously, add increasing concentrations of the unlabeled competitor antibiotic (e.g., ceftolozane). Include control reactions with no competitor (to determine 100% binding) and with a large excess of unlabeled penicillin (to determine non-specific binding) [4].
  • Separate Proteins by SDS-PAGE: Stop the binding reaction. solubilize the membrane proteins in Laemmli SDS-PAGE sample buffer without β-mercaptoethanol to avoid breaking the covalent β-lactam-PBP complex. Load samples onto a polyacrylamide gel and run electrophoresis [4].
  • Visualize and Quantify PBP Binding: After electrophoresis, treat the gel with an autorography enhancer (e.g., EN³HANCE). Dry the gel and expose it to X-ray film at -70°C for several days or weeks. Develop the film to visualize the radioactive PBP bands. The intensity of each PBP band is inversely proportional to the affinity of the competing unlabeled antibiotic for that PBP. The concentration of antibiotic that reduces binding of the tracer by 50% (IC₅₀) can be calculated for each PBP [4].

The workflow for this core experiment is as follows:

A Prepare bacterial membrane fractions B Incubate with: - Radiolabeled penicillin - Unlabeled ceftolozane A->B C Separate PBP complexes via SDS-PAGE B->C D Visualize & quantify via fluorography C->D E Calculate IC₅₀ for each PBP D->E

Experimental workflow for determining PBP affinity.

Protocol 2: Investigating Resistance in P. aeruginosa

When studying resistance, particularly in P. aeruginosa, the focus shifts to genetic mutations that affect the stability or expression of the chromosomal AmpC (PDC) and its regulators [5].

  • Whole Genome Sequencing (WGS): Extract genomic DNA from resistant and susceptible control isolates. Prepare paired-end libraries (e.g., using Illumina Nextera XT kit) and sequence on a platform like Illumina MiSeq. Perform de novo assembly of reads and annotate the genomes [5].
  • Analysis of Resistance Determinants: Use a reference genome (e.g., P. aeruginosa PAO1) and tools like ResFinder to identify acquired resistance genes. Use BLAST to align sequences of key genes—including the chromosomal ampC (PDC), its regulator ampR, and genes ampG, ampD, and dacB (PBP4)—against the reference to identify mutations previously associated with ceftolozane/tazobactam resistance [5].

PBP Binding and Mechanisms of Resistance

Ceftolozane's stability against resistance mechanisms common in P. aeruginosa is a key advantage, though specific mutations can overcome this.

  • Stability against AmpC and Efflux: Ceftolozane is hydrolyzed more slowly by chromosomal AmpC (PDC) due to steric hindrance from its pyrazole side chain. Its activity is also not significantly affected by efflux pumps (e.g., MexAB-OprM) or loss of the OprD porin [3].
  • Primary Resistance Mechanisms: The most common mechanism of acquired resistance is through mutations in the chromosomal ampC (PDC) gene, particularly in the Ω-loop region, which widens the enzyme's active site and allows it to hydrolyze ceftolozane more efficiently [3]. Mutations in regulators like ampR, ampD, and ampG can also lead to hyperproduction of AmpC, overwhelming the antibiotic [5] [3]. Less commonly, mutations in the target PBP3 (encoded by ftsI) can reduce ceftolozane's binding affinity [3].

The following diagram illustrates how these mechanisms lead to resistance:

A Ceftolozane-Tazobactam Exposure B Primary Resistance Mechanisms A->B C1 Mutations in PDC (ampC) (Ω-loop substitutions) B->C1 C2 AmpC Overexpression (mutations in ampR, ampD, ampG) B->C2 C3 Target Modification (mutations in ftsI / PBP3) B->C3 D1 Altered PDC with enhanced hydrolysis C1->D1 D2 High levels of wild-type PDC C2->D2 D3 Reduced drug binding affinity C3->D3 E Treatment Failure via Ceftolozane Inactivation or Evasion D1->E D2->E D3->E

Primary molecular pathways leading to ceftolozane-tazobactam resistance.

References

Clinically Observed AmpC Mutations Conferring Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Mutation in AmpC (PDC) Impact on Enzyme Effect on MICs Cross-Resistance to CAZ-AVI Key References
E247K (SANC: E219K) Alters Ω-loop architecture; increases enzyme flexibility and deacylation rate [1]. Increases CTZ-TZP and CAZ MICs; may decrease IPM and P-TZP MICs [2] [3]. Yes [2] [3] [2] [3] [1]
T96I (SANC: T70I) Remote mutation affecting Ω-loop dynamics; increases enzyme flexibility [1]. Increases CTZ-TZP and CAZ MICs; may decrease IPM and P-TZP MICs [2] [3]. Yes [2] [3] [2] [3] [1]
ΔG229-E247 (SANC: ΔG202-E219) 19-amino acid deletion in Ω-loop; significantly alters active site conformation [2] [1]. Increases CTZ-TZP and CAZ MICs; may decrease IPM and P-TZP MICs [2] [3]. Yes [2] [3] [2] [3] [1]
G183V (SANC: G156V) Novel mutation (likely in Ω-loop); mechanism presumed similar to other Ω-loop mutants [2] [3]. Increases CTZ-TZP and CAZ MICs; may decrease IPM and P-TZP MICs [2] [3]. Yes [2] [3] [2] [3]
Other Reported Mutations (e.g., F121L+G222S, P154L, A201T, G214R) Various substitutions and deletions affecting the Ω-loop and surrounding regions [4]. Increases CTZ-TZP and/or CAZ-AVI MICs [4]. Common [4] [4]

Molecular Basis of Resistance and Experimental Analysis

The following diagram illustrates the logical relationship between drug exposure, mutation selection, and the resulting biochemical and phenotypic changes.

resistance_mechanism cluster_1 Selection Pressure cluster_2 Genetic Alteration cluster_3 Biochemical Consequence cluster_4 Mechanism of Action cluster_5 Observed Phenotype A Ceftolozane/Tazobactam Therapy B Mutation in AmpC (PDC) Gene A->B C1 Altered Ω-Loop Structure B->C1 C2 Reduced Enzyme Stability B->C2 C3 Increased Active Site Flexibility B->C3 D1 Enhanced Deacylation of Ceftolozane/Ceftazidime C1->D1 D2 Reduced Affinity for Avibactam Inhibitor C1->D2 C2->D1 C3->D1 C3->D2 E Resistance to CTZ-TZP and CAZ-AVI D1->E D2->E

Molecular mechanism of AmpC-mediated resistance to CTZ-TZP and CAZ-AVI.

The Ω-loop is a key structural motif bordering the enzyme's active site [1]. Mutations in this region exert a dual effect:

  • Enhanced Catalytic Efficiency: Mutations reduce enzyme stability and increase flexibility, accelerating the deacylation step for ceftolozane and ceftazidime [1].
  • Reduced Inhibitor Affinity: The same mutations increase the activation barrier for acylation by avibactam, reducing its inhibitory effect [1].

Key Experimental Methodologies

The workflow for characterizing these mechanisms involves genotypic and phenotypic analyses.

experimental_workflow Step1 1. Bacterial Isolate Collection Step2 2. Phenotypic Susceptibility Testing Step1->Step2 Step3 3. Genotypic Analysis Step2->Step3 Method1 Broth Microdilution (MIC determination) Step2->Method1 Method2 Cloxacillin Inhibition Test (AmpC overproduction) Step2->Method2 Step4 4. Cloning & Functional Validation Step3->Step4 Method3 PCR & Sequencing of blaPDC gene Step3->Method3 Method4 Whole-Genome Sequencing (WGS) Step3->Method4 Step5 5. Biochemical & Structural Characterization Step4->Step5 Method5 Cloning into ampC-deficient PAO1 Step4->Method5 Method6 Enzyme Kinetics (kcat/Km measurement) Step5->Method6 Method7 Molecular Modeling (3D structure analysis) Step5->Method7

Key methodologies for characterizing AmpC-mediated resistance.

Detailed Protocols for Core Experiments
  • Phenotypic Susceptibility Testing (Broth Microdilution)

    • Purpose: To determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents [3].
    • Procedure: Prepare cation-adjusted Mueller-Hinton broth in microdilution trays. Serially dilute antibiotics (e.g., ceftolozane/tazobactam, ceftazidime/avibactam). Inoculate wells with a standardized bacterial suspension (∼5 × 10⁵ CFU/mL). Incubate at 35°C for 16-20 hours. The MIC is the lowest concentration that inhibits visible growth [3]. EUCAST or CLSI breakpoints are used for interpretation.
  • AmpC Mutation Analysis (PCR and Sequencing)

    • Purpose: To identify mutations in the chromosomally encoded blaPDC (AmpC) gene [2] [3].
    • Procedure: Extract genomic DNA. Amplify the blaPDC gene using specific primers (e.g., AmpC_F: 5′-ACGACAAAGGACGCCAATCC-3′ and AmpC_R: 5′-TCAGCGCTTCAGCGGCACC-3′) [3]. Purify the PCR product and perform Sanger sequencing. Compare the resulting sequence to a reference (e.g., PDC-1 from strain PAO1) to identify mutations.
  • Functional Validation (Cloning into Susceptible Strain)

    • Purpose: To confirm that a specific PDC variant is sufficient to cause the resistant phenotype [4].
    • Procedure: Amplify the mutant blaPDC gene from the clinical isolate. Clone the gene into a plasmid vector. Introduce the recombinant plasmid into an ampC-deficient derivative of the standard laboratory strain P. aeruginosa PAO1 (PAOΔC) [4]. Determine the MICs of relevant antibiotics for the transformed strain. A significant increase in MIC confirms the causal role of the mutation.

The search results indicate that high-risk clones like ST175 are frequently associated with the emergence of this resistance, underscoring the need for infection control measures [2] [4] [3].

References

Comprehensive Application Notes and Protocols for Ceftolozane-Tazobactam Dosing in Critically Ill Patients

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ceftolozane-tazobactam (C/T) is a β-lactam/β-lactamase inhibitor combination with potent activity against multidrug-resistant Gram-negative pathogens, particularly Pseudomonas aeruginosa and ESBL-producing Enterobacterales. Critically ill patients present unique dosing challenges due to profound pharmacokinetic (PK) alterations from systemic inflammation, capillary leak syndrome, organ dysfunction, and extracorporeal support modalities. These guidelines synthesize current evidence to optimize C/T dosing in this vulnerable population, emphasizing PK/PD target attainment while minimizing toxicity.

Current Evidence and Clinical Recommendations

Dosing Recommendations for Critically Ill Adults

Table 1: Standard and Optimized Dosing Regimens for Critically Ill Adults

Renal Function Category Creatinine Clearance (mL/min) Recommended Regimen Dosing Interval Administration Method Key Supporting Evidence
Augmented Renal Clearance ≥130 [1] 2g/1g (3g total) q8h 1-hour infusion [1]
Normal Renal Function >50 [2] 1g/0.5g (1.5g total) q8h 1-hour or extended infusion [2]
Mild Impairment 30-50 [2] 500mg/250mg (750mg total) q8h 1-hour infusion [2]
Moderate Impairment 15-29 [2] 250mg/125mg (375mg total) q8h 1-hour infusion [2]
Severe Impairment ≤30 [3] 250mg/125mg (375mg total) q8h (with monitoring) 1-hour infusion [3]
Intermittent Hemodialysis (IHD) n/a 500mg/250mg (750mg total) load, then 150mg/75mg (225mg total) q8h (post-dialysis) 1-hour infusion [2]
CVVH/CVVHDF n/a 1g/0.5g (1.5g total) [4] OR 2g/1g (3g total) [3] q8h Extended infusion (3-4 hours) [4] [3]
ECMO Any Standard dosing for renal function Based on renal function Standard infusion [3]
Pharmacokinetic and Clinical Outcomes in Special Populations

Table 2: PK Parameters and Target Attainment in Critically Ill Populations

Patient Population Ceftolozane Cmin (mg/L) % Achieving 100% fT>MIC % Achieving 100% fT>4xMIC Tazobactam Cmin (mg/L) Clinical Success Reference
ECMO Patients 21.2 [11.4-43.5] 100% 61% 0.6 [0-2.9] n/a [3]
CVVH Patients 31.6 (pre-filter) 100% (for MIC 4 mg/L) n/a 7.8 (pre-filter) n/a [4]
ARC Patients n/a 86.4% (fT>4μg/mL) n/a 54.9% (fT>1μg/mL) n/a [1]
Real-World ICU (SPECTRA) n/a n/a n/a n/a 53.4% (overall), 62.2% (first-line) [5] [6]

Experimental Protocols for Therapeutic Drug Monitoring (TDM)

Protocol 1: Blood Sampling for PK Analysis

Purpose: To characterize ceftolozane and tazobactam exposure in critically ill patients.

Materials:

  • Heparinized blood collection tubes
  • Centrifuge capable of 2500 rpm
  • Cryogenic vials and -80°C freezer
  • Validated HPLC method for quantification [4] [7]

Procedure:

  • Sample Collection: Draw 1 mL blood samples at the following time points relative to the start of infusion: pre-dose (trough), 1 hour (end of infusion), 2, 4, 6, and 8 hours [7].
  • CRRT Sampling: For patients on continuous renal replacement therapy, collect simultaneous pre-filter, post-filter, and effluent samples [7].
  • Sample Processing: Centrifuge samples at 2500 rpm for 10 minutes to separate plasma. Transfer at least 350 μL plasma to cryovials [7].
  • Storage: Store plasma samples at -80°C until analysis [4] [7].
  • Analysis: Quantify drug concentrations using validated HPLC methods [4].
Protocol 2: PK/PD Target Attainment Analysis

Purpose: To assess adequacy of dosing regimen against pathogen MIC.

Parameters:

  • Primary Target: 100% fT>MIC for ceftolozane [4] [1]
  • Enhanced Target: 100% fT>4xMIC for critically ill patients [3]
  • Tazobactam Target: fT>1 μg/mL for >20% of dosing interval [1]

Calculations:

  • Determine free drug concentrations using protein binding of 20% for ceftolozane and 30% for tazobactam [4] [1].
  • Calculate %fT>MIC using linear trapezoidal method [4].
  • For probability of target attainment, use Monte Carlo simulation if population data available.

Dosing Optimization Strategies

Renal Function-Based Dosing Adjustments

Critically ill patients frequently experience rapidly changing renal function that necessitates frequent dose adjustments:

  • Augmented Renal Clearance (ARC): Defined as CrCl ≥130 mL/min, ARC occurs in 30-65% of critically ill patients and causes subtherapeutic antibiotic concentrations. The standard 3g q8h regimen achieves appropriate targets in most ARC patients [1].
  • Renal Replacement Therapy: Dosing depends on modality and intensity. CVVHDF patients show significantly lower ceftolozane exposure compared to IHD patients, often requiring higher doses (2g/1g q8h) [3].
  • Severe Renal Impairment: Patients with CrCl ≤30 mL/min not on RRT demonstrate significant ceftolozane accumulation (Cmin 93.6 mg/L) and may require dose reduction to prevent toxicity [3].
Administration Method Optimization

Extended Infusion:

  • Regimen: Administer over 3-4 hours instead of standard 1 hour
  • Rationale: Maximizes %fT>MIC for time-dependent β-lactams
  • Evidence: In CVVH patients, 4-hour extended infusion maintained concentrations 8× above MIC throughout dosing interval [4]

G Start Start C/T Dosing in Critically Ill Patient AssessRenal Assess Renal Function (Measured CrCl) Start->AssessRenal ARC Augmented Renal Clearance (CrCl ≥130) AssessRenal->ARC Yes NormalRenal Normal Renal Function (CrCl >50) AssessRenal->NormalRenal No ImpairedRenal Renal Impairment (CrCl 15-50) AssessRenal->ImpairedRenal CrCl 15-50 SevereRenal Severe Renal Impairment (CrCl <15) or RRT AssessRenal->SevereRenal CrCl <15 or RRT DoseSelect Select Appropriate Regimen ARC->DoseSelect 3g q8h NormalRenal->DoseSelect 1.5g q8h ImpairedRenal->DoseSelect 750mg q8h SevereRenal->DoseSelect 375mg q8h or RRT-adjusted ConsiderEI Consider Extended Infusion (3-4h) DoseSelect->ConsiderEI InitiateTherapy Initiate C/T Therapy ConsiderEI->InitiateTherapy Yes ConsiderEI->InitiateTherapy No Monitor Monitor: Clinical Response, Renal Function, TDM if available InitiateTherapy->Monitor Adjust Adjust Dose Based on Monitoring Results Monitor->Adjust Required End Continue for Prescribed Duration Monitor->End Stable Adjust->Monitor

Figure 1: Ceftolozane-Tazobactam Dosing Decision Algorithm for Critically Ill Patients

Clinical Considerations and Future Directions

Special Patient Populations
  • ECMO Patients: Recent evidence demonstrates minimal ceftolozane adsorption to ECMO circuits (<13% concentration loss). Standard dosing achieves 100% fT>MIC targets, making routine dose escalation unnecessary [3].
  • Source Control: The SPECTRA trial revealed higher clinical success when C/T was used as first-line therapy (62.2%) compared to third-line/salvage (45.5%), emphasizing early appropriate therapy [5] [6].
  • Combination Therapy: For highly resistant pathogens (e.g., CRAB, DTR Pseudomonas), combination with meropenem or imipenem-cilastatin may be considered per IDSA 2024 guidance [8].
Institutional Protocol Implementation

Successful C/T stewardship in critically ill patients requires:

  • Standardized Dosing Guidelines: Institution-specific protocols incorporating renal function and support modalities
  • TDM Availability: When possible, implement therapeutic drug monitoring to individualize therapy
  • Multidisciplinary Approach: Collaboration between intensivists, infectious diseases specialists, and clinical pharmacists

G PK C/T Pharmacokinetics in Critical Illness Vd Increased Volume of Distribution PK->Vd Clearance Altered Clearance (↑ ARC or ↓ AKI) PK->Clearance Extraction Extracorporeal Circuit Effects PK->Extraction PD Pharmacodynamic Targets PK->PD Informs Factors Modifying Factors PK->Factors Influenced by TimeMIC 100% fT>MIC (Ceftolozane) PD->TimeMIC TimeThreshold fT>1 mg/mL >20% (Tazobactam) PD->TimeThreshold Outcome Optimized Patient Outcomes PD->Outcome Albumin Albumin Level Factors->Albumin RRT RRT Modality Factors->RRT Fluid Fluid Overload Factors->Fluid Factors->Outcome

Figure 2: Key Pharmacokinetic/Pharmacodynamic Relationships Influencing C/T Dosing in Critical Illness

Conclusion

Optimal ceftolozane-tazobactam dosing in critically ill patients requires individualized regimens based on renal function, support modalities, and pathogen susceptibility. The standard 1.5g q8h regimen may be inadequate for patients with augmented renal clearance, necessitating increased dosing (3g q8h) or extended infusions. Conversely, severe renal impairment and CVVHDF create distinct exposure patterns requiring careful dose selection and monitoring. Emerging real-world evidence confirms the clinical effectiveness of C/T in critically ill populations, with highest success rates observed with early appropriate therapy. Therapeutic drug monitoring, when available, provides the optimal approach to individualize therapy in this challenging population.

References

ceftolozane tazobactam continuous renal replacement therapy dosing

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Principles and CRRT

Ceftolozane and tazobactam are small, hydrophilic molecules with low plasma protein binding (16-21% for ceftolozane, ~30% for tazobactam), making them highly susceptible to clearance by CRRT [1]. The extent of removal is primarily dependent on the effluent flow rate of the CRRT system [2].

A key pharmacokinetic/pharmacodynamic (PK/PD) target for ceftolozane, a beta-lactam antibiotic, is the percentage of time that the free drug concentration remains above the pathogen's minimum inhibitory concentration (fT>MIC). For critically ill patients, a target of 100% fT>MIC is often sought to maximize bacterial killing [3] [4]. For tazobactam, the target is often defined as the time the free concentration exceeds a threshold of 1 µg/mL for more than 20% of the dosing interval (fT>threshold) [5] [6].

Recommended Dosing Protocols for CRRT

The following table summarizes C/T dosing strategies for CRRT, synthesized from clinical studies, case reports, and manufacturer guidance [7] [8] [2].

Infection Type Recommended Dosing Regimen for CRRT Key Supporting Evidence & Considerations

| General Protocol for HABP/VABP & Serious Infections | Loading Dose: 2.25 g IV Maintenance Dose: 3 g (2g/1g) IV every 8 hours via extended (3-4 hours) or continuous infusion. | Justification: Standard 1.5 g dose leads to subtherapeutic levels; CRRT is an independent predictor of clinical failure with lower dosing [3]. PK Data: Provides sufficient drug exposure to achieve 100% fT>MIC for P. aeruginosa with MICs up to 4-8 mg/L during CVVHDF [8] [2] [3]. | | cIAI & cUTI (Alternative/Initial Regimen) | Loading Dose: 750 mg IV Maintenance Dose: 750 mg IV every 8 hours (or 1.5 g every 8 hours for cUTI in anuric patients). | Source: Manufacturer-labeled dosing for ESRD on intermittent hemodialysis [7] [9] [1]. Caution: This regimen may be insufficient for serious infections like HABP/VABP or high-MIC pathogens. Clinical cure rates are lower in patients with moderate renal impairment [9]. |

Experimental and Monitoring Protocols

For research and precision dosing, the following methodologies are recommended.

Pharmacokinetic Sampling Protocol

This protocol is adapted from published clinical studies to characterize C/T pharmacokinetics in CRRT [8] [3] [5].

  • Dosing: Administer the C/T dose via intravenous infusion over 1 hour.
  • Sample Collection: After a steady-state dose (e.g., the 4th or 5th dose), collect blood samples at the following time points:
    • Pre-dose (trough)
    • 1 hour (end of infusion)
    • 2 hours
    • 4 hours
    • 6 hours
    • 8 hours (next trough)
  • CRRT Sampling: Simultaneously collect pre-filter and post-filter plasma samples, as well as ultrafiltrate samples, to determine the extraction ratio and clearance by the CR circuit [3].
  • Analysis: Measure drug concentrations using a validated method, such as high-performance liquid chromatography (HPLC) [3].

The workflow for conducting a PK/PD study in this population can be summarized as follows:

Start Patient on CRRT Receiving C/T PK_Study Initiate PK Sampling Protocol Start->PK_Study Sample Collect Plasma Samples: - Pre-dose - 1, 2, 4, 6, 8 hours - Pre/Post-filter & Ultrafiltrate PK_Study->Sample Analyze Analyze Concentrations (HPLC) Sample->Analyze Model Calculate PK Parameters: - Clearance (CLtot) - Half-life - AUC Analyze->Model Assess Assess PD Target Attainment: %fT>MIC Model->Assess Optimize Optimize and Tailor Dosing Regimen Assess->Optimize

Therapeutic Drug Monitoring (TDM) Protocol

For routine clinical application or research, a simplified TDM approach is advisable [4].

  • Target: The goal is to maintain a ceftolozane trough concentration (Cmin) that is 4-8 times the MIC of the infecting pathogen for the entire dosing interval [2].
  • Sampling: Draw a trough blood sample immediately before the next dose at steady-state.
  • Adjustment: If the trough concentration is below the target, increase the dose frequency (e.g., change from every 8 hours to every 6 hours) or switch to a continuous infusion protocol (e.g., 6 g over 24 hours) [4].

Critical Considerations for Protocol Design

  • CRRT Intensity: Dose selection must account for the effluent flow rate. Higher flow rates (>2.5 L/h) increase drug clearance and may necessitate higher doses (e.g., 3 g every 8 hours) [2].
  • Infection Site and Pathogen MIC: For deep-seated infections, ventilator-associated pneumonia, or infections with pathogens exhibiting MICs at the susceptibility breakpoint (e.g., 4-8 mg/L for P. aeruginosa), aggressive dosing with extended infusion is strongly recommended [2] [3].
  • Renal Function Dynamics: In critically ill patients, renal function can fluctuate rapidly. Augmented renal clearance (ARC) is common in early sepsis and requires higher dosing (3 g every 8 hours) [10] [5] [6], while recovering renal function may necessitate a downward dose adjustment to prevent accumulation.
  • Concurrent Use of Metronidazole: For complicated intra-abdominal infections (cIAI), metronidazole (500 mg IV every 8 hours) must be administered concomitantly [7] [9].

Conclusion and Future Directions

Dosing ceftolozane/tazobactam in patients on CRRT is a prime example of precision medicine in the ICU. Moving beyond fixed dosing to a protocol-based approach that incorporates CRRT parameters, aggressive initial dosing (3 g every 8 hours for serious infections), extended infusions, and therapeutic drug monitoring is critical for optimizing clinical outcomes. Future research should focus on validating these protocols in larger prospective studies and exploring the utility of real-time TDM in this vulnerable population.

References

ceftolozane tazobactam hospital acquired pneumonia treatment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence and Efficacy Data

The use of C/T for HABP/VABP is supported by both regulatory approval and growing real-world evidence demonstrating its effectiveness against difficult-to-treat pathogens.

Table 1: Summary of Key Clinical and Real-World Evidence for C/T in Pneumonia

Study / Data Source Population & Design Key Findings & Efficacy

| PINC AI Study (2025) [1] | - 186 hospitalized adults with MDR-PSA pneumonia.

  • Comparative, observational study (C/T vs. polymyxin-based regimens).
  • Used Desirability of Outcome Ranking (DOOR) analysis. | - C/T group had a 61.3% probability of a more favorable overall outcome [1].
  • A significantly higher proportion of C/T patients were discharged home alive with no undesirable outcomes (20.2% vs. 9.8%) [1]. | | SPECTRA Study (Real-World) [2] | - 617 adult inpatients across 7 countries treated with C/T.
  • Retrospective, observational study (2016-2020).
  • 51.1% of cases were treated in the ICU. | - Reported 64.8% clinical success rate for treating the index infection [2].
  • MDR *P. aeruginosa* was identified in a majority of cultured isolates (72.7% of patients with culture results) [2]. | | Official Indication [3] | - Approved for HABP/VABP in patients ≥18 years. | - Effective against susceptible Gram-negative microorganisms, including P. aeruginosa*, *E. coli*, *K. pneumoniae*, and *S. marcescens [3]. |

Dosing, Pharmacokinetics, and Safety

Proper dosing, especially in patients with impaired renal function, is critical for achieving therapeutic success and minimizing adverse events.

Table 2: Dosing, Pharmacokinetics, and Safety Profile of C/T

| Category | Details | | :--- | :--- | | Standard Dosing (HABP/VABP) | 3 g (2 g ceftolozane / 1 g tazobactam) IV every 8 hours, infused over 1 hour [3] [4]. | | Renal Dosing Adjustments (HABP/VABP) [4] | • CrCl 30-50 mL/min: 1.5 g IV q8hr • CrCl 15-29 mL/min: 750 mg IV q8hr • ESRD on Hemodialysis: Loading dose of 2.25 g, followed by a 450 mg maintenance dose q8hr. Administer post-dialysis on dialysis days [4]. | | Key PK/PD Properties | • Volume of Distribution: ~13.5 L (ceftolozane), indicating good tissue penetration [5] [4]. • Half-life: ~2.5-3.0 hours (ceftolozane) [5]. • Elimination: Primarily renal, via glomerular filtration [5] [6]. | | Most Common Adverse Events | In HABP/VABP trials: Increased hepatic transaminases (11.9%), renal impairment/renal failure (8.9%), diarrhea (6.4%) [3] [4]. In cIAI/cUTI trials: Nausea, headache, diarrhea, and pyrexia were most common [5] [3]. | | Important Safety Warnings | • Reduced Efficacy in Renal Impairment: Lower clinical cure rates observed in patients with baseline CrCl 30-50 mL/min; monitor CrCl daily and adjust dose [3] [4]. • Hypersensitivity Reactions: Contraindicated in patients with serious hypersensitivity to C/T, piperacillin/tazobactam, or other beta-lactams [4]. C. difficile-Associated Diarrhea: May occur during or >2 months after antibiotic use [4]. |

Experimental and Clinical Application Protocols

For researchers and drug development professionals, the following protocols outline the methodology for evaluating C/T in both clinical and preclinical settings.

Protocol 1: Clinical DOOR Analysis for Comparative Effectiveness

This protocol is based on a recent real-world study comparing C/T to polymyxin-based regimens and provides a framework for a comprehensive clinical outcome assessment [1].

  • Study Population & Design:

    • Cohort: Hospitalized adults (≥18 years) with a diagnosis of pneumonia and a respiratory or blood culture positive for Multi-Drug-Resistant Pseudomonas aeruginosa (MDR-PSA), defined as non-susceptible to ≥1 agent in ≥3 antimicrobial categories.
    • Intervention Groups: Patients receiving C/T within 3 days of the index culture for ≥2 days vs. those receiving a polymyxin-based regimen (polymyxin B or colistin) for ≥2 days.
    • Exclusions: Patients with a COVID-19 diagnosis.
  • Outcome Measures & DOOR Components: The Desirability of Outcome Ranking (DOOR) integrates benefits and risks into a single endpoint. Outcomes are ranked from most to least desirable [1]:

    • Mortality: In-hospital mortality.
    • Discharge Destination: Discharged to home vs. other facilities.
    • Clinical Failure: Recurrent MDR-PSA pneumonia.
    • Toxicity: Receipt of any renal replacement therapy (RRT) post-index culture in RRT-naive patients.
    • Readmission: 30-day pneumonia-related readmissions.
  • Statistical Analysis:

    • Perform an Inverse Probability Weighting (IPW) analysis to adjust for baseline differences between treatment groups (e.g., renal failure, hospital characteristics).
    • Calculate the probability that a randomly selected patient from the C/T group has a better DOOR outcome than one from the polymyxin group.
    • Conduct partial credit analysis to compare the probability of being discharged home alive with no undesirable outcomes.

The following workflow visualizes the key steps and decision points in this clinical analysis protocol:

start Define Study Population a1 Inclusion Criteria: • Hospitalized adults with pneumonia • MDR-PSA on culture • Received C/T or polymyxin start->a1 a2 Exclusion Criteria: • Patients with COVID-19 diagnosis start->a2 b Establish DOOR Components a1->b a2->b c1 Rank Outcomes: 1. Discharged home alive, no issues 2. Alive, 1 undesirable outcome 3. Alive, 2+ undesirable outcomes 4. In-hospital death b->c1 c2 Undesirable Outcomes: • Not discharged home • Recurrent pneumonia • Need for RRT • 30-day readmission b->c2 d Statistical Analysis c1->d c2->d e1 Adjust for Confounders (IPW Analysis) d->e1 e2 Calculate DOOR Probability (C/T vs. Polymyxin) d->e2 f Result: Probability of more favorable outcome e1->f e2->f

Protocol 2: In Vitro Susceptibility and Resistance Monitoring

This protocol is designed for surveillance and mechanistic studies to monitor C/T's activity and resistance development, based on methodologies referenced in the search results [7].

  • Bacterial Isolate Collection:

    • Collect clinically relevant Gram-negative isolates, with a focus on P. aeruginosa and ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, P. aeruginosa, Enterobacter species) [7].
    • Include characterized control strains with known resistance mechanisms (e.g., ESBL producers, AmpC hyperproducers).
  • Minimum Inhibitory Concentration (MIC) Determination:

    • Perform broth microdilution tests according to standards like CLSI or EUCAST.
    • Test C/T and comparator antibiotics (e.g., ceftazidime, cefepime, piperacillin/tazobactam, meropenem, polymyxins).
    • The MIC90 (minimum concentration to inhibit 90% of isolates) is a key metric. C/T is notable for its potent activity against P. aeruginosa, with an MIC90 of 4 μg/mL in surveillance studies [5].
  • Investigation of Resistance Mechanisms:

    • AmpC Hyperproduction: Analyze the impact of AmpC β-lactamase overexpression on C/T MICs using isogenic strains with varying levels of AmpC expression [7].
    • β-Lactamase Activity: Use host strains (e.g., E. coli C600) transformed with plasmids encoding various β-lactamases (e.g., TEM, SHV, CTX-M, OXA, KPC, MBL) to determine the protective effect of tazobactam [7].
    • Efflux Pumps & Porins: Evaluate the contribution of efflux pumps (e.g., MexAB-OprM) and porin deficiencies by comparing MICs in wild-type and mutant strains.

Conclusion

Ceftolozane/tazobactam represents a significant advancement in the treatment of HABP/VABP, especially in the face of rising multidrug resistance. Real-world evidence confirms the clinical success observed in initial trials, showing favorable outcomes compared to older, more toxic therapies like polymyxins. For successful clinical application and ongoing research, the following points are critical:

  • Precision Dosing: Adherence to recommended dosing, with prompt adjustment for renal impairment, is essential to maintain efficacy and safety [3] [4].
  • Strategic Use: C/T is a valuable tool for infections caused by MDR P. aeruginosa, and its use should be guided by antimicrobial stewardship principles and local susceptibility patterns [2] [1].
  • Ongoing Surveillance: Continuous in vitro monitoring of MICs and investigation of emerging resistance mechanisms are necessary to preserve the long-term utility of this agent [7].

References

Ceftolozane/Tazobactam for Ventilator-Associated Pneumonia: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Drug Background

Ceftolozane/tazobactam (C/T) represents a novel cephalosporin/β-lactamase inhibitor combination with demonstrated efficacy against multidrug-resistant Gram-negative bacilli, particularly in the treatment of ventilator-associated bacterial pneumonia (VABP). Approved by the FDA in 2014 for complicated intra-abdominal and urinary tract infections, its indications were expanded in June 2019 to include hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP) based on the ASPECT-NP trial [1]. Ceftolozane is structurally similar to ceftazidime but features key modifications at the 3-position of the cephem nucleus that enhance its antipseudomonal activity and stability against numerous β-lactamase-mediated resistance mechanisms [2]. The addition of tazobactam, a well-characterized β-lactamase inhibitor, extends the spectrum of activity to include most extended-spectrum β-lactamase (ESBL) producers and some anaerobic species [2].

The mechanism of action of ceftolozane involves binding to penicillin-binding proteins (PBPs), particularly PBP1b, PBP1c, PBP2, and PBP3, thereby inhibiting bacterial cell wall synthesis and leading to cell death [1]. Ceftolozane demonstrates a particularly high affinity for PBPs of Pseudomonas aeruginosa, including drug-resistant strains, which distinguishes it from other cephalosporins [2]. This enhanced binding affinity allows it to maintain activity against strains that have developed resistance to other β-lactam antibiotics through modifications of their PBPs. The combination with tazobactam protects ceftolozane from hydrolysis by many serine β-lactamases, expanding its utility against β-lactamase-producing organisms commonly encountered in nosocomial pneumonia [1].

Table 1: Key Characteristics of Ceftolozane/Tazobactam

Parameter Description
Drug Class Cephalosporin/β-lactamase inhibitor combination
Mechanism of Action Inhibition of penicillin-binding proteins (PBPs) with β-lactamase protection
Approved VABP Indication Hospital-acquired and ventilator-associated bacterial pneumonia (adults)
Primary Target Pathogens Pseudomonas aeruginosa, ESBL-producing Enterobacteriaceae, E. coli, K. pneumoniae, P. mirabilis, H. influenzae
Dosing in Normal Renal Function 3 g (2 g ceftolozane/1 g tazobactam) IV every 8 hours, infused over 1 hour
Treatment Duration 7-14 days (depending on clinical assessment)

Pharmacokinetic/Pharmacodynamic Basis for Dosing

The pharmacokinetic/pharmacodynamic (PK/PD) profile of ceftolozane/tazobactam provides the scientific foundation for its dosing regimen in VABP. Like other β-lactam antibiotics, the PK/PD index most strongly correlated with ceftolozane's efficacy is the percentage of the dosing interval that free drug concentrations exceed the pathogen's minimum inhibitory concentration (%fT>MIC) [3] [2]. Preclinical models demonstrate that bacteriostatic and bactericidal targets require approximately 25% and 32% fT>MIC, respectively, though more aggressive targets of approximately 40% fT>MIC have been suggested for 1-2 log kill against drug-resistant P. aeruginosa [3].

A critical consideration in VABP treatment is adequate antibiotic penetration to the infection site in the lungs. Studies measuring epithelial lining fluid (ELF) concentrations, which represent the site of infection in pneumonia, demonstrated that ceftolozane achieves approximately 50% penetration from plasma to ELF [3]. This relatively lower penetration ratio necessitated a doubling of the dose from the 1.5 g used for complicated intra-abdominal and urinary tract infections to 3 g (2 g ceftolozane/1 g tazobactam) every 8 hours for VABP to achieve sufficient drug exposure at the site of infection [3]. Monte Carlo simulations incorporating this penetration ratio confirmed that the 3 g dose provides a >90% probability of target attainment (PTA) for pathogens with MICs ≤8 mg/L in ELF, compared with inadequate PTA at the lower 1.5 g dose [3].

Table 2: Key Pharmacokinetic Parameters of Ceftolozane/Tazobactam

Parameter Ceftolozane Tazobactam
Volume of Distribution 13.5 L Similar to ceftolozane
Plasma Protein Binding 16-21% 20-30%
Primary Elimination Route Renal (≥92%) Renal
Half-life (normal renal function) 2.77 hours (day 1) Similar to ceftolozane
ELF Penetration Ratio ~50% ~50%
Clearance Mechanism Glomerular filtration Glomerular filtration + active secretion

The following diagram illustrates the PK/PD relationship and lung penetration of ceftolozane/tazobactam:

PK PK Plasma Concentration Plasma Concentration PK->Plasma Concentration Linear PK PD PD Bactericidal Effect Bactericidal Effect PD->Bactericidal Effect ≥32% fT>MIC Dosing Dosing Dosing->PK 3g q8h IV Lung Penetration Lung Penetration Plasma Concentration->Lung Penetration ~50% to ELF Lung Penetration->PD ELF fT>MIC

Figure 1: PK/PD Relationship and Lung Penetration of Ceftolozane/Tazobactam in VABP

Clinical Dosing Protocol and Administration

The recommended dosage of ceftolozane/tazobactam for adult patients with HABP/VABP and normal renal function (CrCl >50 mL/min) is 3 g (comprising 2 g ceftolozane and 1 g tazobactam) administered intravenously every 8 hours, with an infusion duration of 1 hour [4] [5]. Treatment duration typically ranges from 7 to 14 days and should be guided by the patient's clinical status, microbiological findings, and underlying disease severity. Dosage adjustments are necessary in patients with impaired renal function, as both components are primarily eliminated renally [4].

Renal function monitoring is essential during therapy, with creatinine clearance assessed at least daily in patients with changing renal function [4]. Clinical studies have demonstrated that decreased efficacy of ceftolozane/tazobactam has been observed in patients with baseline CrCl of 30 to ≤50 mL/min, highlighting the importance of appropriate dose adjustment in this population [4]. In patients with fluctuating renal function, frequent monitoring and corresponding dose adjustments are necessary to maintain therapeutic drug exposures while minimizing potential toxicity.

Table 3: Dosage Adjustment Guide for Renal Impairment in Adult VABP Patients

Renal Function (CrCl) Recommended Dosage Regimen Dosing Interval
>50 mL/min 3 g (2 g/1 g) Every 8 hours
30-50 mL/min 1.5 g (1 g/0.5 g) Every 8 hours
15-29 mL/min 750 mg (500 mg/250 mg) Every 8 hours
End-Stage Renal Disease (ESRD) on HD 750 mg (500 mg/250 mg) Every 8 hours (administer after HD on dialysis days)

For pediatric patients with cIAI or cUTI, dosage recommendations are based on body weight and renal function, though there is insufficient information to recommend dosage adjustment for pediatric patients younger than 18 years of age with cIAI and cUTI with eGFR ≤50 mL/min/1.73 m² [4]. C/T is not recommended in pediatric patients who have an eGFR ≤50 mL/min/1.73 m² [4]. Specific pediatric dosing for HABP/VABP has not been fully established, and clinicians should refer to current prescribing information for the most up-to-date recommendations.

Administration practicalities require reconstitution of the vial contents with appropriate volumes of sterile water or compatible solutions, followed by dilution in 100 mL of either 0.9% Sodium Chloride or 5% Dextrose. The prepared solution should be inspected for particulate matter and discoloration before administration. The infusion should be conducted over 1 hour using a dedicated IV line or compatible IV administration set.

Clinical Evidence and Efficacy Data

The clinical efficacy of ceftolozane/tazobactam for VABP was established in the pivotal ASPECT-NP trial, a multicenter, randomized, double-blind, double-dummy, noninferiority study comparing C/T (3 g every 8 hours) with meropenem (1 g every 8 hours) in 726 adults with ventilated HABP/VABP [5]. This trial demonstrated comparable 28-day all-cause mortality between treatment groups (24.0% for C/T vs 25.3% for meropenem), meeting the pre-specified noninferiority margin [5]. Clinical cure rates, defined as resolution or improvement in signs and symptoms of pneumonia such that no further antimicrobial therapy was required, were similar between groups, supporting C/T as an effective therapeutic option for Gram-negative VABP.

A 2024 Bayesian network meta-analysis of 16 randomized controlled trials encompassing 4993 patients with nosocomial pneumonia compared 13 antibiotic regimens, including ceftolozane/tazobactam, ceftazidime/avibactam, imipenem/cilastatin/relebactam, and cefiderocol [6]. The analysis found no significant difference in 28-day mortality among all beta-lactam regimens, though for microbiological cure, ceftolozane/tazobactam had the highest probability of being superior to comparators [6]. This suggests that while mortality outcomes are similar across appropriate antibiotic regimens, C/T may offer advantages in pathogen eradication, a key consideration in source control for VABP.

Further real-world evidence comes from a systematic review and meta-analysis of observational studies published in 2021, which reported a pooled clinical success rate of 73.3% (95% CI: 68.9%-77.5%) for ceftolozane/tazobactam in the treatment of multidrug-resistant Gram-negative infections, with pneumonia being the predominant infection type (49.8%) and MDR P. aeruginosa being the major pathogen treated (65.3%) [7]. Development of resistance to C/T during treatment was reported in only 8.9% of the population across studies, supporting its utility in managing difficult-to-treat resistant pathogens [7].

Table 4: Clinical Efficacy Outcomes from Key Studies

Study/Type Population Comparator Clinical Cure/Mortality Microbiological Eradication
ASPECT-NP Trial 726 VABP patients Meropenem 1g q8h 28-day mortality: 24.0% vs 25.3% (C/T vs meropenem) Similar between groups
Observational Meta-analysis (2021) 1620 patients (49.8% pneumonia) Various Clinical success: 73.3% (95% CI: 68.9%-77.5%) Not pooled
Network Meta-analysis (2024) 4993 NP patients 12 other regimens No mortality difference among beta-lactams Highest probability of superiority for C/T

Experimental Protocols and Research Methodologies

Susceptibility Testing Protocol

Standardized antimicrobial susceptibility testing for ceftolozane/tazobactam follows Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines. The recommended method is broth microdilution using cation-adjusted Mueller-Hinton broth, with results interpreted according to established breakpoints. For ceftolozane/tazobactam, the fixed concentration of tazobactam is 4 μg/mL in susceptibility testing preparations.

Procedure:

  • Prepare ceftolozane serial dilutions in CA-MHB with constant 4 μg/mL tazobactam
  • Final bacterial inoculum: 5 × 10^5 CFU/mL in each well
  • Incubation: 35±2°C for 16-20 hours in ambient air
  • MIC determination: Lowest concentration completely inhibiting visible growth
  • Quality control: Recommended strains include E. coli ATCC 25922, P. aeruginosa ATCC 27853, and K. pneumoniae ATCC 700603

For difficult-to-treat pathogens like MDR P. aeruginosa, consider supplemental methods such as time-kill assays to determine bactericidal activity:

  • Prepare log-phase bacterial suspension (~10^6 CFU/mL) in cation-adjusted Mueller-Hinton broth
  • Add ceftolozane/tazobactam at 0.25x, 1x, 4x, and 16x the predetermined MIC
  • Incubate at 35°C with shaking; sample at 0, 4, 8, and 24 hours
  • Serially dilute samples and plate for viable counts
  • Bactericidal activity: Defined as ≥3 log10 CFU/mL reduction compared with initial inoculum
Pharmacokinetic/Pharmacodynamic Target Attainment Studies

Probability of target attainment (PTA) analyses support the recommended ceftolozane/tazobactam dosing regimens across different renal function categories. These studies employ population pharmacokinetic modeling and Monte Carlo simulations to predict drug exposure at the infection site [3] [5].

Research Methodology:

  • Develop population PK models using nonlinear mixed-effects modeling (NONMEM)
  • Incorporate plasma and epithelial lining fluid concentration data
  • Conduct Monte Carlo simulations (typically n=1000-5000 virtual patients)
  • Calculate PTA for various fT>MIC targets (30%, 40%, 50%) across MIC distributions
  • Determine cumulative fraction of response based on local pathogen MIC distributions

Recent PTA analyses for HABP/VABP patients demonstrated that across renal function groups, plasma PTA was 100% for ceftolozane and >99% for tazobactam; ELF PTA was >99% for ceftolozane and >87% for tazobactam, supporting the currently recommended dosing regimens [5].

The following diagram illustrates the experimental workflow for PK/PD target attainment analysis:

PK_Data PK_Data PopPK_Model PopPK_Model PK_Data->PopPK_Model NONMEM Analysis PD_Targets PD_Targets PD_Targets->PopPK_Model MC_Simulations MC_Simulations PopPK_Model->MC_Simulations Virtual Population PTA_Analysis PTA_Analysis MC_Simulations->PTA_Analysis Concentration Profiles Dosing_Recommendations Dosing_Recommendations PTA_Analysis->Dosing_Recommendations PTA >90%

Figure 2: Experimental Workflow for PK/PD Target Attainment Analysis

Safety Profile and Antimicrobial Stewardship Considerations

The safety profile of ceftolozane/tazobactam in HABP/VABP patients is consistent with that of other cephalosporins. In the ASPECT-NP trial, the most common adverse reactions occurring in ≥5% of adult patients receiving C/T were hepatic transaminase increased (11.9%), renal impairment/renal failure (8.9%), and diarrhea (6.4%) [4]. These incidence rates were comparable to those observed in the meropenem control group, supporting the acceptable tolerability profile of C/T in critically ill patients with pneumonia.

Important safety considerations include contraindications in patients with known serious hypersensitivity to ceftolozane/tazobactam, piperacillin/tazobactam, or other members of the beta-lactam class [4]. As with other broad-spectrum antibiotics, Clostridioides difficile-associated diarrhea has been reported with C/T use, ranging from mild diarrhea to fatal colitis [4]. Careful medical history is necessary as CDAD has been reported to occur more than 2 months after antibacterial administration. Additionally, decreased efficacy has been observed in patients with baseline CrCl of 30 to ≤50 mL/min, emphasizing the need for appropriate dose adjustment and monitoring in renally impaired patients [4].

From an antimicrobial stewardship perspective, C/T should be reserved for infections proven or strongly suspected to be caused by susceptible bacteria, particularly MDR P. aeruginosa and ESBL-producing Enterobacteriaceae [4]. When culture and susceptibility information are available, they should be considered in selecting or modifying antibacterial therapy. In the absence of such data, local epidemiology and susceptibility patterns may contribute to the empiric selection of therapy. Antimicrobial stewardship programs are crucial to guide appropriate use, preserve effectiveness, and minimize the development of resistance.

Cost-effectiveness analyses in specific healthcare settings should inform institutional protocols. A 2025 study conducted in Colombia concluded that C/T was not cost-effective compared to meropenem for VAP in that setting, though price reduction of approximately 32% would make it cost-effective [8]. Such economic considerations, combined with local resistance patterns and patient factors, should guide formulary decisions and treatment pathway development.

Conclusion

Ceftolozane/tazobactam represents an important therapeutic option for ventilator-associated bacterial pneumonia, particularly in the context of multidrug-resistant Gram-negative infections. The 3 g every 8 hours dosing regimen, with appropriate adjustments for renal impairment, is supported by robust PK/PD modeling and clinical trial evidence demonstrating noninferiority to carbapenem comparators. Its enhanced activity against MDR P. aeruginosa, including strains resistant to other cephalosporins, carbapenems, and piperacillin/tazobactam, positions it as a valuable agent in the antimicrobial armamentarium. Ongoing stewardship and appropriate use based on local susceptibility patterns and antimicrobial stewardship principles will be essential to preserve its efficacy against challenging Gram-negative pathogens in the critical care setting.

References

Comprehensive Application Notes and Protocols for Ceftolozane-Tazobactam in Complicated Urinary Tract Infections: Dosing, Administration, and Experimental Framework

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Pharmacology

Ceftolozane-tazobactam is an innovative antibiotic combination comprising a novel cephalosporin and a well-established β-lactamase inhibitor, representing a significant advancement in the treatment of multidrug-resistant Gram-negative infections. Ceftolozane exhibits enhanced antipseudomonal activity through multiple mechanisms: high stability against AmpC β-lactamases, reduced susceptibility to efflux pumps, and minimal impact by porin channel modifications in Gram-negative bacteria. The component demonstrates potent binding affinity to penicillin-binding proteins (PBPs), particularly PBP1b, PBP1c, PBP2, and PBP3 in Pseudomonas aeruginosa, with superior binding characteristics compared to other cephalosporins and carbapenems. Tazobactam provides extended spectrum coverage by inhibiting many Class A serine β-lactamases and extended-spectrum β-lactamases (ESBLs), thereby protecting ceftolozane from enzymatic degradation and expanding its activity against various β-lactamase-producing Enterobacterales.

Table 1: Pharmacokinetic Properties of Ceftolozane-Tazobactam (1g/0.5g Dose) in Adult Patients

Parameter Ceftolozane Tazobactam
Cmax (μg/mL) 69.1
AUC (μg·h/mL) 172
Volume of Distribution (L) 13.5
Protein Binding (%) 16-21 30
Elimination Half-life (hours) 2.77-3.12
Renal Clearance (L/h) 3.41-6.69
Primary Elimination Route Renal Renal

The pharmacokinetic profile of ceftolozane-tazobactam demonstrates dose-dependent exposure with good tissue penetration, particularly in the renal parenchyma and urine, making it highly suitable for treating cUTI. Both components are primarily renally excreted as unchanged drugs, necessitating dose adjustment in patients with impaired renal function. The antibiotic combination exhibits time-dependent bactericidal activity, with the percent of time that free drug concentrations remain above the minimum inhibitory concentration (fT>MIC) serving as the primary pharmacodynamic index predictive of efficacy. For ceftolozane, a target fT>MIC of 30-40% is associated with maximal bactericidal activity, while for tazobactam, a threshold concentration of 1 μg/mL for 20% of the dosing interval optimizes β-lactamase inhibition [1] [2].

Approved Indications and Dosing Regimens

FDA-Approved Indications

Ceftolozane-tazobactam carries regulatory approval for the treatment of complicated urinary tract infections (cUTI), including pyelonephritis, in adult and pediatric patients (birth to <18 years) caused by susceptible Gram-negative microorganisms, specifically Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Pseudomonas aeruginosa. Additionally, it is approved for complicated intra-abdominal infections (cIAI) when administered concomitantly with metronidazole, and for hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP) in adult patients. The evidence-based approval for cUTI was supported by phase 3 clinical trials demonstrating non-inferiority to comparator agents (levofloxacin for cUTI), with subsequent real-world evidence confirming efficacy against multidrug-resistant pathogens, particularly ESBL-producing Enterobacterales and MDR P. aeruginosa [3] [4] [2].

Dosing Guidelines by Population

Table 2: Recommended Dosing Regimens for Complicated Urinary Tract Infections

Patient Population Renal Function Recommended Dose Dosing Interval Infusion Duration
Adults (≥18 years) eGFR ≥50 mL/min 1g ceftolozane/0.5g tazobactam Every 8 hours 1 hour
Adults (≥18 years) eGFR 30-50 mL/min 500mg ceftolozane/250mg tazobactam Every 8 hours 1 hour
Adults (≥18 years) eGFR 15-29 mL/min 250mg ceftolozane/125mg tazobactam Every 8 hours 1 hour
Adults (≥18 years) ESRD on HD 500mg ceftolozane/250mg tazobactam loading dose, then 150mg/75mg maintenance After each HD session 1 hour
Pediatrics (12 to <18 years) eGFR ≥50 mL/min/1.73m² 1g ceftolozane/0.5g tazobactam Every 8 hours 1 hour
Pediatrics (birth to <12 years) eGFR ≥50 mL/min/1.73m² 20 mg/kg ceftolozane/10 mg/kg tazobactam (max 1g/0.5g) Every 8 hours 1 hour

For adult patients with normal renal function (eGFR ≥50 mL/min), the standard regimen of 1.5 g (1g ceftolozane/0.5g tazobactam) administered every 8 hours as a 1-hour intravenous infusion is recommended. Renal impairment necessitates dose adjustment, with reductions to 750 mg for moderate impairment (eGFR 30-50 mL/min), 375 mg for severe impairment (eGFR 15-29 mL/min), and a specialized regimen for end-stage renal disease requiring hemodialysis. Pediatric patients from birth to <12 years should receive weight-based dosing (20/10 mg/kg, maximum 1.5 g), while those 12 to <18 years can receive the adult dose, provided they have normal renal function (eGFR ≥50 mL/min/1.73m²). It is important to note that insufficient information exists to recommend dosing for pediatric patients with eGFR <50 mL/min/1.73m², and alternative agents should be considered in this population [3] [5] [6].

Clinical Evidence and Clinical Trial Data

Efficacy Outcomes

The efficacy profile of ceftolozane-tazobactam for cUTI has been established through randomized controlled trials and real-world evidence. A phase 3 clinical trial in adults demonstrated comparable efficacy to levofloxacin, with similar microbiological eradication rates and clinical cure outcomes. More recently, a phase 2 pediatric study comparing ceftolozane-tazobactam with meropenem demonstrated favorable outcomes in pediatric patients with cUTI, with clinical cure rates of 88.7% at the test-of-cure visit compared to 95.8% for meropenem, and microbiological eradication rates of 84.5% versus 87.5%, respectively. The majority of pediatric participants in both treatment groups had a diagnosis of pyelonephritis (84.5% in the ceftolozane-tazobactam group and 79.2% in the meropenem group), with E. coli being the predominant pathogen (74.6% and 87.5%, respectively) [6].

Safety and Tolerability

The safety profile of ceftolozane-tazobactam is consistent with that of the cephalosporin class. In adult patients with cUTI, the most common adverse reactions occurring in ≥5% of patients were headache (5.8%). In pediatric patients with cUTI, the most common adverse reactions were thrombocytosis (9%), leukopenia (8%), diarrhea (7%), and pyrexia (7%). The drug carries warnings and precautions regarding hypersensitivity reactions, Clostridioides difficile-associated diarrhea, and decreased clinical response in patients with baseline creatinine clearance (CrCl) of 30-50 mL/min. In a clinical trial of adult patients with cIAI, those with CrCl >50 mL/min had a clinical cure rate of 85.2% when treated with ceftolozane-tazobactam plus metronidazole versus 87.9% with meropenem, while patients with CrCl 30-50 mL/min had significantly reduced clinical cure rates (47.8% vs. 69.2%, respectively), highlighting the importance of appropriate dosing in renally impaired patients [3] [6].

Table 3: Clinical Trial Results for Ceftolozane-Tazobactam in cUTI

Study Population Comparator Clinical Cure Rate Microbiological Eradication Rate Most Common Adverse Events
Adults (Phase 3) Levofloxacin Non-inferior Non-inferior Headache (5.8%)
Pediatrics (Phase 2) Meropenem 88.7% vs 95.8% 84.5% vs 87.5% Thrombocytosis, leukopenia, diarrhea, pyrexia
Adults with renal impairment Meropenem 47.8% vs 69.2% (CrCl 30-50 mL/min) Similar trend observed Not specified

Experimental Protocols and Research Methodologies

Population Pharmacokinetic/Pharmacodynamic Analysis

Population pharmacokinetic (PopPK) modeling provides a robust framework for quantifying drug exposure and optimizing dosing regimens across diverse patient populations. The following protocol outlines the methodology for PopPK analysis of ceftolozane-tazobactam:

  • Data Collection: Collect sparse plasma samples following single-dose administration in the target population. Include patients across all age groups (birth to <18 years) with proven or suspected Gram-negative infections. Record precise sampling times relative to the start of the 1-hour intravenous infusion.
  • Bioanalytical Methods: Quantify ceftolozane and tazobactam concentrations in plasma using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods. Maintain appropriate quality control samples with accuracy and precision within ±15%.
  • Covariate Analysis: Document patient demographics (weight, height, age, sex), renal function (serum creatinine, estimated glomerular filtration rate using age-appropriate equations), and clinical characteristics (concomitant medications, organ dysfunction).
  • Model Development: Employ non-linear mixed-effects modeling (NONMEM) to characterize the pharmacokinetics of both components. Use two-compartment structural models with first-order elimination. Evaluate the influence of covariates (renal function, body size) on clearance and volume parameters using stepwise forward inclusion (p<0.01) and backward elimination (p<0.001).
  • Model Validation: Conduct bootstrap analysis (n=1000) and visual predictive checks to evaluate model stability and performance. Calculate prediction-corrected visual predictive checks to validate the final model.
  • Monte Carlo Simulations: Simulate concentration-time profiles for 10,000 virtual patients receiving various dosing regimens. Calculate the probability of target attainment (PTA) for ceftolozane (fT>MIC targets of 30% and 40%) and tazobactam (fT>1μg/mL of 20%) across MIC values ranging from 0.06 to 64 mg/L.
  • Dose Selection: Identify dosing regimens that achieve PTA ≥90% at the respective clinical breakpoints (MIC ≤2 μg/mL for Enterobacterales and ≤4 μg/mL for P. aeruginosa) [5] [1].
Susceptibility Testing and MIC Determination

Minimum inhibitory concentration determination is essential for assessing bacterial susceptibility to ceftolozane-tazobactam. The following protocol standardizes this process:

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism from an overnight agar plate. Suspend in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL). Further dilute the suspension to obtain a final inoculum density of 5 × 10^5 CFU/mL in the test system.
  • Broth Microdilution: Prepare cation-adjusted Mueller-Hinton broth (CA-MHB) as the test medium. Prepare doubling dilutions of ceftolozane-tazobactam in fixed 2:1 ratio (ceftolozane concentration ranging from 0.06 to 64 μg/mL) in 96-well microtiter plates. Include growth control and sterility control wells. Add the standardized inoculum to each well except the sterility control. Seal plates and incubate at 35±2°C for 16-20 hours in ambient air.
  • Reading and Interpretation: Examine plates for bacterial growth as evidenced by turbidity or a visible button. The MIC is defined as the lowest concentration that completely inhibits visible growth. Interpret results according to Clinical and Laboratory Standards Institute (CLSI) breakpoints (Susceptible: ≤2/4 μg/mL for Enterobacterales and P. aeruginosa; Intermediate: 4/4 μg/mL; Resistant: ≥8/4 μg/mL).
  • Quality Control: Include reference strains (E. coli ATCC 25922, P. aeruginosa ATCC 27853) with each test run. Ensure MIC values fall within established quality control ranges [7] [4].

The following diagram illustrates the pharmacokinetic/pharmacodynamic relationship and dose optimization strategy for ceftolozane-tazobactam:

PK_PD PK PK PD PD PK->PD Drives PK_params Cmax AUC fT>MIC PK->PK_params PD_params Bacterial Killing Resistance Prevention Clinical Efficacy PD->PD_params Dose Dose Dose->PK Influences Dose_factors Dose Amount Dosing Interval Infusion Duration Dose->Dose_factors

Special Considerations and Administration Protocols

Preparation and Administration

Pharmaceutical preparation of ceftolozane-tazobactam requires strict adherence to aseptic techniques. Reconstitute the 1.5 g vial with 10 mL of Sterile Water for Injection or 0.9% Sodium Chloride Injection, gently shaking to dissolve. The resulting solution concentration is approximately 100 mg/mL of ceftolozane and 50 mg/mL of tazobactam. Further dilution in compatible solutions (0.9% Sodium Chloride Injection or Lactated Ringer's Injection) should achieve a final concentration between 18-27 mg/mL of ceftolozane and 9-13.5 mg/mL of tazobactam. Administer the diluted solution via intravenous infusion over 1 hour using a dedicated line or through a Y-site. Complete administration within 6 hours of reconstitution when stored at room temperature or within 24 hours if refrigerated (2-8°C). Incompatibilities exist with Lactated Ringer's Injection in PVC containers; instead, use premixed Lactated Ringer's injections in non-PVC containers [3] [2].

Renal Function Monitoring and Dose Adjustment

Renal function assessment is critical prior to initiating therapy and periodically during treatment, particularly in patients with changing renal function or those at risk of renal impairment. Estimate glomerular filtration rate using the Cockcroft-Gault formula for adults or age-appropriate equations for pediatric patients. Monitor serum creatinine at least daily in hospitalized patients with fluctuating renal function. Implement prompt dose adjustment when eGFR falls below 50 mL/min/1.73m² using the guidelines provided in Table 2. For patients receiving intermittent hemodialysis, administer the loading dose (500 mg ceftolozane/250 mg tazobactam) after each hemodialysis session, followed by a maintenance dose (150 mg ceftolozane/75 mg tazobactam) every 8 hours for the remainder of the dosing interval. There is insufficient data to recommend specific dosing for pediatric patients with eGFR <50 mL/min/1.73m², and alternative agents should be considered for this population [3] [1].

Antimicrobial Stewardship Considerations

According to the 2025 IDSA guidelines for complicated UTI, ceftolozane-tazobactam should be reserved for specific clinical scenarios due to antimicrobial stewardship principles. The guidelines recommend a four-step approach for empiric antibiotic selection: (1) assess severity of illness (sepsis vs. non-sepsis), (2) evaluate patient-specific risk factors for resistant uropathogens, (3) consider patient-specific factors (allergies, contraindications, drug interactions), and (4) for septic patients, consult a recent local antibiogram. Ceftolozane-tazobactam is categorized as a "newer agent" alongside other novel β-lactam/β-lactamase inhibitors and cefiderocol. For patients with cUTI without sepsis, the guidelines suggest initially selecting from older classes (third-/fourth-generation cephalosporins, piperacillin-tazobactam, or fluoroquinolones) rather than newer agents. For septic patients, while traditional classes are still preferred initially, ceftolozane-tazobactam may be considered when local resistance patterns or patient-specific factors indicate a high probability of resistance to preferred agents [8] [9].

The following workflow diagram illustrates the decision process for appropriate use of ceftolozane-tazobactam in cUTI:

Stewardship Start Start Sepsis Sepsis Present? Start->Sepsis RiskFactors Risk Factors for Resistance? Sepsis->RiskFactors Yes Alternative Use Preferred Agent (3rd/4th Gen Cephalosporin, Pip-Taz, FQ) Sepsis->Alternative No LocalResistance Local Resistance >20% to Preferred Agents? RiskFactors->LocalResistance Yes RiskFactors->Alternative No UseCZT Consider Ceftolozane- Tazobactam LocalResistance->UseCZT Yes LocalResistance->Alternative No Deescalate De-escalate Based on Culture Results UseCZT->Deescalate Alternative->Deescalate

Conclusion

Ceftolozane-tazobactam represents a valuable therapeutic option for complicated urinary tract infections caused by susceptible Gram-negative pathogens, particularly those with multidrug-resistant phenotypes. The optimized dosing regimen of 1.5 g every 8 hours in patients with normal renal function achieves appropriate pharmacokinetic/pharmacodynamic targets for clinical efficacy. Strict attention to dose adjustment in renal impairment is essential, as underexposure in this population has been associated with reduced clinical cure rates. When utilized within an antimicrobial stewardship framework and reserved for appropriate clinical scenarios, ceftolozane-tazobactam addresses an important unmet need in the era of escalating antimicrobial resistance while preserving its long-term utility against multidrug-resistant Gram-negative pathogens.

References

ceftolozane tazobactam renal impairment adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Adult Dosage Adjustment for Renal Impairment

Renal Function (CrCl) cIAI & cUTI Dosage HABP/VABP Dosage
>50 mL/min 1.5 g IV q8h [1] [2] [3] 3 g IV q8h [1] [2] [3]
30-50 mL/min 750 mg IV q8h [1] [2] [3] 1.5 g IV q8h [1] [2]
15-29 mL/min 375 mg IV q8h [1] [2] [3] 750 mg IV q8h [1] [2]
ESRD on Hemodialysis LD: 750 mg IV, then MD: 150 mg IV q8h [1] [2] [3] LD: 2.25 g IV, then MD: 450 mg IV q8h [1] [2]

> CrCl = Creatinine Clearance; cIAI = complicated intra-abdominal infection; cUTI = complicated urinary tract infection; HABP = hospital-acquired bacterial pneumonia; VABP = ventilator-associated bacterial pneumonia; LD = Loading Dose; MD = Maintenance Dose. On hemodialysis days, administer the dose at the earliest possible time after dialysis completion [1] [2].

Special Populations and Pharmacokinetic Considerations

Critically Ill Patients with Augmented Renal Clearance

Augmented renal clearance (ARC), defined as CrCl ≥ 130 mL/min, is common in critically ill patients and can lead to subtherapeutic antibiotic concentrations [4]. In patients with ARC, the standard 1.5 g dose may be insufficient for more severe infections.

  • Recommended Dose: A regimen of 3 g (2 g/1 g) IV q8h is recommended to achieve pharmacodynamic targets in patients with ARC [4].
  • Evidence: A pharmacokinetic study in critically ill patients with ARC (CrCl ≥ 130 mL/min) found that the 3 g dose met the target of free drug concentration exceeding the MIC for 86.4% of the dosing interval for ceftolozane [4]. Monte Carlo simulations support that this dose provides a high probability of target attainment against pathogens with MICs up to 4 mg/L in patients with ARC [5].
Patients on Extracorporeal Membrane Oxygenation (ECMO) and Renal Replacement Therapy (RRT)

Critically ill patients on organ support present complex pharmacokinetic challenges due to altered volume of distribution and clearance.

  • ECMO: A recent 2025 retrospective study found that in patients on ECMO, standard dosing (predominantly 3 g IV q8h) resulted in 100% of patients achieving ceftolozane trough concentrations above the MIC (4 mg/L). However, tazobactam trough concentrations were frequently below the target of 1 mg/L, potentially compromising β-lactamase inhibition [6].
  • Renal Replacement Therapy: The modality of RRT significantly impacts drug levels:
    • Intermittent Hemodialysis (IHD): Associated with supra-therapeutic ceftolozane levels [6].
    • Continuous Venovenous Hemodiafiltration (CVVHDF): Associated with suboptimal ceftolozane exposure, necessitating close monitoring [6].

Experimental Protocols for PK/PD Analysis

For researchers investigating ceftolozane/tazobactam dosing, here are detailed methodologies for key experiments.

Protocol 1: Monte Carlo Simulation for Target Attainment

This methodology is used to predict the probability of achieving pharmacokinetic/pharmacodynamic (PK/PD) targets across a population.

  • Objective: To determine the probability of PK/PD target attainment (%fT>MIC) for various dosing regimens across different renal function categories [7] [5].
  • Software: Simulations can be performed using programming environments like R or specialized software such as Phoenix NLME [5].
  • Procedure:
    • Define Population: Simulate a large virtual population (e.g., n=1000-5000) with specified distributions for key covariates (e.g., CrCl, body weight) [5].
    • Incorporate PK Model: Use a pre-developed population PK model (typically a two-compartment model) where CrCl is a significant covariate for drug clearance [4] [5].
    • Set PD Targets: For ceftolozane, the primary target is the percentage of time the free drug concentration exceeds the MIC (%fT>MIC). Targets may include 40% (2-log kill) or 32.2% (1-log kill) [7] [5]. For tazobactam, a target of 20% fT > 1 mg/L (a threshold concentration, MEC) is used [5].
    • Run Simulation: Calculate the PTA for a range of MIC values (e.g., 0.125 to 16 mg/L) for each dosing regimen and renal function category [7] [5].
    • Calculate CFR: Compute the cumulative fraction of response (CFR) by combining PTA with the local MIC distribution of bacterial pathogens [7].

The workflow for this experimental protocol and the related population pharmacokinetic analysis is summarized below.

Start Start PK/PD Analysis PopPK Population PK Model (Two-compartment) Start->PopPK Covariates Identify Covariates (e.g., CrCl, Body Weight) PopPK->Covariates PKParams Estimate PK Parameters (CL, Vd, Q, V2) Covariates->PKParams Dosing Define Dosing Regimens and Renal Categories PKParams->Dosing MCSim Perform Monte Carlo Simulation (n=1000) Dosing->MCSim PDTarget Apply PD Targets (Ceftolozane: %fT>MIC Tazobactam: %fT>MEC) MCSim->PDTarget PTA Calculate Probability of Target Attainment (PTA) PDTarget->PTA CFR Compute Cumulative Fraction of Response (CFR) PTA->CFR End Dosing Recommendations CFR->End

Protocol 2: Therapeutic Drug Monitoring (TDM) in Special Populations

TDM is crucial for optimizing therapy in critically ill patients with highly variable pharmacokinetics.

  • Objective: To characterize C/T pharmacokinetics and assess PK/PD target attainment in special populations (e.g., ECMO, ARC, RRT) [6] [4].
  • Patient Population: Critically ill patients receiving C/T as part of standard care or in a study protocol.
  • Pharmacokinetic Sampling:
    • Dosing: Administer C/T via 1-hour intravenous infusion [4].
    • Sample Collection: Collect blood samples at predefined time points: pre-dose (trough), and 1 (end of infusion, peak), 2, 4, 6, and 8 hours after the start of infusion [4].
    • Analysis: Measure plasma concentrations of ceftolozane and tazobactam using a validated method (e.g., liquid chromatography-tandem mass spectrometry).
  • Data Analysis:
    • Perform non-compartmental analysis to determine key PK parameters: C~max~, C~min~, AUC, clearance (CL), and volume of distribution (V~d~) [4].
    • Calculate the achieved %fT>MIC for ceftolozane and %fT>MEC for tazobactam for each patient based on the measured concentrations and the suspected or known pathogen MIC [6].
    • Use statistical analysis (e.g., univariate logistic regression) to identify clinical variables (e.g., CrCl, albumin, RRT modality) associated with target attainment or subtherapeutic exposure [6].

Application Notes Summary

  • Mandatory Adjustment: Dose adjustment for renal impairment is mandatory for C/T. Clinical trials have observed decreased efficacy in patients with baseline CrCl of 30 to 50 mL/min if doses are not adjusted [8].
  • Aggressive Dosing for ARC: In critically ill patients, screen for ARC. For serious infections like HABP/VABP or bacteremia, use the 3 g IV q8h dose in patients with high CrCl to ensure adequate exposure [4].
  • TDM is Key for Complex Patients: For patients on ECMO or RRT (especially CVVHDF), therapeutic drug monitoring is highly recommended to individualize therapy, as PK is highly variable and predicted doses may not be optimal [6].
  • Extended Infusion Consideration: Although all cited studies used 1-hour infusions, research suggests that for challenging scenarios (e.g., high MICs, ARC), extending the infusion time to 3 hours can improve the probability of target attainment [7].

References

ceftolozane tazobactam therapeutic drug monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methodology for TDM

Robust measurement of plasma concentrations is a prerequisite for effective TDM. LC-MS/MS is the preferred method due to its high sensitivity, specificity, and ability to simultaneously quantify both ceftolozane and tazobactam.

Detailed LC-MS/MS Protocol

The following protocol is synthesized from recent, validated procedures. [1] [2]

  • Sample Collection & Preparation:
    • Sample Type: Plasma (often from microsamples as small as 3 μL). [1]
    • Preparation: Simple protein precipitation or solid-phase extraction. Internal standards are added; one protocol uses ceftazidime-D5 for ceftolozane and sulbactam for tazobactam. [2]
  • Chromatographic Separation:
    • System: Ultra-High Performance Liquid Chromatography (UHPLC).
    • Column: Reversed-phase (e.g., Acquity UPLC BEH C18).
    • Run Time: As short as 4 minutes. [1]
  • Mass Spectrometric Detection:
    • Ionization: Electrospray Ionization (ESI), positive for ceftolozane, negative for tazobactam. [2]
    • Mode: Multiple Reaction Monitoring (MRM).
    • Key Mass Transitions: [2]
      • Ceftolozane: m/z 667.2 → 199.3 / 139.0
      • Tazobactam: m/z 299.0 → 138.0
  • Method Validation Parameters (based on EMA guidelines): [1] [2]
    • Linearity: 0.97–125 mg/L for ceftolozane; 1.04–125 mg/L for tazobactam.
    • Accuracy: Relative bias typically <15%.
    • Precision: Intra- and inter-day coefficients of variation (CV%) <11%.
    • Lower Limit of Quantification (LLOQ): ~1 mg/L for both drugs.

The workflow for the TDM process and analytical method can be visualized below.

cluster_MS MS Detection (MRM Mode) Start Start TDM Process Collect Collect Plasma Sample (3-100 µL) Start->Collect Prepare Sample Preparation (Add Internal Standards, Protein Precipitation) Collect->Prepare Analyze UHPLC-MS/MS Analysis Prepare->Analyze Quantify Quantify Concentrations Using Calibration Curve Analyze->Quantify MS1 Ceftolozane 667.2 → 199.3/139.0 MS2 Tazobactam 299.0 → 138.0 Interpret Interpret Results vs. PK/PD Targets (e.g., fT>4xMIC) Quantify->Interpret Adjust Adjust Dosage if Needed Interpret->Adjust End Optimal Therapy Adjust->End

Dosing Optimization and Clinical Application

TDM data is used to personalize dosing regimens, moving beyond standard, one-size-fits-all approaches.

Dosing Strategy Blueprint

Recent pharmacokinetic modeling and Monte Carlo simulations provide a blueprint for optimizing dosing, especially against Pseudomonas aeruginosa. [3]

Renal Function (eGFR) Standard Intermittent Dosing (Merck Label) Proposed Continuous Infusion (CI) Regimen for Resistance Suppression
Normal (>90 mL/min/1.73m²) 1.5 g (1g/0.5g) q8h 4–6 g / 2–3 g daily via CI
Mild Impairment 1.5 g (1g/0.5g) q8h 4–6 g / 2–3 g daily via CI
Moderate Impairment (30-50 mL/min) 750 mg (500mg/250mg) q8h 4–6 g / 2–3 g daily via CI
Severe Impairment (15-29 mL/min) 375 mg (250mg/125mg) q8h 4–6 g / 2–3 g daily via CI
ESRD on Hemodialysis LD: 750 mg; MD: 150 mg q8h Individualized dosing based on TDM

Note: The aggressive CI regimens are suggested to achieve a high probability of target attainment (≥90%) for the fT>4xMIC target against pathogens with MICs up to the EUCAST breakpoint (4 mg/L). [3] LD = Loading Dose; MD = Maintenance Dose.

  • Estimation of Drug Clearance: The 2021 non-race-based Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation, indexed to body surface area, has been identified as the most reliable method for estimating ceftolozane clearance (CL~TOL~) to inform initial dosing. The relationship is defined by the formula: CL~TOL~ = 3.08 × (eGFR/100)^0.71 L/h. [3]
  • The Rationale for Continuous Infusion: Administering ceftolozane/tazobactam by continuous infusion, as opposed to traditional intermittent dosing, helps maintain a constant drug concentration that consistently exceeds the pathogen's MIC. This maximizes PK/PD target attainment and has been associated with a reduced risk of resistance emergence during treatment. [3]

Key Considerations for Researchers

  • Suppressing Resistance: The primary impetus for aggressive TDM is the concerning rate of resistance emergence observed during treatment of MDR P. aeruginosa, which can be as high as 20% with conventional dosing. [3] Real-world data shows that resistance rates can fluctuate with antibiotic selective pressure. [4]
  • Appropriate Use: IDSA guidance emphasizes that ceftolozane/tazobactam, while effective against ESBL-producing Enterobacterales, should be primarily reserved for difficult-to-treat resistant (DTR) P. aeruginosa or polymicrobial infections to preserve its efficacy. [5]
  • Clinical Urgency: Outcomes for serious MDR infections remain poor, with 30-day mortality around 20%. Optimizing drug exposure through TDM is critical to improving patient outcomes. [3]

References

Comprehensive Application Notes: Ceftolozane/Tazobactam Pharmacokinetic/Pharmacodynamic Targets and Experimental Protocols for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ceftolozane/Tazobactam PK/PD

Ceftolozane/tazobactam (C/T) represents a novel cephalosporin/β-lactamase inhibitor combination with potent activity against multidrug-resistant Gram-negative pathogens, including extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae and drug-resistant Pseudomonas aeruginosa. As with other β-lactam antibiotics, the pharmacokinetic/pharmacodynamic (PK/PD) relationships for C/T follow time-dependent bacterial killing patterns, making the determination of optimal PK/PD targets critical for ensuring clinical efficacy across diverse patient populations and infection sites. The rationale for PK/PD-guided dosing becomes particularly important in special populations such as critically ill patients, those with augmented renal clearance (ARC), and individuals requiring renal replacement therapy, where altered drug exposure may lead to treatment failure or drug-related toxicity.

The development of C/T dosing strategies has relied heavily on translational PK/PD approaches that integrate data from in vitro models, animal infection studies, healthy volunteer investigations, and patient populations. Understanding these foundational principles enables researchers and clinicians to optimize C/T dosing across the spectrum of renal function and infection types. This document provides comprehensive application notes and experimental protocols for determining C/T PK/PD targets, with specific emphasis on Monte Carlo simulation methodologies, dose justification approaches, and special population considerations that are essential for antimicrobial drug development and clinical translation.

PK/PD Principles and Targets

Fundamental PK/PD Relationships

The bactericidal activity of ceftolozane, like other β-lactam antibiotics, correlates with the percentage of time that free drug concentrations exceed the pathogen's minimum inhibitory concentration (%fT>MIC). Preclinical investigations using the neutropenic mouse thigh infection model have established critical PK/PD exposure targets for ceftolozane: 24.8% fT>MIC for bacteriostasis, 32.2% fT>MIC for 1-log₁₀ kill (bactericidal activity), and approximately 40% fT>MIC for 2-log₁₀ kill against drug-resistant P. aeruginosa [1] [2]. For tazobactam, the β-lactamase inhibitor component, the PK/PD target is defined as the time that free drug concentrations exceed a threshold concentration of 1 mg/L for >20% of the dosing interval (20% fT>threshold) [3]. This target was derived from the same infection model and confirmed by efficacy data from clinical studies of complicated intra-abdominal infections (cIAI) and complicated urinary tract infections (cUTI).

The protein binding of both ceftolozane and tazobactam is relatively low (approximately 16-21% and 30%, respectively), meaning that total drug concentrations closely approximate free, microbiologically active drug concentrations [4]. This characteristic simplifies PK/PD modeling and target attainment analyses compared with highly protein-bound antimicrobial agents. The volume of distribution for both components is substantial, with ceftolozane and tazobactam demonstrating steady-state volumes of distribution of approximately 30.8 L and 54.8 L, respectively, in critically ill patients with augmented renal clearance, reflecting extensive tissue penetration [3].

Site of Infection Penetration

For respiratory infections, understanding epithelial lining fluid (ELF) penetration is crucial for dose justification. Research in healthy volunteers has demonstrated that ceftolozane achieves approximately 50% penetration into ELF compared with plasma, while tazobactam shows approximately 43% penetration [2]. This differential penetration has significant implications for dosing strategies in hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP), necessitating higher dosage regimens for lung infections compared with other infection sites.

Table 1: Key PK/PD Targets for Ceftolozane/Tazobactam

Parameter Ceftolozane Component Tazobactam Component
Primary PK/PD Index %fT>MIC %fT>threshold
Bacteriostatic Target 24.8% fT>MIC -
Bactericidal Target (1-log kill) 32.2% fT>MIC -
Enhanced Killing Target ~40% fT>MIC (for resistant P. aeruginosa) -
Threshold Concentration - 1 mg/L
Target %fT>threshold - 20%
Protein Binding 16-21% ~30%
ELF Penetration Ratio ~50% ~43%

Dosing Optimization and Target Attainment

Renal Function-Based Dosing

Ceftolozane/tazobactam undergoes primarily renal elimination, with both components cleared extensively by the kidneys. Consequently, renal function significantly influences drug exposure and must be considered when determining appropriate dosing regimens. Population pharmacokinetic models have identified creatinine clearance (CrCl) as the most significant covariate affecting drug clearance, leading to specific dosage recommendations across the spectrum of renal function [1]. For patients with normal renal function (CrCl > 50 mL/min), the approved dosage is 1.5 g (ceftolozane 1 g/tazobactam 0.5 g) every 8 hours for cIAI and cUTI, while a higher dose of 3 g (ceftolozane 2 g/tazobactam 1 g) every 8 hours is recommended for HABP/VABP.

For patients with augmented renal clearance (ARC), defined as CrCl > 130 mL/min, studies have demonstrated that the standard 1.5 g dose may result in suboptimal drug exposures. However, the 3 g dose maintains adequate target attainment in this population, with >90% of virtual patients achieving bacteriostatic and bactericidal targets at MIC values up to 4 mg/L [5] [3]. This finding is particularly relevant for critically ill patients, who frequently demonstrate ARC and are at risk of underexposure to renally eliminated antibiotics. At the other extreme, patients with end-stage renal disease (ESRD) require dose reduction and/or interval extension to prevent drug accumulation and potential toxicity.

Table 2: Recommended Dosing Regimens Across Renal Function Categories

Renal Function Category CrCl (mL/min) cIAI/cUTI Dose HABP/VABP Dose
Augmented Renal Clearance >130 1.5 g q8h 3 g q8h
Normal Function >50-130 1.5 g q8h 3 g q8h
Mild Impairment 30-50 750 mg q8h 1.5 g q8h
Moderate Impairment 15-29 750 mg q12h 1.5 g q12h
Severe Impairment <15 750 mg q24h 1.5 g q24h
ESRD on Intermittent HD - 750 mg loading dose, then 150 mg q24h (post-HD) 1.5 g loading dose, then 300 mg q24h (post-HD)
Special Population Considerations

Critically ill patients present unique PK/PD challenges due to pathophysiological alterations that affect drug exposure, including fluid shifts, altered protein binding, organ dysfunction, and extremes of renal function. Research has demonstrated that in critically ill patients with ARC, both ceftolozane and tazobactam exhibit increased clearance and larger volume of distribution compared with healthy volunteers, potentially compromising target attainment [3]. Specifically, in patients with ARC, mean clearance values for ceftolozane and tazobactam were 10.4 L/h and 35.3 L/h, respectively, compared with approximately 5.6 L/h and 17.5 L/h in healthy subjects with normal renal function.

For patients receiving extracorporeal membrane oxygenation (ECMO), recent evidence suggests that ceftolozane/tazobactam pharmacokinetics remain largely preserved, with minimal drug adsorption to the ECMO circuit (≤12.95% concentration loss over 8 hours) [4]. In ECMO patients, median ceftolozane trough concentration was 21.2 mg/L, with 100% of patients achieving concentrations above the MIC (100% fT>MIC) and 61% reaching 4×MIC (16 mg/L). However, tazobactam exposures were more variable, with trough concentrations frequently below the target threshold of 1 mg/L, potentially compromising β-lactamase inhibition in some patients.

Patients receiving renal replacement therapy (RRT) demonstrate highly variable drug exposures depending on the modality employed. Research has shown that intermittent hemodialysis (IHD) was associated with supratherapeutic ceftolozane levels, while continuous venovenous hemodiafiltration (CVVHDF) correlated with suboptimal exposure [4]. These findings highlight the necessity for therapeutic drug monitoring (TDM) in critically ill patients receiving RRT to ensure optimal drug exposure while minimizing toxicity risk.

Experimental Protocols

Protocol for PK/PD Target Attainment Analysis

Objective: To determine the probability of PK/PD target attainment for ceftolozane/tazobactam against Gram-negative pathogens in patients with varying degrees of renal function.

Materials and Methods:

  • Population Pharmacokinetic Models: Utilize established population PK models for ceftolozane and tazobactam that incorporate covariates such as creatinine clearance, body weight, and infection type [1] [2]. These models should be developed using nonlinear mixed-effects modeling (NONMEM) with data from phase 1 and phase 2 clinical trials.
  • Monte Carlo Simulation: Generate a virtual population of 1000-5000 patients stratified by renal function category (ARC, normal, mild impairment, moderate impairment, severe impairment, ESRD) [1] [5]. Creatinine clearance values should be sampled from distributions representative of the target patient population.
  • Dosing Regimens: Simulate approved dosing regimens for each renal function category, including 1.5 g and 3 g every 8 hours with appropriate adjustments for renal impairment.
  • PK/PD Targets: Evaluate targets for ceftolozane (24.8% fT>MIC for bacteriostasis, 32.2% fT>MIC for 1-log kill, and 40% fT>MIC for 2-log kill) and for tazobactam (20% fT>1 mg/L) across a MIC range of 0.125-64 mg/L [1].
  • Output Analysis: Calculate the probability of target attainment (PTA) as the percentage of virtual patients achieving the predefined PK/PD targets at each MIC value. Generate cumulative fraction of response (CFR) calculations against contemporary pathogen MIC distributions.

Validation: Compare simulation results with observed clinical outcomes from phase 3 trials (ASPECT-NP for HABP/VABP) to validate the PK/PD targets [5].

Protocol for Monte Carlo Simulation in Special Populations

Objective: To assess ceftolozane/tazobactam PK/PD target attainment in special populations (critically ill, ECMO, RRT) and optimize dosing regimens.

Materials and Methods:

  • Population Definition: Create virtual populations representing special populations using demographic and clinical data from relevant patient cohorts. For ECMO patients, include factors such as albumin level, SOFA score, and RRT modality [4].
  • PK Model Adaptation: Modify population PK parameters to account for pathophysiological changes in special populations. For critically ill patients with ARC, increase clearance values based on observed data [3]. For ECMO patients, incorporate circuit adsorption parameters based on ex vivo studies [4].
  • Dosing Optimization: Test alternative dosing regimens, including extended infusions (3 g over 3 hours) and higher doses (3 g every 8 hours), to improve PTA against pathogens with elevated MICs (4-32 mg/L) [6].
  • Target Attainment Analysis: Calculate PTA for both plasma and epithelial lining fluid (ELF) concentrations using validated penetration ratios (approximately 50% for ceftolozane, 43% for tazobactam) [2].
  • Covariate Analysis: Perform univariate and multivariate logistic regression to identify patient factors (albumin, CrCl, RRT modality) associated with target attainment or subtherapeutic exposure [4].

Output Interpretation: Define optimal dosing regimens that achieve >90% PTA at the susceptibility breakpoint MIC (4 mg/L for P. aeruginosa) while minimizing risk of toxicity from overexposure.

G A Define Virtual Population B Stratify by Renal Function A->B C Implement Population PK Model B->C D Simulate Dosing Regimens C->D E Calculate PK/PD Targets D->E F Determine Probability of Target Attainment (PTA) E->F G Generate Cumulative Fraction of Response (CFR) F->G H Optimize Dosing Regimens G->H

Figure 1: Workflow Diagram of Monte Carlo Simulation Approach for PK/PD Target Attainment Analysis

Visualization of Experimental Approaches and Clinical Translation

The following diagrams illustrate key experimental workflows and their clinical translation in ceftolozane/tazobactam development:

G A Preclinical Data (Mouse Thigh Model) C Population PK Model Development A->C B Healthy Volunteer Studies (PK & ELF Penetration) B->C D Monte Carlo Simulation for Target Attainment C->D E Phase 3 Clinical Trials (cIAI, cUTI, HABP/VABP) D->E F PK/PD Target Validation & Dose Optimization D->F E->F G Real-World Evidence & Special Populations F->G

Figure 2: Integrated PK/PD Development Strategy for Ceftolozane/Tazobactam

Conclusion and Clinical Implications

The PK/PD-guided approach to ceftolozane/tazobactam development and clinical implementation has been instrumental in establishing optimized dosing regimens across diverse patient populations and infection sites. Through the application of population pharmacokinetic modeling and Monte Carlo simulation, researchers have demonstrated that approved dosing regimens achieve high probabilities of target attainment (>90%) at MIC values corresponding to susceptibility breakpoints for key Gram-negative pathogens, including multidrug-resistant P. aeruginosa and ESBL-producing Enterobacteriaceae.

The dose differentiation strategy between infection types—1.5 g every 8 hours for cIAI/cUTI versus 3 g every 8 hours for HABP/VABP—represents a paradigm in PK/PD-driven antibiotic development, accounting for differential epithelial lining fluid penetration in lung infections. Furthermore, the comprehensive assessment of renal function impact on drug exposure has facilitated appropriate dose adjustments across the spectrum of renal function, from augmented renal clearance to end-stage renal disease, ensuring optimal drug exposure while minimizing toxicity risk.

For researchers and drug development professionals, the experimental protocols outlined in this document provide a framework for conducting PK/PD target attainment analyses that can be applied to other antimicrobial agents in development. The integration of real-world evidence from observational studies continues to refine our understanding of optimal C/T use in complex patient scenarios, including those receiving extracorporeal support modalities or with rapidly changing renal function. These approaches collectively support the ongoing battle against multidrug-resistant Gram-negative infections through optimized antimicrobial therapy.

References

managing ceftolozane tazobactam resistance development

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Ceftolozane/Tazobactam Resistance

C/T resistance in P. aeruginosa arises from intrinsic chromosomal mutations and acquisition of transferable resistance genes [1] [2]. The table below summarizes the primary molecular mechanisms supported by recent genomic studies.

Mechanism Category Specific Molecular Alterations Impact on C/T Susceptibility
Acquired β-Lactamases [1] [2] Production of ESBLs (e.g., PER-1, GES-9, OXA-types), Metallo-β-Lactamases (MBLs; e.g., VIM, IMP), and Serine Carbapenemases (e.g., KPC, GES-5). Confers high-level resistance (MICs often >64 µg/ml) [1]. Tazobactam does not inhibit these enzymes [2].
AmpC (PDC) Overexpression [1] [3] Mutations in regulatory genes (ampD, ampR, dacB/PBP4) leading to derepressed, high-level production of the chromosomal cephalosporinase PDC. Associated with moderate resistance (MICs 8/4 - 16/4 µg/ml) [1].
AmpC (PDC) Structural Mutations [1] [2] [4] Substitutions in the Ω-loop of bla_PDC (e.g., F147L, E247K, G183D, ΔL223-Y226) that enhance hydrolysis of ceftolozane. Leads to elevated MICs, often in combination with other mechanisms [1] [4].
Novel/Putative Genetic Determinants [4] Mutations in ftsI (PBP3), PA3329, and PA4311 identified via GWAS and machine learning. ftsI R504C mutation reduces ceftolozane binding affinity. Successive mutations have an additive effect on MIC [4].

This complex pathway to resistance can be visualized as follows, showing how different mutational events and gene acquisitions converge to the resistant phenotype.

Start P. aeruginosa C/T-Susceptible Mutations Chromosomal Mutations Start->Mutations Acquisition Horizontal Gene Transfer Start->Acquisition Sub1 Regulatory Genes (ampD, ampR, dacB) Mutations->Sub1 Sub2 AmpC (PDC) Structural Gene (Ω-loop mutations) Mutations->Sub2 Sub3 Novel Genes (ftsI, PA3329) Mutations->Sub3 Mech1 Mechanism: High PDC Production Sub1->Mech1 Mech2 Mechanism: Hydrolytically Efficient PDC Sub2->Mech2 Mech3 Mechanism: Altered PBP3 Target Site Sub3->Mech3 Sub4 Acquire β-Lactamases (ESBLs, MBLs, KPC) Acquisition->Sub4 Mech4 Mechanism: Enzyme-mediated Hydrolysis Sub4->Mech4 End P. aeruginosa C/T-Resistant Mech1->End Mech2->End Mech3->End Mech4->End

Global Susceptibility and Resistance Trends

Large-scale surveillance data provides a crucial baseline for understanding the resistance landscape.

Regional Variation and Stability: The SMART surveillance program (2016-2024) in Latin America found 86.3% of 10,188 P. aeruginosa isolates were susceptible to C/T. Susceptibility remained stable over nine years, indicating limited widespread resistance development [5]. However, significant variability exists; one European hospital reported a C/T resistance rate of 25.1% during a period of high use, which dropped to 5.3% after the drug was temporarily withdrawn [3] [6].

Activity Against Resistant Phenotypes: C/T retains activity against a substantial proportion of MDR isolates. Surveillance data shows it is effective against 45.5% of MDR and 31.9% of difficult-to-treat resistant (DTR) P. aeruginosa isolates in Latin America [5]. Among isolates non-susceptible to ceftazidime or meropenem, 10-23% may be C/T resistant, with the highest rate (23.2%) in strains resistant to both drugs [1].

Strategies to Mitigate Resistance Emergence

The following strategies, derived from clinical studies and expert guidance, are critical for prolonging the efficacy of C/T.

Strategy Technical Implementation Rationale & Evidence
Optimized Dosing & Infusion [7] Use high-dose (3 g every 8 hours) with extended (3-hour) infusion. Maximizes the time that drug concentration exceeds the MIC (fT>MIC). A 1-hour infusion was significantly associated with emergent resistance [7].
Prudent Drug Selection For ESBL-producing Enterobacterales, prefer other agents and reserve C/T for polymicrobial infections involving DTR P. aeruginosa [8]. Helps reduce selective pressure from unnecessary C/T use, preserving its utility for the most resistant pathogens.
Strict Treatment Duration [7] Limit therapy to the shortest effective duration (e.g., 7 days for bacteremia). Every additional day of therapy increases the selective pressure for resistant subpopulations to emerge.
Aggressive Source Control [7] Remove infected devices (catheters) and drain abscesses promptly. Reduces the high bacterial inoculum that facilitates the emergence of resistance.
Avoid Unnecessary Dose Reduction [7] Do not reduce C/T dose for patients on continuous renal replacement therapy (CRRT). Subtherapeutic concentrations in CRRT due to dose reduction are a modifiable risk factor for resistance emergence.

Experimental Guide: Detecting Resistance Mechanisms

For researchers characterizing C/T-resistant clinical isolates, the following workflow provides a robust methodology [2].

Step1 1. Isolate & Confirm ID (MALDI-TOF MS) Step2 2. Phenotypic Susceptibility (Broth Microdilution) Step1->Step2 Step3 3. Carbapenemase Screening (Rapidec Carba-NP Test) Step2->Step3 Step4 4. Molecular Carbapenemase ID (qPCR for blaKPC, blaVIM, blaNDM, blaIMP) Step3->Step4 Step5 5. Whole-Genome Sequencing (Illumina MiSeq) Step4->Step5 Step6 6. Genomic Analysis Step5->Step6 Analysis Bioinformatic Interrogation Step6->Analysis SubStep1 Resistance Gene Detection (ResFinder) Analysis->SubStep1 SubStep2 Sequence Typing (MLST) Analysis->SubStep2 SubStep3 Variant Calling in Key Genes (AmpC, AmpR, AmpD, PBP4, FtsI) Analysis->SubStep3

Detailed Protocols:

  • Phenotypic Susceptibility Testing: Perform reference broth microdilution per CLSI guidelines [2] [5]. Use E. coli ATCC 25922 and P. aeruginosa ATCC 27853 as quality control strains. Interpret Minimum Inhibitory Concentrations (MICs) using current breakpoints (e.g., EUCAST: R > 4/4 µg/mL) [3].
  • Carbapenemase Detection: For isolates with C/T MIC ≥ 8/4 µg/mL, use the Rapidec Carba-NP test for rapid phenotypic detection. Confirm and identify the carbapenemase type with quantitative PCR (qPCR) for prevalent genes (blaKPC, blaVIM, blaNDM, blaIMP) [2].
  • Whole-Genome Sequencing (WGS) and Analysis:
    • Library Prep & Sequencing: Extract genomic DNA and prepare libraries (e.g., Nextera XT Kit). Sequence on an Illumina MiSeq platform to achieve a minimum coverage of 80x [2].
    • Bioinformatic Analysis:
      • Assembly & Annotation: Perform de novo assembly using SPAdes and annotate via RAST [2].
      • Resistance Determinants: Use ResFinder to identify acquired antimicrobial resistance genes [2].
      • Variant Analysis: Map sequences to a reference genome (e.g., PAO1). Systematically interrogate known resistance-associated loci for mutations: chromosomal blaPDC (AmpC), its regulators (ampR, ampD, ampG, dacB/PBP4), porin oprD, and penicillin-binding protein ftsI (PBP3) [1] [2] [4].
      • Strain Typing: Perform Multi-Locus Sequence Typing (MLST) to determine the clonal lineage [2].

Frequently Asked Questions (FAQs) for Researchers

Q1: What are the most critical genes to sequence when investigating non-carbapenemase-mediated C/T resistance? Prioritize sequencing blaPDC (AmpC structural gene) for Ω-loop mutations, its regulatory genes (ampD, ampR), and ftsI (PBP3). A 2025 genomic study of 1,682 isolates also highlighted novel associations with PA3329 and PA4311 [1] [4].

Q2: Does C/T use inevitably lead to high resistance rates? Not necessarily. Long-term surveillance data from Latin America (2016-2024) shows stable susceptibility rates (~86%) overall, though specific hospitals have seen fluctuations linked to usage levels [3] [5]. This underscores that local antibiotic stewardship is critical for containment.

Q3: Can C/T-resistant isolates revert to being susceptible? Evidence suggests a potential for reversibility. A study observed the C/T resistance rate in a hospital drop significantly from 25.1% to 5.3% after the drug was temporarily unavailable, implying a fitness cost to resistance. However, resistance re-emerged after reintroduction, indicating persistent reservoirs and selective pressure [3] [6].

Q4: How does resistance to C/T compare with ceftazidime-avibactam (CZA) in MDR P. aeruginosa? One study on a collection of hard-to-treat isolates found that 55.6% of CZA-resistant strains remained susceptible to C/T, whereas only 14.3% of C/T-resistant isolates were CZA susceptible, suggesting C/T may have a broader in vitro activity against some MDR populations [1].

References

ceftolozane tazobactam dosing CRRT effluent flow rates

Author: Smolecule Technical Support Team. Date: February 2026

Dosing Recommendations for CRRT

Based on current evidence, C/T dosing during CRRT must be adjusted to account for significant drug clearance. The following table summarizes key dosing suggestions from clinical studies.

Patient Population / CRRT Setting Suggested C/T Dosing Regimen Key Considerations & Evidence
Critically Ill Adults (General) 1.5 g (1g/0.5g) to 3 g (2g/1g) every 8 hours [1] [2] [3] Higher doses (e.g., 3 g) are recommended to ensure both ceftolozane and tazobactam concentrations remain above the MIC, especially for pathogens with higher MICs (up to 8 mg/L) and to account for tazobactam's lower concentrations [1] [3].
Critically Ill Children 30 mg/kg every 8 hours [4] This dose was found appropriate for a 5.8 kg infant with severe renal impairment on CRRT, achieving target pharmacokinetic/pharmacodynamic (PK/PD) exposure [4].
Monte Carlo Simulations (Ex Vivo Models) 750 mg to 1,500 mg every 8 hours [5] Simulations indicate these doses achieve PK/PD targets across a range of contemporary effluent flow rates. Dosing is primarily dependent on effluent flow [5].

Principles of CRRT and Drug Clearance

Optimizing antibiotic dosing during CRRT requires understanding how therapy settings influence drug removal.

  • Key Concepts:
    • Effluent Flow Rate: The total volume of fluid filtered from the patient per hour (including dialysate, replacement fluid, and fluid removal). It is the primary determinant of drug clearance in CRRT and is often expressed in mL/kg/h [6] [7]. Higher rates increase antibiotic clearance, potentially necessitating higher doses [7] [5].
    • CRRT Modality: The clearance mechanism differs by modality [7]:
      • CVVH (Convective clearance): Removes solutes via ultrafiltration. Clearance is calculated as Sieving Coefficient (SC) × Ultrafiltrate Flow Rate.
      • CVVHD (Diffusive clearance): Removes solutes via diffusion. Clearance is calculated as Saturation Coefficient (SA) × Dialysate Flow Rate.
      • CVVHDF (Both): Combines convection and diffusion.
    • Sieving Coefficient (SC): For C/T, the SC is close to 1, indicating it is highly removed by convective modalities [1]. Ex vivo studies show its transmembrane clearance approximates the effluent flow rate [5].
    • Dilution Mode: Using pre-filter replacement fluid dilutes the blood entering the filter, reducing drug clearance. The dose may need to be adjusted using a dilution factor [6] [7].

The relationship between CRRT settings and C/T pharmacokinetics can be visualized as follows. This diagram illustrates the primary factors you must consider when designing a dosing protocol.

Start CRRT Prescription Effluent Effluent Flow Rate Start->Effluent Modality CRRT Modality Start->Modality Dose C/T Dose Adjustment Effluent->Dose Primary Driver SC Sieving Coefficient (SC) Modality->SC SC->Dose SC ≈ 1 for C/T

Experimental Protocol: PK Analysis in CRRT

For researchers conducting pharmacokinetic (PK) studies of C/T in patients on CRRT, here is a detailed methodology based on published clinical analyses [4].

  • 1. Patient Selection & Dosing

    • Population: Critically ill patients (adults or children) with anuric acute renal failure or severe AKI requiring CRRT and treated with C/T for multidrug-resistant Pseudomonas aeruginosa infections.
    • Dosing: Administer a defined C/T dose (e.g., 3 g for adults, 30 mg/kg for children) via intravenous infusion over 1 hour. The dosing interval is typically every 8 hours [4] [3].
  • 2. Blood Sampling Strategy

    • Collect blood samples at critical time points to characterize the drug concentration-time curve. For an 8-hour dosing interval, a sparse sampling protocol is recommended [4]:
      • Time Points: Pre-dose (T0), and at 1.5, 2, 4, 6, and 8 hours post-dose.
    • CRRT-Specific Sampling: In addition to systemic blood, simultaneously collect samples from the pre-filter and post-filter ports of the CRRT circuit, as well as from the effluent (ultrafiltrate/dialysate) port [4] [1].
  • 3. Bioanalytical Method

    • Sample Handling: Centrifuge blood samples to separate plasma (e.g., 2500 rpm for 10 minutes). Store plasma at -80°C until analysis.
    • Concentration Measurement: Quantify ceftolozane and tazobactam concentrations using a validated high-performance liquid chromatography (HPLC) method with tandem mass spectrometry (UHPLC-MS/MS) [4] [8].
  • 4. Pharmacokinetic & Statistical Analysis

    • Parameter Estimation: Use non-linear mixed-effects modeling software (e.g., NONMEM) to estimate individual PK parameters. Key parameters include clearance (CL), volume of distribution (Vd), and half-life (t1/2,β) [4].
    • CRRT Clearance Calculation: For patients on CRRT, simultaneously model pre-filter, post-filter, and effluent concentrations to estimate the clearance attributable to CRRT (CLRRT). Integrated Dialysis Pharmacometric (IDP) methods can be applied [4].
    • PK/PD Target Assessment: The primary PK/PD target for β-lactams is the time that the unbound drug concentration exceeds the minimum inhibitory concentration (fT > MIC). For critically ill patients, a target of 100% fT > MIC is often desirable. Calculate the probability of target attainment for different dosing regimens and MICs [4].

Key Takeaways for Researchers

  • Effluent Flow is Critical: The effluent flow rate is the single most important operational variable determining C/T clearance during CRRT. Dosing strategies must be developed with specific flow rates in mind [7] [5].
  • Standard Dosing May Be Insufficient: While a standard 1.5 g dose may maintain ceftolozane levels, concurrent tazobactam levels may be subtherapeutic. Using a higher dose (e.g., 3 g every 8 hours) is a common and safer strategy in research protocols to avoid underdosing [1] [3].
  • Protocol Design is Key: Robust PK studies require careful timing of blood samples from both the patient and the CRRT circuit itself to accurately quantify total and CRRT-specific drug clearance [4].

References

Frequently Asked Questions: Optimizing Ceftolozane/Tazobactam in Sepsis

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What is the clinical evidence for C/T efficacy in sepsis? Evidence for C/T in sepsis primarily comes from real-world studies of bacteremia and critical care patients. A systematic review of 23 studies on C/T for bacteremia (often a component of sepsis) reported favorable outcomes, though data heterogeneity requires cautious interpretation [1]. Clinical success rates varied widely, from 33.3% to 100% for primary bacteremia and 60% to 100% for secondary bacteremia [1]. The multinational SPECTRA study in critical care patients found an overall clinical success rate of 53.4%, which increased to 62.2% when C/T was used as a first-line therapy instead of third-line or salvage therapy [2].

  • Q2: How should C/T be dosed in critically ill patients with sepsis? Dosing must be optimized based on the patient's renal function and the presence of Augmented Renal Clearance (ARC), a common condition in critically ill patients that can lead to subtherapeutic antibiotic levels [3].

    • Standard Dosing: For most patients, the approved dose is 1.5 g (1 g ceftolozane / 0.5 g tazobactam) intravenously every 8 hours [4].
    • Patients with ARC (CrCl ≥ 130 mL/min): A dose of 3 g (2 g ceftolozane / 1 g tazobactam) every 8 hours has been shown to achieve pharmacodynamic targets effectively [3].
    • Patients on Renal Replacement Therapy (RRT): Dosing is complex and evidence is still emerging. One retrospective study used doses higher than FDA-approved (e.g., 1.5 g IV q8h during continuous venovenous hemodiafiltration and 0.75 g IV q8h during hemodialysis), but concluded that larger studies are needed to establish effective dosing [5].
  • Q3: What are common multidrug-resistant pathogens targeted by C/T in sepsis? C/T is particularly valuable against difficult-to-treat Gram-negative pathogens [6]. The table below summarizes the primary targets and their resistance mechanisms.

Pathogen Category Common Examples Key Resistance Mechanisms Addressed by C/T
Multidrug-Resistant *Pseudomonas aeruginosa* MDR P. aeruginosa strains Diminished outer membrane permeability, efflux pumps, production of certain beta-lactamases (e.g., Class A, C, and D) [6].
Enterobacterales Escherichia coli, Klebsiella pneumoniae Production of Extended-Spectrum Beta-Lactamases (ESBLs). C/T is generally not active against carbapenemase-producing Enterobacterales (e.g., KPC) [6].
  • Q4: How does the mechanism of action contribute to its efficacy? C/T is a combination antibiotic where the two components work synergistically [4]:
    • Ceftolozane: A novel cephalosporin that binds to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis. It is structurally optimized for enhanced activity against Pseudomonas aeruginosa [4].
    • Tazobactam: A beta-lactamase inhibitor that irreversibly blocks the activity of many Class A and C beta-lactamase enzymes, protecting ceftolozane from being hydrolyzed and inactivated by the bacteria [4].

This mechanism can be visualized in the following workflow:

G C_T Ceftolozane/Tazobactam Administration Ceftolozane Ceftolozane C_T->Ceftolozane Tazobactam Tazobactam C_T->Tazobactam PBP Binds to Penicillin- Binding Proteins (PBPs) Ceftolozane->PBP Protection Protection from Hydrolysis Tazobactam->Protection Irreversibly Inhibits CellWall Inhibition of Cell Wall Synthesis PBP->CellWall BacterialDeath Bacterial Cell Death CellWall->BacterialDeath BetaLactamase Bacterial Beta-Lactamase Enzyme BetaLactamase->Ceftolozane Would normally degrade Protection->BetaLactamase

Troubleshooting Guide: Common Scenarios & Protocols

  • Scenario 1: Managing Suspected Treatment Failure Possible Cause: Inadequate drug exposure at the site of infection, often due to altered pharmacokinetics in critical illness (like ARC) or an infection with a higher Minimum Inhibitory Concentration (MIC) pathogen [3]. Action Protocol:

    • Therapeutic Drug Monitoring (TDM): If available, measure trough ceftolozane levels. The target is to maintain free drug concentrations above the pathogen's MIC for 100% of the dosing interval (100% fT>MIC) in severe infections.
    • Dose Optimization: If TDM is unavailable and ARC is suspected or measured (CrCl ≥ 130 mL/min), escalate the dose to 3 g every 8 hours [3].
    • Microbiological Review: Re-assess culture and susceptibility results to confirm the pathogen's sensitivity to C/T. Check for the emergence of resistance during therapy.
    • Source Control: Investigate and address any ongoing, uncontrolled sources of infection (e.g., undrained abscesses, infected catheters).
  • Scenario 2: Integrating C/T into an Antimicrobial Stewardship Program Challenge: Balancing the need for effective empiric therapy in sepsis with the imperative to avoid unnecessary broad-spectrum antibiotic use, which drives resistance [7]. Implementation Protocol:

    • Empiric Use Criteria: Define institutional guidelines for empiric C/T use, restricting it to patients with specific high-risk factors for MDR Gram-negative infections (e.g., prior colonization, recent broad-spectrum antibiotic exposure, high local resistance rates) [7].
    • Commitment to De-escalation: Implement a mandatory 72-hour "stewardship time-out." When culture results return, the team must re-evaluate and de-escalate to a narrower-spectrum agent or discontinue C/T if it is no longer indicated [7]. The workflow below outlines this stewardship cycle.
    • Biomarker Guidance: Consider using procalcitonin (PCT) levels to guide the duration of therapy. A patient-level meta-analysis showed PCT-guided management can safely reduce antibiotic duration in patients with sepsis [7].

G Start Patient Presents with Severe Sepsis/Septic Shock Empiric Administer Empiric Broad-Spectrum C/T Start->Empiric Review 72-Hour Stewardship Time-Out: Review Clinical/Microbial Data Empiric->Review Decision C/T Still Appropriate? Review->Decision Deescalate De-escalate to Narrower-Spectrum Agent Decision->Deescalate No Continue Continue C/T Decision->Continue Yes Biomarker Use Biomarkers (e.g., PCT) to Guide Duration Continue->Biomarker

References

Mechanisms of Ceftolozane-Tazobactam Resistance in P. aeruginosa

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism Category Specific Molecular Alterations Impact on Resistance
Production of Transferable β-Lactamases [1] [2] [3] ESBLs (PER, GES, VEB, OXA variants); Carbapenemases (KPC, VIM, IMP, NDM, GES) [1] [2]. Confers high-level resistance; associated with epidemic clones; tazobactam does not inhibit many of these enzymes [1] [3].
Mutations Leading to AmpC (PDC) Overexpression [1] [2] [3] Mutations in regulatory genes (ampR, ampD, ampG, dacB) [1] [2]. Derepression causes high-level production of the chromosomal cephalosporinase (PDC), leading to moderate resistance [1].
Mutations in AmpC (PDC) Structure [1] [2] [3] Substitutions in or near the Ω-loop (e.g., F147L, E247K, G183D, ΔG229-E247) [1] [2] [3]. Widens the enzyme's active site, enhancing hydrolysis of C/T and leading to high-level resistance; often confers cross-resistance to ceftazidime and ceftazidime-avibactam [3].
Mutations in Penicillin-Binding Proteins (PBPs) [4] Mutations in ftsI gene encoding PBP3 [4]. Reduces ceftolozane binding affinity, decreasing drug efficacy [4].
Other Novel Mutations [4] Mutations in genes PA3329 and PA4311 (function not fully determined) [4]. Significantly associated with C/T resistance in genomic studies [4].

The relationships between these mechanisms and their contribution to treatment failure are visualized in the diagram below.

G Start C/T Treatment Failure Breakthrough Infection (Treatment Failure) Start->Failure Mech1 Acquired Resistance Genes (ESBLs, Carbapenemases) Failure->Mech1 Driven by Mech2 Chromosomal Mutations Failure->Mech2 Driven by Outcome1 High-Level Resistance Mech1->Outcome1 SubMech2a AmpC (PDC) Overexpression (ampR, ampD, dacB mutations) Mech2->SubMech2a SubMech2b AmpC (PDC) Structural Mutations (Ω-loop mutations e.g., E247K) Mech2->SubMech2b SubMech2c Altered Drug Target (PBP3/ftsI mutations) Mech2->SubMech2c SubMech2d Novel Genetic Mutations (PA3329, PA4311) Mech2->SubMech2d Outcome2 Moderate to High-Level Resistance & Cross-Resistance to other β-lactams SubMech2a->Outcome2 SubMech2b->Outcome2 SubMech2c->Outcome2 SubMech2d->Outcome2

Experimental Protocols for Investigating Resistance

When resistance emerges during C/T treatment, the following workflow can help identify the cause.

Protocol 1: Core Resistance Identification Workflow

G Step1 1. Phenotypic Confirmation Broth Microdilution for C/T MIC Step2 2. Carbapenemase Detection Rapid Immunoassay (e.g., NG CARBA) or Carba-NP Test Step1->Step2 Positive Carbapenemase Positive Step2->Positive Identifies Group 1 Resistance Negative Carbapenemase Negative Step2->Negative Step3 3. Genomic Analysis Whole Genome Sequencing (WGS) Step4 4. Data Interpretation & Mechanism Assignment Step3->Step4 Search WGS data for: - Acquired β-lactamase genes - Mutations in ampC, ampR, ampD, ftsI Positive->Step4 Negative->Step3

Key Methodological Details:

  • MIC Determination: Perform broth microdilution following CLSI or EUCAST guidelines. Use E. coli ATCC 25922 and P. aeruginosa ATCC 27853 as quality control strains. Interpret results using the most current clinical breakpoints (e.g., EUCAST: resistant MIC > 4 mg/L) [5] [2].
  • Carbapenemase Detection: Use a phenotypic test like the Rapidec Carba-NP or immunochromatographic assay (e.g., NG CARBA) for initial screening [2].
  • Whole Genome Sequencing (WGS): This is the definitive method. Key steps include [1] [2] [4]:
    • DNA Extraction & Library Prep: Use a kit like the Nextera XT for Illumina sequencing.
    • Sequencing & Assembly: Sequence on a platform like Illumina MiSeq and perform de novo assembly with tools like SPAdes.
    • Analysis:
      • Resistance Genes: Use ResFinder or BLAST against databases of known β-lactamase genes (e.g., blaVIM, blaKPC, blaGES) [2].
      • Chromosomal Mutations: Map sequence data to a reference genome (e.g., PAO1) to identify mutations in ampC, ampR, ampD, dacB (PBP4), ftsI (PBP3), and other identified genes [2] [4].
Protocol 2: Investigating Cross-Resistance

A critical consequence of C/T resistance, particularly via PDC structural mutations, is cross-resistance to other novel β-lactams. If C/T resistance is detected, determine MICs for ceftazidime-avibactam and imipenem-relebactam [3]. Notably, Ω-loop mutations in PDC can lead to simultaneous resistance to C/T and ceftazidime-avibactam without prior exposure to the latter [3]. For isolates resistant to all these agents, test for metallo-β-lactamases (MBLs) and consider susceptibility to cefiderocol, which remains stable against many MBLs [3].

Clinical and Epidemiological Troubleshooting FAQs

  • What is the clinical relevance of C/T breakthrough resistance? Resistance can emerge rapidly, sometimes within 8-15 days of starting therapy, and is associated with poor clinical outcomes, particularly when source control (e.g., draining an abscess) is inadequate [3].

  • Does C/T usage drive resistance in the broader bacterial population? Real-world data suggests yes. A study showed the C/T resistance rate in P. aeruginosa significantly decreased from 25.1% to 5.3% while the drug was temporarily unavailable, then increased to 10.0% after its reintroduction, highlighting the role of antimicrobial selective pressure [5].

  • How do I manage a patient with a C/T-resistant infection? Management is complex and should be guided by full susceptibility testing and mechanism identification [3].

    • If an MBL is identified, treatment options are severely limited, and cefiderocol may be considered [3].
    • Cross-resistance with ceftazidime-avibactam is common, but some C/T-resistant isolates may remain susceptible to other agents like colistin or aminoglycosides [1] [6].

References

Dosing Recommendations & Supporting Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the approved dosing regimens for ceftolozane/tazobactam in adults, which are considered appropriate for obese patients, provided dosage is adjusted for renal function [1].

Infection Type Standard Dose (CrCl >50 mL/min) Duration Concurrent Therapy
Complicated Intra-abdominal Infection (cIAI) 1.5 g (1 g/0.5 g) IV q8h 4-14 days Must be used in combination with metronidazole [1].
Complicated Urinary Tract Infection (cUTI) 1.5 g (1 g/0.5 g) IV q8h 7 days ---
Hospital-acquired/Ventilator-associated Bacterial Pneumonia (HABP/VABP) 3 g (2 g/1 g) IV q8h 8-14 days ---

Key Evidence for Use in Obesity: A 2018 study specifically investigated ceftolozane/tazobactam in severely/morbidly obese patients (BMI ≥35 kg/m²). Using Monte Carlo simulations, the study found that the approved, renal function-based dosing regimens achieved a ≥90% probability of target attainment (for 1-log kill) against pathogens with an MIC up to 8 mg/L. This target attainment was similar to that in non-obese patients [2]. This PK/PD finding was corroborated by phase 3 clinical outcomes data, which showed that clinical and composite cure rates in severely/morbidly obese patients were similar to those in non-obese patients [2].

Experimental Protocols for PK/PD Analysis

For researchers designing studies to evaluate antibiotic dosing, the following methodologies from the literature can serve as robust protocols.

1. Protocol for Site-Specific Pharmacokinetic Studies This protocol, adapted from a 2023 study, is designed to measure antibiotic penetration into specific tissues [3].

  • Study Population: Patients scheduled for elective lower gastrointestinal surgery.
  • Drug Administration: Intravenous infusion of ceftolozane/tazobactam (1 g/0.5 g) over 1 hour. For prolonged surgeries, a second dose can be administered 3 hours after the end of the first infusion.
  • Sample Collection: Collect plasma, peritoneal fluid, peritoneum, and subcutaneous adipose tissue samples at specified time points after the end of the infusion.
  • Sample Processing:
    • Plasma/Peritoneal Fluid: Centrifuge for 20 minutes at 10,000 rpm; collect and freeze the supernatant.
    • Tissue (Peritoneum/Subcutaneous Fat): Wash with saline, homogenize with double-distilled water, centrifuge, and collect the supernatant.
  • Bioanalysis: Measure total concentrations of ceftolozane and tazobactam using validated high-performance liquid chromatography (HPLC) methods [3].

2. Protocol for Monte Carlo Simulation for Target Attainment This protocol is used to predict the efficacy of dosing regimens across a patient population [2].

  • Population PK Model: Use a previously published population pharmacokinetic model for the antibiotic.
  • Virtual Patient Population: Randomly sample a large number of virtual patients (e.g., 1000) from a database that includes demographics of the target population (e.g., obese patients).
  • Simulation: Perform Monte Carlo simulations for the dosing regimen(s) of interest.
  • Target Definition: Define a PK/PD target. For ceftolozane, a common target is 32.2% fT>MIC (i.e., the free drug concentration remains above the MIC for 32.2% of the dosing interval) for a 1-log kill.
  • Output Analysis: Calculate the probability of target attainment (PTA) across a range of MICs (e.g., from 0.125 to 64 mg/L). A regimen is considered adequate if PTA is ≥90% at the relevant MIC breakpoint [2].

The following diagram illustrates the logical workflow for conducting a PK/PD target attainment analysis to support dosing recommendations.

workflow Start Start: Dosing Question for Special Population PK_Data Existing Population PK Model Start->PK_Data Virtual_Pop Create Virtual Patient Population PK_Data->Virtual_Pop Define_Target Define PK/PD Target (e.g., 32.2% fT>MIC) Virtual_Pop->Define_Target MC_Sim Run Monte Carlo Simulations Define_Target->MC_Sim PTA_Analysis Analyze Probability of Target Attainment (PTA) MC_Sim->PTA_Analysis Clinical_Data Analyze Observed Clinical Outcomes PTA_Analysis->Clinical_Data Corroborate Recommendation Formulate Dosing Recommendation Clinical_Data->Recommendation

Frequently Asked Questions (FAQs)

Q1: Does obesity significantly alter the volume of distribution (Vd) of ceftolozane and tazobactam, requiring a dose increase? A1: While obesity can alter the Vd of many drugs, a population PK analysis and simulation study concluded that approved dosing regimens of ceftolozane/tazobactam, when adjusted for renal function, achieve adequate PK/PD targets in severely/morbidly obese patients. Therefore, a dose increase solely based on body size is not recommended [2].

Q2: How do I adjust the dose for an obese patient with renal impairment? A2: Dose adjustment should be based on creatinine clearance (CrCl), not body weight alone. Adhere to the standard dosing recommendations for renal impairment [1]. For example, for a cIAI patient with a CrCl of 30-50 mL/min, the dose is 750 mg IV q8h. For patients with ESRD on hemodialysis, a loading dose followed by a reduced maintenance dose is required, administered after dialysis on treatment days [1].

Q3: What is the evidence that ceftolozane/tazobactam penetrates effectively into the target tissue in obese patients? A3: While direct studies in obese patients are limited, research in patients undergoing lower GI surgery shows that ceftolozane/tazobactam penetrates effectively into the abdominal tissue, including peritoneal fluid and the peritoneum. The concentration ratio between ceftolozane and tazobactam remains at or above the critical 2:1 ratio in these tissues, supporting its use for cIAI [3].

Q4: What are the critical PK/PD targets for ceftolozane? A4: The primary PK/PD index associated with the efficacy of ceftolozane is the percentage of the dosing interval that the free drug concentration exceeds the MIC (%fT>MIC). For a bacteriostatic effect (stasis), the target is approximately 24-29% fT>MIC, and for a 1-log kill (bactericidal), it is 32.2% fT>MIC [2] [3].

References

ceftolozane tazobactam extended spectrum beta lactamase

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Activity Against ESBL Producers

Ceftolozane is a cephalosporin with intrinsic stability against some resistance mechanisms, but its activity against ESBL-producers is significantly enhanced by the addition of tazobactam, a β-lactamase inhibitor [1]. The table below summarizes its in-vitro activity.

Table 1: In-vitro Susceptibility of Gram-Negative Pathogens to Ceftolozane/Tazobactam

Organism Group Specific Organism Susceptibility (%) Key Context & Mechanisms
Enterobacterales Escherichia coli 88% - 94.3% [2] Includes ESBL-producing isolates. Susceptibility is significantly reduced for carbapenem-non-susceptible strains (<10%) [2].
Klebsiella pneumoniae 72.6% - 84.1% [2]
Proteus mirabilis 100% [2]
Citrobacter freundii ~60% [2] Species often associated with chromosomally-mediated AmpC production [2].
Non-Fermenters Pseudomonas aeruginosa 91.3% - 94.4% [2] Potent activity due to stability against AmpC, efflux pumps, and porin channel changes [1]. Effective against many carbapenem-non-susceptible isolates (81.3-91.8%) [2].

Experimental Protocols for Resistance Monitoring

For researchers investigating the emergence of resistance, here are detailed methodologies from recent studies.

Protocol 1: Hollow-Fiber Infection Model (HFIM) for Dynamic Resistance Assessment

This protocol is adapted from a study that modeled the metabolic footprint of a multidrug-resistant P. aeruginosa isolate under C/T exposure [3].

  • Primary Aim: To simulate human pharmacokinetics in vitro and monitor bacterial killing and resistant regrowth over time.
  • Key Materials:
    • Bacterial Strain: A hypermutable, multidrug-resistant P. aeruginosa clinical isolate (e.g., CW41) [3].
    • Antibiotic: Ceftolozane/tazobactam (Zerbaxa) [3].
    • Media: Cation-adjusted Mueller Hinton broth (CAMHB) and agar (CAMHA) [3].
    • Equipment: Hollow-fiber system cartridges (e.g., FiberCell Systems C3008-1) and a liquid chromatography-mass spectrometer (LC-MS) [3].
  • Procedure:
    • HFIM Setup: Incubate the bacterial isolate in the hollow-fiber system. Administer C/T via continuous infusion to simulate target human steady-state concentrations (e.g., 10.6 or 21.3 mg/L of ceftolozane for lung infection studies) [3].
    • Sample Collection: Collect bacterial samples from the cartridges at predetermined time points (e.g., 0, 7, 23, 47, 71, 95, 143, 167, 191, and 215 hours). Centrifuge to collect the supernatant [3].
    • Metabolite Extraction: Quench the supernatant and extract extracellular metabolites using pre-chilled methanol containing internal standards. Centrifuge and store the final extract at -80°C until LC-MS analysis [3].
    • LC-MS Analysis: Analyze metabolites using a ZIC-pHILIC column with a mass spectrometer operating in positive/negative polarity switching mode. Use authentic standards for metabolite identification [3].
    • Data Integration & Modeling: Quantify total and resistant bacterial populations on antibiotic-free and antibiotic-containing agar plates, respectively. Correlate these counts with the abundance of identified metabolites (e.g., ribose-5-phosphate) over time using pharmacokinetic/pharmacodynamic (PK/PD) transduction models [3].

This experimental workflow can be visualized as follows:

G Start Inoculate MDR P. aeruginosa in Hollow-Fiber System A Administer C/T via Continuous Infusion Start->A B Collect Serial Bacterial Samples Over Time A->B C Centrifuge to Separate Bacterial Supernatant B->C D Extract Metabolites from Supernatant via LC-MS C->D E Quantify Bacterial Populations: - Total (antibiotic-free agar) - Resistant (C/T-containing agar) C->E F Model Correlation Between Metabolite Abundance and Resistant Subpopulation D->F E->F

Protocol 2: Longitudinal Surveillance of Clinical Isolate Resistance

This protocol is based on a 4-year clinical study that analyzed the resistance rates of P. aeruginosa to C/T in a hospital setting [4].

  • Primary Aim: To monitor changes in pathogen resistance rates in relation to antibiotic availability and usage.
  • Key Materials: Clinically relevant bacterial isolates (e.g., from blood, respiratory samples, urine), automated susceptibility testing system (e.g., Vitek-2) or microdilution panels [4].
  • Procedure:
    • Isolate Collection & Inclusion: Collect all clinically relevant isolates from specified sample types over the study period. Include only the first isolate per patient, using a defined cut-off period (e.g., 5 months) to include subsequent isolates from the same patient [4].
    • Susceptibility Testing: Perform antimicrobial susceptibility testing (AST) for C/T and comparator antibiotics. Interpret Minimum Inhibitory Concentrations (MICs) using current breakpoints (e.g., EUCAST: susceptible ≤ 4 mg/L, resistant > 4 mg/L) [4].
    • Data Analysis: Categorize isolates by time period relative to drug availability (e.g., available, withdrawn, reintroduced). Calculate resistance rates for each period and perform statistical analysis (e.g., Chi-square test) to compare them [4].

Key Considerations for Researchers

  • Mechanism-Based Activity: C/T's activity is highly dependent on the underlying resistance mechanisms. It is potent against ESBLs (class A) and some AmpC β-lactamases (class C), but does not inhibit most carbapenemases (e.g., KPC, NDM, VIM) [1] [5]. Isolates that are carbapenem-non-susceptible, especially K. pneumoniae and E. coli, often show very low susceptibility to C/T [2].
  • Resistance Emergence: Real-world evidence confirms that C/T resistance can emerge, particularly in P. aeruginosa, through mechanisms involving multiple mutations (e.g., AmpC overexpression) or acquisition of specific enzymes [4]. Continuous monitoring of susceptibility in the target population is crucial.

References

ceftolozane tazobactam multidrug resistant Pseudomonas aeruginosa

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • What is the significance of C/T for MDR-PA? C/T is a combination of a novel cephalosporin and a β-lactamase inhibitor. Ceftolozane is structurally engineered to evade common resistance mechanisms in P. aeruginosa, including AmpC hydrolysis, efflux pumps, and porin (OprD) inactivation. Tazobactam protects it from many extended-spectrum β-lactamases (ESBLs), making it a critical agent for treating MDR-PA infections [1] [2] [3].

  • What are the primary mechanisms of C/T resistance? Resistance is primarily mediated by:

    • Acquired β-lactamases: The presence of metallo-β-lactamases (MBLs) like VIM, IMP, and NDM is a major cause [1] [4].
    • Mutations in AmpC: Structural mutations and overexpression of the chromosomal AmpC β-lactamase can lead to resistance [2].
    • High-risk clones: C/T resistance is often disseminated in well-recognized high-risk clones, particularly Sequence Type (ST) 235 [1] [4].
  • Does C/T use select for resistance? Yes, resistance can emerge during treatment. Studies report emergence of resistance in approximately 14% of patients treated with C/T, often associated with mutations in and overexpression of ampC [2]. Selective pressure from antibiotic use influences resistance rates; one study showed C/T resistance rates dropped significantly when the drug was temporarily unavailable and increased upon its reintroduction [5] [6].

  • Can C/T be used in combination therapy? Yes, combination therapy is a key strategy to enhance efficacy and suppress resistance emergence. C/T combined with amikacin has shown synergistic effects against carbapenem-resistant P. aeruginosa (CRPA) in a significant proportion of isolates [7]. Monte Carlo simulations suggest that this combination can achieve a high cumulative fraction of response (CFR) [7].

Troubleshooting Guide: Common Experimental Challenges

Challenge Possible Cause Suggested Solution
Unexpected in vitro resistance in non-carbapenemase producers Mutations in chromosomal ampC or efflux pump overexpression [1] [2] Perform whole-genome sequencing (WGS) to identify mutations in ampC and other resistance genes [1] [2].
Emergence of resistance during treatment in animal/PD models Sub-optimal drug exposure leading to selective pressure [2] [8] Implement continuous infusion (CI) dosing of C/T and use therapeutic drug monitoring (TDM) to achieve aggressive PK/PD targets (e.g., fT >4xMIC) [8].
Variable susceptibility results across testing methods Inherent inaccuracies of certain susceptibility testing methods [4] Use broth microdilution (BMD) as the reference method. Disc diffusion can be an acceptable alternative with good categorical agreement [4].
Lack of efficacy in complex infection models (e.g., biofilm) Inadequate drug penetration or persistent cells [7] Investigate combination therapy with amikacin, which has demonstrated synergistic activity against CRPA isolates [7].

Detailed Experimental Protocols

Investigating C/T Resistance Mechanisms via Whole-Genome Sequencing

This protocol is used to characterize the genotypic profiles of C/T-nonsusceptible isolates [1].

  • 1. Sample Preparation: Extract genomic DNA from pure cultures of C/T-resistant and susceptible control P. aeruginosa isolates.
  • 2. Whole-Genome Sequencing: Perform WGS on a platform such as Illumina. Aim for a minimum coverage of 50x.
  • 3. Bioinformatic Analysis:
    • Assembly: Assemble raw reads into contigs using a de novo assembler (e.g., SPAdes).
    • MLST: Determine the Sequence Type (ST) using the MLST tool.
    • Resistance Gene Screening: Use databases (e.g., CARD, ResFinder) to identify acquired resistance genes, particularly bla_VIM, bla_IMP, and bla_GES.
    • Variant Calling: Map reads to a reference genome (e.g., PAO1) to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in key genes like ampC, mexR, nalC, nalD, and oprD.
  • 4. Data Interpretation: Correlate the presence of acquired β-lactamases and/or mutations in chromosomal genes with the resistant phenotype.

The following diagram outlines the core workflow for this investigation:

G Start C/T-Resistant P. aeruginosa Isolate DNA Extract Genomic DNA Start->DNA Seq Whole-Genome Sequencing DNA->Seq Analysis Bioinformatic Analysis Seq->Analysis MLST Multilocus Sequence Typing (MLST) Analysis->MLST ARG Acquired Resistance Gene Screening Analysis->ARG VC Variant Calling for Chromosomal Mutations Analysis->VC Interpret Correlate Genotype with Phenotype MLST->Interpret ARG->Interpret VC->Interpret

Workflow for Genomic Investigation of C/T Resistance

Testing for Synergy Between C/T and Amikacin

The E-test method (using MIC gradient strips) is a reliable way to check for synergistic effects [7].

  • 1. Inoculum Preparation: Adjust the turbidity of a bacterial suspension in Mueller-Hinton broth to a 0.5 McFarland standard.
  • 2. Plate Inoculation: Evenly swab the suspension onto a Mueller-Hinton agar plate and let it dry.
  • 3. Strip Application:
    • Place a C/T E-test strip on the agar surface.
    • Place an amikacin E-test strip perpendicular to the C/T strip, aligning their MIC scales over the center of the plate where they intersect.
  • 4. Incubation: Incubate the plate at 35°C for 16-20 hours.
  • 5. Interpretation: Read the MIC for each antibiotic at the intersection of the elliptical zone of inhibition with the strip. The Fractional Inhibitory Concentration Index (FICI) is calculated as:
    • FICI = (MIC of C/T in combination / MIC of C/T alone) + (MIC of Amikacin in combination / MIC of Amikacin alone)
    • Synergy (SYN): FICI ≤ 0.5
    • Additivity (ADD): 0.5 < FICI ≤ 1
    • Indifference (IND): 1 < FICI ≤ 4
    • Antagonism (ANT): FICI > 4

The procedural steps for the E-test method are summarized below:

G Start Prepare 0.5 McFarland Bacterial Suspension Plate Swab Mueller-Hinton Agar Plate Start->Plate Apply Apply C/T and Amikacin E-test Strips Perpendicularly Plate->Apply Incubate Incubate at 35°C for 16-20 hours Apply->Incubate Read Read MICs at Intersection Incubate->Read Calculate Calculate FICI (Fractional Inhibitory Concentration Index) Read->Calculate Interpret Interpret Result: SYN, ADD, IND, or ANT Calculate->Interpret

Procedure for E-test Synergy Testing

Dosing Optimization & Pharmacokinetic/Pharmacodynamic (PK/PD) Data

Optimizing dosing is critical for improving outcomes and suppressing resistance, especially in severe infections [8].

Table: C/T Dosing Regimens for Continuous Infusion (CI) to Suppress Resistance [8]

Renal Function (eGFR) Recommended Daily CI Dose (Ceftolozane/Tazobactam) Key PK/PD Target
Normal (eGFR ≥ 90 mL/min) 4 g / 2 g to 6 g / 3 g fCss ≥ 4x MIC
Mild Impairment 4 g / 2 g to 6 g / 3 g fCss ≥ 4x MIC
Moderate Impairment 4 g / 2 g to 6 g / 3 g fCss ≥ 4x MIC
Severe Impairment Dosing requires adjustment fCss ≥ 4x MIC

Note: eGFR = estimated Glomerular Filtration Rate; fCss = steady-state free concentration; MIC = Minimum Inhibitory Concentration. Simulations show these CI regimens achieve ≥90% probability of target attainment (PTA) for MICs up to the EUCAST breakpoint (4 mg/L).

Table: Susceptibility of MDR/XDR P. aeruginosa to C/T and Key Correlates [1] [7] [4]

Isolate Profile C/T Susceptibility Rate Key Resistance Correlates
MDR *P. aeruginosa* Varies widely (e.g., 86% in one study [7] to as low as 4.8% in another [4]) Mutations in ampC, efflux pumps [1].
XDR *P. aeruginosa* Lower than MDR (e.g., 50% [4]) High prevalence of acquired MBLs (VIM, IMP) [1] [4].
Carbapenem-Nonsusceptible (CNS) *P. aeruginosa* Can be low (e.g., 37.9% [1]) Strong association with carbapenemase production, especially in high-risk clones like ST235 [1].

References

ceftolozane tazobactam therapeutic failure management

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Therapeutic Failure & Resistance

Therapeutic failure with ceftolozane/tazobactam (C/T) can occur despite its broad activity. The table below summarizes the key mechanisms and the experimental evidence that demonstrates them.

Mechanism of Resistance Description Supporting Experimental Evidence
β-lactamase Production Hydrolysis by certain enzymes, particularly class A extended-spectrum β-lactamases (ESBLs) and class C (AmpC) β-lactamases [1]. Time-kill studies show higher ceftolozane concentrations and the addition of tazobactam (≥16 mg/L) are required to achieve bactericidal activity against E. coli strains producing CTX-M-15 and CMY-10 [1].
Efflux Pump Overexpression Upregulation of bacterial efflux systems (e.g., MexAB-OprM) that pump the antibiotic out of the cell [2]. In a neutropenic rabbit pneumonia model, C/T was effective against a strain with this mechanism, reducing bacterial burden by ≥10⁵ CFU/g. In contrast, piperacillin/tazobactam showed less activity [2].
Porin Channel Loss Reduced permeability of the bacterial outer membrane, often through loss of the OprD porin, limiting antibiotic entry [2]. The neutropenic rabbit model demonstrated that C/T maintained full clearance of a porin-deficient (OPRDPL) P. aeruginosa strain [2].
High Inoculum Effect Reduced antibacterial efficacy in environments with a very high bacterial density (e.g., 10⁸ CFU/mL) [1]. Time-kill studies revealed the drug concentration required for effect was 2.81 to 66.5 times higher at 10⁸ CFU/mL compared to 10⁶ CFU/mL [1].
Misdiagnosed Drug Reaction A rising leukocytosis may be misinterpreted as infection worsening but could be a non-infectious, drug-induced reaction [3]. A case report documented C/T-induced leukocytosis (up to 36.9 x 10⁹/L) that resolved upon discontinuation and recurred upon re-challenge, while the patient remained clinically stable [3].

Experimental Protocols for Investigation

When faced with a suspected treatment failure, the following experimental workflows can help identify the cause.

Protocol for Time-Kill Studies to Assess Resistance & Inoculum Effect

This methodology is critical for characterizing the bactericidal activity of C/T against specific isolates and quantifying the impact of a high inoculum [1].

Detailed Methodology:

  • Bacterial Strains: Use clinical isolates with genetically defined resistance mechanisms (e.g., ESBL, AmpC) and appropriate control strains.
  • Antibiotic Preparation: Prepare fresh stock solutions of ceftolozane and tazobactam in sterile water.
  • Inoculum Preparation: Create two standardized suspensions in cation-adjusted Mueller-Hinton broth (CaMHB) to achieve final starting inocula of ~10⁶ CFU/mL and ~10⁸ CFU/mL.
  • Treatment Array: Expose each inoculum to a 6x5 array of ceftolozane (e.g., 0, 1, 4, 16, 64, 256 mg/L) and tazobactam (e.g., 0, 1, 4, 16, 64 mg/L) in combination, with monotherapy arms for comparison.
  • Incubation & Sampling: Incubate the tubes at 35°C for 48 hours. Take samples at predefined intervals (e.g., 1, 2, 4, 8, 24, 26, 28, 32, 48 h).
  • Viable Counting: Plate serial dilutions of each sample onto tryptic soy agar plates using an automated spiral plater. Count viable colonies after 24 hours of incubation to determine bacterial density (log₁₀ CFU/mL).
  • Data Analysis: Plot time-kill curves. Bactericidal activity is defined as a ≥3.0-log₁₀ CFU/mL reduction from the initial inoculum. Calculate 50% effective concentrations (EC₅₀) to quantify the impact of inoculum size.

This experimental workflow can be visualized as follows:

G start Start: Suspected C/T Failure iso Obtain Bacterial Isolate start->iso prep Prepare Antibiotic Stocks and Inocula iso->prep array Set Up 6x5 Drug Concentration Array prep->array incubate Inculate and Sample over 48h array->incubate plate Plate for Viable Colony Count incubate->plate analyze Analyze Time-Kill Curves and EC50 plate->analyze

Protocol for Differentiating Failure from Adverse Drug Reaction

This approach helps determine if clinical deterioration is due to genuine treatment failure or a drug-induced leukocytosis [3].

Detailed Methodology:

  • Clinical Monitoring: In a patient on C/T who is clinically stable but shows a rising white blood cell (WBC) count, closely monitor clinical status (vital signs, organ function) and trend inflammatory markers like C-reactive protein (CRP) and procalcitonin alongside the WBC.
  • Drug Discontinuation/Rechallenge: If a drug reaction is suspected, discontinue C/T. Upon resolution of leukocytosis, a controlled re-challenge with C/T can be performed to confirm causality.
  • Data Interpretation: A dissociation between improving clinical status/inflammatory markers and a rising WBC, with WBC normalizing upon drug withdrawal, strongly suggests a drug-induced leukocytosis. Recurrence upon re-challenge confirms the diagnosis.

The logical decision path for this investigation is outlined below:

G obs Observation: Rising WBC in Patient on C/T assess Assess Clinical Status and Other Inflammatory Markers obs->assess stable Clinically Stable, Other Markers Improving assess->stable Yes unstable Clinically Worsening, Markers Worsening assess->unstable No suspect Suspect Drug-Induced Leukocytosis stable->suspect ddx Investigate for True Treatment Failure unstable->ddx dc Discontinue C/T suspect->dc resolve WBC Resolves? dc->resolve resolve->ddx No confirm Confirmed C/T-Induced Leukocytosis resolve->confirm Yes

Management & Troubleshooting FAQs

Q1: What should I do if my in vitro data shows C/T failure against a Pseudomonas aeruginosa isolate?

  • Confirm the Mechanism: First, conduct susceptibility testing and genomic or phenotypic assays to identify the specific resistance mechanism (e.g., AmpC hyperexpression, efflux pump overexpression) [2].
  • Check the Inoculum: Be aware that a high inoculum (10⁸ CFU/mL) can significantly increase the EC₅₀ of C/T, potentially leading to false-positive resistance in time-kill studies. Ensure your assay uses a standard inoculum of ~10⁶ CFU/mL for accurate results [1].
  • Consider Combination Therapy: For strains with inducible or complex resistance, C/T may need to be used in combination with other agents, such as aminoglycosides, in severe infections.

Q2: Are there specific patient populations where C/T efficacy is reduced? Yes, clinical trial data has identified one key population:

  • Patients with Renal Impairment: A significant decrease in clinical cure rates was observed in adult patients with a baseline creatinine clearance (CrCl) of 30 to ≤50 mL/min. Dose adjustment is required for any adult patient with a CrCl of ≤50 mL/min. Monitor renal function closely in these patients [4].

Q3: What is the clinical evidence for using C/T after another antibiotic has failed? A post-hoc analysis of the ASPECT-NP trial provides strong support. In ventilated patients with HABP/VABP who had failed prior gram-negative therapy:

  • 28-day all-cause mortality was significantly lower with C/T (22.6%) compared to meropenem (45.0%) [5].
  • After adjusting for the severity of illness (e.g., vasopressor use), the risk of dying after treatment with C/T was about one-fourth the risk of dying after treatment with meropenem [5]. This suggests C/T is a valuable option for patients failing initial therapy, likely due to its potency against resistant pathogens.

References

Ceftolozane/Tazobactam: Approved Indications & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the formally approved clinical indications and standard treatment protocols for ceftolozane/tazobactam (marketed as Zerbaxa) in adults, based on clinical trial data and prescribing information [1] [2] [3].

Infection Type Recommended Adult Dosage Concomitant Therapy Treatment Duration
Complicated Urinary Tract Infections (cUTI), including pyelonephritis 1.5 g (1 g ceftolozane / 0.5 g tazobactam) IV every 8 hours [3] Monotherapy 7 days [3]
Complicated Intra-Abdominal Infections (cIAI) 1.5 g (1 g ceftolozane / 0.5 g tazobactam) IV every 8 hours [3] Must be used in combination with metronidazole (500 mg IV every 8 hours) [2] [3] 4 to 14 days [3]
Hospital-Acquired & Ventilator-Associated Bacterial Pneumonia (HABP/VABP) 3 g (2 g ceftolozane / 1 g tazobactam) IV every 8 hours [2] Monotherapy 7 to 14 days (duration should be guided by the severity and site of infection, and patient's clinical response) [2]

Susceptibility and Resistance Considerations

For researchers investigating efficacy and resistance patterns, the following data is critical.

Spectrum of Activity Ceftolozane/tazobactam is notably the most active antipseudomonal agent currently available, effective against many multidrug-resistant (MDR) and extensively drug-resistant (XDR) Pseudomonas aeruginosa strains [4]. Its activity also extends to many AmpC and extended-spectrum beta-lactamase (ESBL) producing Enterobacterales, though it has limited activity against ESBL-producing Klebsiella pneumoniae and lacks activity against carbapenemases [4].

Interpretive Criteria for In-Vitro Testing The table below provides the susceptibility interpretive criteria for designated microorganisms, which is essential for laboratory work [5].

Pathogen MIC Interpretive Criteria (S ≤ / R ≥ mcg/mL)
Enterobacteriaceae ≤2/4 / ≥8/4
Pseudomonas aeruginosa ≤4/4 / ≥16/4
Streptococcus anginosus group ≤8/4 / ≥32/4
Bacteroides fragilis ≤8/4 / ≥32/4

Combination Therapy & Off-Label Protocols

While the approved protocols are for monotherapy or combination with metronidazole, emerging evidence, particularly for challenging infections, explores synergies with other agents.

  • Rationale for Combination Therapy: For severe infections caused by MDR/XDR P. aeruginosa, monotherapy with any antibiotic has limited efficacy. Combination with a second agent is often considered to improve outcomes and prevent the emergence of resistance [4] [6].
  • Evidence for Synergy: A documented case report of a patient with severe burns and persistent XDR-P. aeruginosa bacteremia showed that combination therapy of ceftolozane/tazobactam with low-dose tobramycin was successful after monotherapy failures. Blood cultures cleared after the combination was initiated, suggesting a potential synergistic effect [6].
  • Other Potential Combinations: Review articles suggest that combination therapies with agents like colistin or meropenem could be strategies to avoid resistance emergence, though these are not yet standard protocols [4].

Critical Technical & Safety Notes for Protocol Design

  • Renal Impairment Adjustment: Dose adjustment is mandatory for patients with baseline creatinine clearance (CrCl) of 50 mL/min or less [2] [3]. It is crucial to monitor renal function daily in patients with fluctuating function and adjust the dose accordingly [2] [3].
  • Reduced Efficacy in Renal Impairment: Subgroup analysis from phase 3 trials showed notably reduced clinical cure rates in patients with moderate renal impairment (baseline CrCl 30-50 mL/min) for both cIAI and cUTI. This highlights the importance of appropriate dosing and patient selection in clinical research [2] [3].
  • Preparation and Administration: The medication is administered via intravenous infusion over 1 hour. Be aware that the dosage is expressed as the total of the two active components. Vials contain a total of 1.5 g (1 g ceftolozane / 0.5 g tazobactam). Errors have occurred due to confusion with this labeling convention [3].

The following workflow summarizes the key considerations for designing a combination therapy protocol:

G cluster_agents Potential Combination Agents Start Evaluate Need for Combination Therapy Pathogen Confirm MDR/XDR P. aeruginosa or ESBL Enterobacterales Start->Pathogen MonoFailure History of or high risk for monotherapy failure? Pathogen->MonoFailure SelectAgent Select Synergistic Agent MonoFailure->SelectAgent Agent1 Aminoglycosides (e.g., Tobramycin) SelectAgent->Agent1 Agent2 Carbapenems (e.g., Meropenem) SelectAgent->Agent2 Agent3 Polymyxins (e.g., Colistin) SelectAgent->Agent3 DesignDose Design Dosing Regimen Consider renal function and potential toxicity Agent1->DesignDose Agent2->DesignDose Agent3->DesignDose Monitor Implement Combination Therapy & Monitor for Efficacy/Resistance DesignDose->Monitor

References

ceftolozane tazobactam dose adjustment renal dysfunction

Author: Smolecule Technical Support Team. Date: February 2026

Dosage Adjustment Guidelines for Adult Patients

The need for dose adjustment is well-established, as the clearance of both ceftolozane and tazobactam decreases as renal function declines [1]. The following tables summarize the official dosing recommendations for adult patients. Doses are expressed as the total of ceftolozane and tazobactam (e.g., 1.5 g = 1 g ceftolozane / 0.5 g tazobactam) and are administered via a 1-hour intravenous infusion [2].

Table 1: Dosing for Complicated Intra-Abdominal Infection (cIAI) & Complicated Urinary Tract Infection (cUTI) For cIAI, ceftolozane-tazobactam must be used in combination with metronidazole [3] [2].

Renal Function (Estimated CrCl) Recommended Dosage Regimen
≥ 50 mL/min 1.5 g every 8 hours
30 to 50 mL/min 750 mg every 8 hours
15 to 29 mL/min 375 mg every 8 hours
End-Stage Renal Disease (ESRD) on Hemodialysis 750 mg as a single loading dose, followed by 150 mg every 8 hours for the remainder of the treatment period [2].

Table 2: Dosing for Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (HABP/VABP)

Renal Function (Estimated CrCl) Recommended Dosage Regimen
≥ 50 mL/min 3 g every 8 hours
30 to 50 mL/min 1.5 g every 8 hours
15 to 29 mL/min 750 mg every 8 hours
End-Stage Renal Disease (ESRD) on Hemodialysis 2.25 g as a single loading dose, followed by 450 mg every 8 hours for the remainder of the treatment period [2].

For patients undergoing hemodialysis, the dose should be administered at the earliest possible time after the dialysis session is completed [2].

Key Pharmacokinetic and Clinical Evidence

The dosing recommendations are supported by pharmacokinetic (PK) and clinical studies.

  • Impact of Renal Impairment on PK: A phase 1 study demonstrated that plasma exposure (AUC) to ceftolozane-tazobactam increases as renal function declines. Compared to subjects with normal renal function, the median AUC increased 2.5-fold for ceftolozane and 2.2-fold for tazobactam in subjects with moderate renal impairment. In severe renal impairment, the increase was 4.4-fold and 3.8-fold, respectively [1].
  • Augmented Renal Clearance (ARC): In critically ill patients with ARC (CrCl ≥ 130 mL/min), the standard 3 g dose for HABP/VABP achieves pharmacodynamic targets for both ceftolozane and tazobactam, and no dose increase is required. Clinical outcomes in patients with ARC were comparable to those with normal renal function in the ASPECT-NP trial [4] [5].
  • Patients on Continuous Renal Replacement Therapy (CRRT): The optimal dose during CRRT is an area of active research. One case report involving a patient on continuous venovenous hemodiafiltration (CVVHD) found that a high dose of 3 g every 8 hours maintained ceftolozane concentrations above the target MIC, suggesting standard dosing may be insufficient in this setting due to significant drug clearance [6].
  • Efficacy Considerations: It is important to note that decreased clinical efficacy has been observed in patients with baseline CrCl of 30 to ≤50 mL/min who received the standard dose. Therefore, adherence to the adjusted dosing schedules in these populations is critical for therapeutic success [3].

Experimental Protocol Summary

For researchers designing pharmacokinetic studies in special populations, the methodology from a phase 1 study can serve as a reference [1]:

  • Study Design: Open-label, single-dose study in subjects stratified by renal function (normal, mild, moderate, severe impairment, ESRD on hemodialysis).
  • Dosing: A single IV dose is administered over 1 hour. Different doses may be used based on the severity of renal impairment (e.g., 1,000 mg/500 mg for normal/moderate impairment; 500 mg/250 mg for severe impairment/ESRD). ESRD subjects receive two doses, pre- and post-hemodialysis.
  • PK Sampling:
    • Normal to Moderate Impairment: Pre-dose, end of infusion, and at 5, 15, 30 min, 1, 2, 3, 5, 7, 9, 11, 15, 25, and 35 hours post-infusion.
    • Severe Impairment & ESRD (off dialysis): Pre-dose, 0.5, 1, 1.5, 2, 3, 6, 9, 12, 24, 36, and 48 hours post-dose.
  • Sample Analysis: Plasma, urine, and dialysate concentrations are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

The following diagram illustrates the core logic for determining the appropriate ceftolozane-tazobactam dose, integrating the patient's renal function and infection type.

G Start Determine Ceftolozane-Tazobactam Dose A Assess Renal Function (Estimate CrCl) Start->A B Identify Infection Type Start->B C1 cUTI or cIAI A->C1  Path C2 HABP or VABP A->C2  Path B->C1 B->C2 D1 CrCl ≥ 50 mL/min Dose: 1.5 g q8h C1->D1 D2 CrCl 30-50 mL/min Dose: 750 mg q8h C1->D2 D3 CrCl 15-29 mL/min Dose: 375 mg q8h C1->D3 D4 ESRD on HD Dose: LD 750 mg, then 150 mg q8h C1->D4 E1 CrCl ≥ 50 mL/min Dose: 3 g q8h C2->E1 E2 CrCl 30-50 mL/min Dose: 1.5 g q8h C2->E2 E3 CrCl 15-29 mL/min Dose: 750 mg q8h C2->E3 E4 ESRD on HD Dose: LD 2.25 g, then 450 mg q8h C2->E4

References

ceftolozane tazobactam vs ceftazidime avibactam Pseudomonas aeruginosa

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Resistance

Understanding the resistance mechanisms is crucial for drug development and susceptibility testing.

Resistance Mechanism Impact on Ceftolozane-Tazobactam Impact on Ceftazidime-Avibactam
Carbapenemases (MBLs, KPC, OXA-48-like) Confers resistance (Tazobactam does not inhibit most carbapenemases) [1] Variable: Resistant if MBL present; active against KPC and OXA-48 (Avibactam inhibits KPC and OXA-48) [2] [3]
Extended-Spectrum β-Lactamases (ESBLs) PER, GES variants confer resistance [4] [5] Generally active (Avibactam inhibits many ESBLs) [2]
AmpC (PDC) Hyperproduction Common mechanism; via mutations in ampC, ampR, ampD, ampG, dacB [6] [4] [1] Common mechanism; via mutations in ampC and its regulators [3]
Efflux Pumps & Porin Mutations Less significant [1] MexAB-OprM efflux pump upregulation contributes to resistance [3]
Penicillin-Binding Protein (PBP3) Mutations ftsI mutations associated with resistance [3] ftsI mutations associated with resistance [3]

The following diagram illustrates the major molecular pathways leading to resistance in P. aeruginosa for these two antibiotics.

Start P. aeruginosa Cell Mech1 Enzymatic Inactivation (β-Lactamase Production) Start->Mech1 Mech2 Target Site Modification (PBP3 Mutations) Start->Mech2 Mech3 Reduced Permeability & Efflux Start->Mech3 Sub1_1 Carbapenemases (e.g., VIM, IMP, KPC) Mech1->Sub1_1 Sub1_2 Extended-Spectrum β-Lactamases (ESBLs) Mech1->Sub1_2 Sub1_3 AmpC (PDC) Hyperproduction Mech1->Sub1_3 C_T Ceftolozane-Tazobactam Resistance Mech2->C_T C_A Ceftazidime-Avibactam Resistance Mech2->C_A Mech3->C_A MexAB-OprM Sub1_1->C_T Primary Sub1_1->C_A If MBL Sub1_2->C_T Primary Sub1_3->C_T Primary Sub1_3->C_A Primary

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited literature.

1. Broth Microdilution for MIC Testing [6] [1]

  • Purpose: Determine the Minimum Inhibitory Concentration (MIC) of antibiotics.
  • Procedure:
    • Prepare custom frozen reference Sensititre broth microdilution panels.
    • Suspend bacterial colonies in saline to a 0.5 McFarland standard.
    • Dilute the suspension in cation-adjusted Mueller-Hinton broth.
    • Inoculate panels with this suspension for a final concentration of ~5 x 10⁵ CFU/mL.
    • Incubate panels at 35°C for 16-20 hours.
    • Interpret the MIC as the lowest concentration that inhibits visible growth. Perform in triplicate and use the modal MIC.
  • Interpretation: Apply CLSI breakpoints (e.g., for C/T: S ≤4/4 µg/mL, R ≥8/4 µg/mL; for C/A: S ≤8/4 µg/mL, R ≥16/4 µg/mL).

2. Molecular Detection of Carbapenemases [1]

  • Purpose: Identify carbapenemase production as a key resistance mechanism.
  • Procedure:
    • Phenotypic Test: Use the Rapidec Carba-NP test. Inoculate the test vial with a bacterial suspension. A color change from yellow to orange/red indicates carbapenemase activity.
    • Genotypic Confirmation (qPCR): Extract genomic DNA. Perform quantitative PCR assays using primers specific for carbapenemase genes (blaKPC, blaNDM, blaVIM, blaIMP).

3. Whole-Genome Sequencing (WGS) Analysis [3] [1]

  • Purpose: Identify mutations in chromosomal genes associated with resistance.
  • Procedure:
    • Extract genomic DNA and check quality via agarose gel electrophoresis.
    • Prepare paired-end libraries (e.g., using Nextera XT kit).
    • Sequence on a platform like Illumina MiSeq.
    • Perform de novo assembly of reads using SPAdes software.
    • Annotate assemblies using RAST server.
    • Use BLAST and ResFinder to identify resistance genes.
    • Compare assembled genomes to a reference strain (e.g., PAO1) to find mutations in key genes (ampC, ampR, ampD, ampG, dacB, ftsI, genes for efflux pumps).

Interpretation and Research Implications

  • Consider the Infection Source: Evidence suggests C/T may be preferred for pneumonia, while C/A might be considered for bacteremia, though data is less conclusive [7].
  • Account for Local Resistance Patterns: C/T resistance is often driven by carbapenemases, while C/A resistance can arise from efflux pump overexpression and AmpC mutations [4] [3]. Knowledge of local endemic strains and their resistance genotypes is critical.
  • Monitor for Emergent Resistance: Treatment duration and renal replacement therapy are modifiable risk factors associated with the emergence of resistance to both drugs [6]. This highlights the need for vigilant microbiological follow-up and antibiotic stewardship.

References

Comparison of Clinical Outcomes: Ceftolozane/Tazobactam vs. Meropenem

Author: Smolecule Technical Support Team. Date: February 2026

Infection Type / Patient Population Study Design Primary Efficacy Endpoint (C/T vs. Meropenem) Key Safety Findings Source & Context

| Bloodstream Infections (BSI) caused by ESBL-producing Enterobacterales [1] | Retrospective, real-world study (2025) | 30-day mortality: 34.1% vs. 29.7% (P=0.677) Clinical cure: 68.3% vs. 75.7% (P=0.511) | No significant difference in outcomes was found, supporting C/T as a carbapenem-sparing agent. [1] | | | Nosocomial Pneumonia (vHABP/VABP) [2] | Phase 3 RCT (ASPECT-NP, 2019) | 28-day mortality: 24.0% vs. 25.3% Clinical cure at TOC: 54% vs. 53% | C/T was non-inferior to meropenem. Treatment-related AEs: 11% vs. 8%. [2] | | | Complicated Intra-Abdominal Infections (cIAI) [3] | Pooled analysis of Phase 3 trials (2025) | Clinical cure at TOC (ITT): 84.3% vs. 86.9% Microbiological response: 85.3% vs. 89.3% | Most common AEs: diarrhea, nausea, pyrexia, insomnia. No new safety concerns. [3] | | | Complicated Urinary Tract Infections (cUTI) in Children [4] | Phase 2 RCT (2023) | Clinical cure at TOC: 88.7% vs. 95.8% Microbiological eradication: 84.5% vs. 87.5% | AEs were similar (any AE: 59.0% vs. 60.6%). C/T has a favorable safety profile in children. [4] | | | Real-World Use in Critical Care [5] | Multinational retrospective study (SPECTRA) | Overall clinical success: 53.4% Success with 1st-line C/T: 62.2% vs. 45.5% with 3rd-line | In-hospital mortality was 35.6% in this high-risk cohort. [5] | |

Detailed Experimental Protocols

For researchers, the methodologies from key trials provide a framework for study design.

  • ASPECT-NP Trial (Nosocomial Pneumonia) [2] [6]

    • Objective: To prove non-inferiority of C/T versus meropenem in adults with ventilated HABP or VABP.
    • Design: Randomized, double-blind, Phase 3 trial across 34 countries.
    • Participants: 726 mechanically ventilated adults with vHABP/VABP.
    • Intervention: Ceftolozane/tazobactam (3 g) every 8 hours vs. meropenem (1 g) every 8 hours for 8-14 days.
    • Adjunctive Therapy: All patients received linezolid until S. aureus was ruled out.
    • Primary Endpoint: 28-day all-cause mortality.
  • MERINO-3 Trial Protocol (Bloodstream Infections) [7]

    • Objective: To determine non-inferiority of C/T versus meropenem for ESBL/AmpC-producing Enterobacterales BSIs.
    • Design: Multicenter, open-label, randomized controlled trial (ongoing, completion estimated Dec 2024).
    • Participants: ~600 adults with BSI due to third-generation cephalapenem-non-susceptible E. coli, Klebsiella spp., or other specified Enterobacterales.
    • Intervention: Ceftolozane/tazobactam (3 g) every 8 hours vs. meropenem (1 g) every 8 hours for 5-14 days.
    • Primary Endpoint: 30-day all-cause mortality.

Mechanism of Action and Resistance Considerations

Understanding how these antibiotics work and how resistance emerges is crucial for their application. The following diagram illustrates the mechanisms of C/T and the common resistance pathways in Pseudomonas aeruginosa.

G cluster_key Key: Ceftolozane/Tazobactam Action cluster_resistance Primary Resistance Mechanisms Cef Ceftolozane Inhibits Cell\nWall Synthesis Inhibits Cell Wall Synthesis Cef->Inhibits Cell\nWall Synthesis Primary Action R2 Efflux Pump Overexpression Cef->R2 Affected By R3 Porin Mutations (Reduced Uptake) Cef->R3 Affected By R4 Penicillin-Binding Protein (PBP) Modifications Cef->R4 Affected By Taz Tazobactam Protects Ceftolozane Protects Ceftolozane Taz->Protects Ceftolozane β-lactamase Inhibition R1 AmpC β-lactamase Overexpression Taz->R1 Inhibited By Pa Pseudomonas aeruginosa Pa->R1 Pa->R2 Pa->R3 Pa->R4

A real-world study on Pseudomonas aeruginosa isolates further highlights the impact of antibiotic selective pressure. The research found that the rate of C/T resistance significantly decreased from 25.1% to 5.3% when the drug was temporarily unavailable, but rose again to 10.0% upon its reintroduction to the market [8]. This demonstrates the fitness cost associated with maintaining resistance mechanisms and underscores the importance of antimicrobial stewardship in preserving the utility of novel agents like C/T.

Interpretation Guide for Professionals

  • Carbapenem-Sparing Strategy: The comparable efficacy of C/T supports its role in this strategy, which is critical for curbing the spread of carbapenem resistance [1] [7].
  • High-Risk Subgroups: Sub-analyses of the ASPECT-NP trial suggest that C/T remains effective in critically ill patients with organ failure [6] and in those who have failed prior antibacterial therapy, where it was associated with significantly lower mortality [9] [10].
  • Real-World Effectiveness: Observational studies confirm clinical utility in complex, critically ill patients, with better outcomes observed when C/T is used as a first-line agent [5].

References

ceftolozane tazobactam vs polymyxin based regimens

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Feature Ceftolozane/Tazobactam Polymyxin-based Regimens
Drug Class Novel cephalosporin/Beta-lactamase inhibitor combination [1] Cationic lipopeptide antibiotics (last-resort) [2]
Mechanism of Action Binds to Penicillin-Binding Proteins (PBPs), inhibiting cell wall synthesis [3] Binds to lipopolysaccharides (LPS), disrupting the outer bacterial membrane [4]
Primary Indication Drug-resistant P. aeruginosa infections [1] Infections caused by carbapenem-resistant organisms (CRO) [5]
Clinical Cure Rate (aOR) 2.63 (95% CI: 1.31-5.30) [6] Reference (1.0)
Inpatient Mortality (aOR) 0.39 (95% CI: 0.16-0.93) [1] Reference (1.0)
Acute Kidney Injury (AKI) Risk (aOR) 0.08 (95% CI: 0.03-0.22) [6] Reference (1.0)
Common Resistance Mechanisms Mutations in ftsI (PBP3), ampC, ampR, oprD, and other novel genes [7] Modifications to lipopolysaccharide (LPS) regulated by two-component systems (e.g., PmrAB) [2]

Efficacy and Safety Data

The data supporting the above summary comes from several clinical studies.

  • Clinical Cure & Mortality: A multicenter observational study directly comparing 100 patients on each regimen found that after adjusting for confounding factors, treatment with ceftolozane/tazobactam was independently associated with clinical cure and showed a strong trend toward reduced inpatient mortality [6]. Another study in a Veteran Affairs population also reported that inpatient mortality was 61% lower in the ceftolozane/tazobactam group [1].
  • Nephrotoxicity: The same study concluded that ceftolozane/tazobactam was highly protective against acute kidney injury (AKI). The "number needed to harm" with a polymyxin/aminoglycoside regimen was only 4, meaning for every 4 patients treated with these older agents, one would develop AKI [6].
  • Microbiological Efficacy: Preclinical data supports its effectiveness. A study in neutropenic rabbits with P. aeruginosa pneumonia showed that ceftolozane/tazobactam achieved significant reductions in bacterial burden across strains with various resistance mechanisms, including those with efflux pump expression and AmpC hyperexpression [3].

Mechanisms of Action and Resistance

Understanding how these drugs work and how resistance emerges is crucial for their application.

The following diagram illustrates the distinct mechanisms of action for both drugs and the primary pathways bacteria use to develop resistance.

G cluster_0 Ceftolozane/Tazobactam (C/T) cluster_1 Polymyxin B (PMB) cluster_2 Resistance Mechanisms C_T Ceftolozane/Tazobactam PBP Binds to Penicillin-Binding Proteins (PBPs) C_T->PBP CW Inhibits Cell Wall Synthesis PBP->CW Lysis Bacterial Cell Lysis & Death CW->Lysis PMB Polymyxin B LPS Binds to Lipopolysaccharide (LPS) on Outer Membrane PMB->LPS Disrupt Disrupts Membrane Integrity LPS->Disrupt Leak Leakage of Cell Contents Disrupt->Leak Res_C_T Resistance to C/T Mut_PBP Mutations in PBP3 (ftsI gene) Res_C_T->Mut_PBP Mut_AmpC AmpC β-lactamase hyperexpression & regulatory mutations (ampR, ampD) Res_C_T->Mut_AmpC Porin Loss of OprD porin Res_C_T->Porin Res_PMB Resistance to PMB LPS_Mod Modification of LPS (eg. addition of phosphoethanolamine) Res_PMB->LPS_Mod TCS Mutations in Two-Component Systems (e.g., PmrAB) Res_PMB->TCS

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

  • Comparative Clinical Study [1] [6]

    • Design: Multicenter, retrospective, observational cohort study.
    • Participants: Hospitalized adult patients with infections due to drug-resistant P. aeruginosa. Typically, patients are matched or statistically adjusted for factors like age, severity of illness (e.g., APACHE score), and comorbidities.
    • Intervention: Comparison between a cohort receiving ceftolozane/tazobactam and a cohort receiving a polymyxin (B or colistin) or aminoglycoside-based regimen.
    • Outcomes: Primary outcomes often include clinical cure (resolution of signs/symptoms of infection), all-cause inpatient mortality, and occurrence of acute kidney injury (defined by standardized criteria like KDIGO).
    • Analysis: Multivariate logistic regression to calculate adjusted odds ratios (aORs) that control for differences between the treatment groups.
  • Animal Model of Pneumonia [3]

    • Model: Persistently neutropenic rabbits with experimentally induced P. aeruginosa pneumonia.
    • Bacterial Strains: Use of molecularly characterized clinical isolates with defined resistance mechanisms (e.g., pan-susceptible, efflux pump expression, AmpC hyperexpression).
    • Dosing: Human-simulated regimens are calculated based on pharmacokinetic parameters (e.g., fT>MIC and AUC) to match exposures in humans. For example, 80 mg/kg every 4 hours intravenously in rabbits simulated a 3g q8h human dose.
    • Assessment: Efficacy is measured by comparing the reduction in bacterial burden (log₁₀ CFU/g) in lung tissue, survival rates, and markers of pulmonary injury (e.g., lung weight) between treatment and control groups.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Optimization [5] [8]

    • Design: Population PK modeling and Monte Carlo simulation.
    • Participants: Critically ill patients receiving polymyxin B, with multiple blood samples collected to measure drug concentrations.
    • Analysis: Population PK models are developed using non-linear mixed-effects modeling. Monte Carlo simulations (e.g., 10,000 subjects) are then performed to calculate the Probability of Target Attainment (PTA) for various dosing regimens against a range of Minimum Inhibitory Concentrations (MICs). The Cumulative Fraction of Response (CFR) is calculated by combining PTA with local MIC distributions.
    • Target: For polymyxin B, the primary PK/PD index is the steady-state area under the concentration-time curve over 24h relative to the MIC (AUCˢˢ/MIC). A target of ≥50-100 is often used for efficacy against a MIC of 2 mg/L [5].

Research Implications and Future Directions

The evidence strongly supports the preferential use of ceftolozane/tazobactam for susceptible infections. However, several challenges remain:

  • Overcoming Resistance: Genomic studies show resistance to ceftolozane/tazobactam can arise through complex, multi-step pathways, including mutations in ftsI (encoding PBP3) and other novel genes [7]. Continuous surveillance and combination therapy studies are needed.
  • Optimizing Polymyxins: When polymyxins are the only option, therapeutic drug monitoring (TDM) and optimized dosing regimens, potentially including loading doses and inhaled administration, are critical to improve efficacy and mitigate toxicity [5] [8]. Research also continues into understanding and reducing their pulmonary toxicity [9].

References

ceftolozane tazobactam vs piperacillin tazobactam efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison at a Glance

Infection Type Comparison Focus Ceftolozane/Tazobactam (C/T) Piperacillin/Tazobactam (P/T) Notes & Context
Complicated Urinary Tract Infection (cUTI) [1] Short-term Clinical Cure 80.8% 87.2% Retrospective study; no significant difference found [1].
Complicated Urinary Tract Infection (cUTI) [2] Clinical Cure (Meta-analysis) 92% 78% Meta-analysis suggesting superior cure rates for C/T [2].
Complicated Urinary Tract Infection (cUTI) [3] Treatment of ESBL-Producing Enterobacteriaceae Non-inferior to carbapenems Non-inferior to carbapenems P/T is a potential carbapenem-sparing agent for susceptible isolates [3].
Critical Care Patients (Various Infections) [4] Overall Clinical Success 53.4% Not Available Success higher (62.2%) when used as first-line therapy in a complex, high-risk cohort [4].
Critically Ill Patients (Various Infections) [5] Clinical Cure (Continuous vs. Intermittent Infusion) Not Available Continuous/Prolonged Infusion: Significantly higher clinical cure vs. intermittent infusion (OR 1.56) [5] Meta-analysis; optimized dosing of P/T improves outcomes in critically ill patients [5].
*Pseudomonas aeruginosa* Pneumonia (In Vivo Model) [6] Reduction in Bacterial Burden Effective against all tested resistant strains Less active against strains with efflux pump and AmpC hyperexpression In vivo study in neutropenic rabbits; P/T used as a negative control for resistant strains [6].

Key Experimental Data and Context

The data in the table is drawn from studies with specific methodologies and patient populations. Understanding these details is crucial for an accurate interpretation.

  • For Urinary Tract Infections (cUTI): The conflicting results between [1] and [2] highlight the importance of study design. The first was a single retrospective study finding no significant difference, while the latter was a meta-analysis that pooled data to find a significant advantage for ceftolozane/tazobactam [1] [2]. Furthermore, a recent systematic review supports the use of piperacillin/tazobactam as an effective option for ESBL-producing Enterobacteriaceae UTIs, provided the isolate is susceptible, positioning it as a carbapenem-sparing agent [3].

  • For Critically Ill Patients and Infusion Methods: A key differentiator for piperacillin/tazobactam is its administration method. A systematic review and meta-analysis of 23 studies concluded that continuous or prolonged infusion of piperacillin/tazobactam leads to significantly better clinical outcomes in critically ill patients compared to traditional intermittent infusion [5]. This is because the prolonged exposure maintains drug concentrations above the pathogen's MIC for a longer time, improving efficacy [5] [7].

  • For Resistant Pseudomonas aeruginosa: An in vivo study in neutropenic rabbits with pneumonia demonstrated ceftolozane/tazobactam's potent activity. It was effective in reducing bacterial burden across P. aeruginosa strains with various resistance mechanisms (e.g., porin loss, efflux pump overexpression), whereas piperacillin/tazobactam showed reduced activity against some of these resistant strains [6]. This is supported by real-world data (SPECTRA study) showing high clinical success with ceftolozane/tazobactam even though 89.7% of infections involved P. aeruginosa, of which 66.7% were multidrug-resistant [4].

Decision Pathway for Antibiotic Selection

The following diagram synthesizes the key factors from the research to outline a logical decision pathway for choosing between these two antibiotics.

Start Start: Suspected Gram-negative Infection Q1 Is the patient critically ill (in ICU/neutropenic)? Start->Q1 Q2 Is there a high suspicion or confirmation of MDR P. aeruginosa? Q1->Q2 Yes Q4 Can optimal dosing be ensured (e.g., Continuous Infusion)? Q1->Q4 No Q3 Is the infection a UTI caused by an ESBL-producing organism? Q2->Q3 No A1 Consider Ceftolozane/Tazobactam (Strong evidence for MDR P. aeruginosa) Q2->A1 Yes Q3->Q4 No A3 Consider Piperacillin/Tazobactam (Effective carbapenem-sparing agent) Q3->A3 Yes (if susceptible) A2 Consider Piperacillin/Tazobactam (Ensure continuous/prolonged infusion) Q4->A2 Yes A4 Consider Piperacillin/Tazobactam (Standard empiric therapy) Q4->A4 No

The diagram illustrates that the choice is not one of inherent superiority, but of matching the antibiotic's profile to the clinical scenario. Key decision drivers include the presence of multidrug-resistant (MDR) *P. aeruginosa*, the ability to administer optimized dosing via continuous infusion, and the specific infection context like ESBL UTIs [5] [3] [6].

Key Takeaways for Researchers

  • Ceftolozane/tazobactam presents a powerful option for infections caused by multidrug-resistant *Pseudomonas aeruginosa* and in complex, critically ill patients, especially when used as a first-line therapy [4] [6].
  • Piperacillin/tazobactam remains a highly effective and versatile workhorse. Its efficacy, particularly in critically ill patients, can be significantly enhanced through continuous or prolonged infusion strategies to optimize pharmacokinetic/pharmacodynamic (PK/PD) targets [5]. It also holds value as a carbapenem-sparing agent for susceptible ESBL-producing organisms [3].
  • The apparent contradiction in UTI efficacy data underscores the importance of considering the hierarchy of evidence (e.g., single study vs. meta-analysis) and the specific patient population when interpreting results [1] [2].

References

ceftolozane tazobactam desirability of outcome ranking analysis

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Outcomes and Comparative Data

The table below summarizes key efficacy and safety findings for C/T from recent studies.

Metric Findings for Ceftolozane-Tazobactam (C/T) Comparative Context
Overall Clinical Failure (Composite) 73.3% reduction in clinical failure for MDR/XDR P. aeruginosa LRTI [1] Significantly lower vs. Best Alternative Therapy (BAT) [1]
Mortality (All-cause) Meta-analysis: Significant reduction with C/T combination therapy (OR: 0.31, 95% CI: 0.10–0.97) [2] Superior to C/T monotherapy for severe infections [2]
Microbiological Eradication cUTI in Pediatrics: 84.5% at Test of Cure (TOC) [3] Similar to meropenem (87.5%) [3]
Adverse Event (AE) Profile Most common AEs: headache (5.8%), constipation (3.9%), hypertension (3%), nausea (2.8%), diarrhea (1.9%) [4] Favorable and comparable to meropenem; lower nephrotoxicity risk vs. polymyxins/aminoglycosides [1]
Resistance & Utility Susceptibility varies geographically (e.g., 37.9% in Singaporean carbapenem-nonsusceptible P. aeruginosa isolates) [5] Highlights importance of local susceptibility testing; limited empirical use in high-resistance settings [5]

Detailed Experimental Protocols and Data Sources

The quantitative data in the summary table is derived from rigorous clinical studies. Here are the detailed methodologies for the key experiments cited.

Retrospective Comparative Effectiveness Study [1]

This study compared C/T versus Best Alternative Therapy (BAT) for lower respiratory tract infections (LRTI) caused by Multidrug-Resistant (MDR) or Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa.

  • Study Design: Multicenter, retrospective, observational cohort study.
  • Population: Adult patients with LRTI (HABP/VABP) caused by MDR/XDR P. aeruginosa.
    • Cohorts: C/T treatment group (n=118) vs. BAT group (n=88). BAT included traditional beta-lactams, aminoglycosides, and/or polymyxins.
  • Primary Outcome: Composite clinical failure (defined as 30-day all-cause mortality and/or an adverse drug reaction).
  • Key Methodology:
    • Data Collection: Retrospective data extraction from electronic medical records.
    • Definitions: MDR/XDR defined by standardized criteria. LRTI diagnosed per CDC/NHSN definitions.
    • Analysis: Multivariable logistic regression was used to adjust for confounders (e.g., the C/T group had more XDR infections and VABP cases).
  • Core Finding: After adjustment, C/T treatment was independently associated with a 73.3% reduction in clinical failure compared to BAT.
Systematic Review & Meta-Analysis on Combination Therapy [2]

This analysis evaluated whether combining C/T with another antibiotic improved outcomes over C/T monotherapy for severe Gram-negative infections.

  • Study Design: Systematic review and meta-analysis of clinical studies (PROSPERO CRD42019134099).
  • Literature Search: Comprehensive search of PubMed, EMBASE, and Cochrane Central until November 2020.
  • Inclusion Criteria: Randomized trials and non-randomized studies with a control group, published in English.
  • Population & Intervention: Patients with confirmed bacterial infection treated with C/T combination therapy vs. C/T monotherapy.
  • Outcomes:
    • Primary: All-cause mortality.
    • Secondary: Clinical improvement and microbiological cure.
  • Key Methodology:
    • Data Synthesis: Qualitative synthesis and random-effects meta-analysis.
    • Quality Assessment: Methodological quality of included studies assessed using the Newcastle-Ottawa Scale (NOS).
  • Core Finding: The meta-analysis of four studies showed a significant reduction in all-cause mortality with combination therapy (Odds Ratio: 0.31, 95% CI: 0.10–0.97).
Pediatric Phase 2 Randomized Controlled Trial [3]

This trial evaluated the safety and efficacy of C/T versus meropenem in a pediatric population with complicated urinary tract infections (cUTI).

  • Study Design: Phase 2, randomized, double-blind study.
  • Population: Pediatric participants (birth to <18 years) with cUTI/pyelonephritis.
    • Cohorts: C/T (n=71) vs. meropenem (n=24) in the microbiologic modified intent-to-treat (mMITT) population.
  • Primary Objective: Safety and tolerability.
  • Key Secondary Endpoints: Clinical cure and microbiologic eradication rates at End of Treatment (EOT) and Test of Cure (TOC) visits.
  • Key Methodology:
    • Dosing: C/T and meropenem were administered intravenously every 8 hours, with age-adjusted pediatric dosing for C/T.
    • Assessment: Clinical and microbiologic responses were rigorously assessed at predefined time points.
  • Core Finding: C/T demonstrated a favorable safety profile and high rates of microbiologic eradication (84.5% at TOC) that were similar to meropenem (87.5%).

Visualizing Clinical Outcomes and Resistance

To help visualize the comparative clinical outcomes and the primary mechanism of C/T resistance discussed in the studies, the following diagrams are provided.

cluster_outcomes Treatment Outcomes for Resistant Infections Title Clinical Outcomes: C/T vs. Alternatives CT Ceftolozane/Tazobactam CF Clinical Failure (Composite Outcome) CT->CF 73% REDUCTION BAT Best Alternative Therapy (BAT) BAT->CF Higher Risk Mort All-Cause Mortality Mono C/T Monotherapy Mono->Mort Higher Combo C/T Combination Therapy Combo->Mort 69% REDUCTION (OR 0.31)

Diagram 1: Comparative Clinical Outcomes Summary. This figure synthesizes key findings: C/T significantly reduces clinical failure compared to Best Alternative Therapy for MDR/XDR P. aeruginosa LRTI [1], and C/T combination therapy is associated with significantly lower mortality compared to C/T monotherapy for severe infections [2]. OR = Odds Ratio.

cluster_resistance Resistance Pathway in P. aeruginosa Title Primary Mechanism of C/T Resistance Cephalosporin Ceftolozane Molecule BacterialCell Bacterial Cell Wall (PBP Target) Cephalosporin->BacterialCell Binds to PBPs Inhibits Cell Wall Synthesis Betalactamase Metallo-β-Lactamase (MBL) Enzyme Betalactamase->Cephalosporin Hydrolyzes and Inactivates Note Note: Tazobactam inhibits many class A & C β-lactamases, but not MBLs. Betalactamase->Note

Diagram 2: Primary Resistance Mechanism to C/T. A key driver of C/T resistance in Pseudomonas aeruginosa, particularly among high-risk clones, is the production of metallo-β-lactamases (MBLs) [5]. These enzymes hydrolyze and inactivate the ceftolozane molecule. Tazobactam, while effective against many Class A and C β-lactamases, does not inhibit MBLs, leading to treatment failure if these enzymes are present.

Key Analysis Summary

  • Superior Efficacy in Resistant Infections: C/T demonstrates a significant advantage over traditional alternative therapies for managing MDR/XDR P. aeruginosa LRTI, a scenario with high unmet medical need [6] [1].
  • Strategic Use of Combination Therapy: For the most severe infections, the evidence suggests a mortality benefit when C/T is used in combination with another agent, guiding optimal therapeutic strategies [2].
  • The Resistance Imperative: The utility of C/T is heavily influenced by local molecular epidemiology. Its empirical use is compromised in regions with a high prevalence of metallo-β-lactamases, underscoring the need for rapid diagnostics and antimicrobial stewardship [5].

References

Microbiological Eradication Rates of Ceftolozane/Tazobactam

Author: Smolecule Technical Support Team. Date: February 2026

Infection Type / Pathogen Comparison / Context Eradication Rate (%) Key Findings & Context

| Complicated Urinary Tract Infection (cUTI) & Acute Pyelonephritis [1] | vs. Levofloxacin (mMITT population) | C/T: 80.4% Levofloxacin: 72.1% | C/T was statistically superior to levofloxacin for microbiological eradication in a Phase III (ASPECT-cUTI) trial [1]. | | Pseudomonas aeruginosa (in vitro) [2] | Overall activity against collected isolates | 84.4% - 99% | Demonstrates high baseline activity [2]. | | P. aeruginosa (in vitro) [2] | Ceftazidime-resistant isolates | 77.7% - 94.5% | Retains activity against a majority of resistant isolates [2]. | | P. aeruginosa (in vitro) [2] | Meropenem-resistant isolates | 70.3% - 92.8% | Shows significant activity against carbapenem-resistant strains [2]. | | P. aeruginosa (in vitro) [2] | Colistin-resistant isolates | 89.5% - 93.5% | Active against isolates resistant to last-resort antibiotics [2]. | | Escherichia coli (in vitro) [2] | Overall activity | 94.5% - 99.3% | Highly effective [2]. | | E. coli (in vitro) [2] | ESBL-positive isolates | 93.4% - 95.7% | Maintains high efficacy against common resistant phenotypes [2]. | | Klebsiella pneumoniae (in vitro) [2] | Overall activity | 82.7% - 89.1% | Moderate to good activity [2]. | | K. pneumoniae (in vitro) [2] | ESBL-positive isolates | 41.8% - 78.7% | Efficacy is lower and more variable against ESBL-positive K. pneumoniae [2]. | | K. pneumoniae (in vitro) [2] | Meropenem-resistant isolates | 1.4% - 4% | Largely ineffective against KPC-producing carbapenem-resistant strains [2]. |

Key Experimental Methodologies

The data in the table above is supported by rigorous experimental designs. Here are the methodologies for some of the key studies cited.

  • ASPECT-cUTI Clinical Trial (cUTI and Pyelonephritis) [1]: This was a multicenter, double-blind, double-dummy, randomized controlled trial (RCT). Adults with cUTI or acute pyelonephritis received either IV C/T (1 g/0.5 g every 8 hours) or IV levofloxacin (750 mg once daily) for 7 days. The primary outcome was composite cure (clinical cure + microbiological eradication) at the test-of-cure visit (5-9 days after the last dose). Microbiological eradication was defined as the absence of all baseline uropathogens from the urine [1].

  • In Vitro Susceptibility Studies [2]: These studies analyze the minimum inhibitory concentration (MIC) of C/T for thousands of clinical bacterial isolates collected from hospitals globally. The MIC is the lowest concentration of an antibiotic that inhibits visible bacterial growth. Isolates are classified as susceptible or resistant based on breakpoints established by standards organizations (e.g., EUCAST, CLSI). The eradication rates are calculated as the percentage of isolates that fall within the susceptible range [2].

  • Experimental Pneumonia Model (Neutropenic Rabbits) [3]: This pre-clinical study investigated C/T's efficacy in a severe infection model. Persistently neutropenic rabbits were infected via direct endotracheal inoculation with well-characterized P. aeruginosa strains. The rabbits were treated with human-equivalent doses of C/T every 4 hours for 12 days. The key efficacy measures were the reduction in bacterial density (CFU/g) in lung tissue and bronchoalveolar lavage (BAL) fluid compared to untreated controls [3].

Comparative Effectiveness in Resistant Infections

Recent real-world studies directly compare C/T against other advanced antibiotics for tough-to-treat infections, moving beyond simple eradication rates to broader clinical outcomes.

  • C/T vs. Ceftazidime/Avibactam (CZA) for MDR P. aeruginosa Pneumonia: A 2024 large, retrospective study compared early use of C/T and CZA in hospitalized, non-COVID-19 patients with MDR P. aeruginosa pneumonia. It found that the C/T group had a significantly lower rate of recurrent pneumonia (7.9% vs. 18.0%) and lower pneumonia-related 60-day readmissions. A separate 2025 multicenter study (CACTUS) found that C/T treatment resulted in higher clinical success rates at day 30 compared to CZA (63% vs. 51%) for MDR P. aeruginosa pneumonia [4] [5].

  • C/T vs. Older, Toxic Agents: A 2022 comparative effectiveness study in the Veterans Affairs healthcare system evaluated C/T against traditional regimens based on aminoglycosides or polymyxins for MDR P. aeruginosa infections. After adjusting for confounders, the study found that inpatient mortality was significantly lower in the C/T group (15.8% vs. 27.7%) [6].

The following diagram illustrates the key pathways through which Pseudomonas aeruginosa develops resistance to antibiotics, and how ceftolozane/tazobactam counteracts them.

Pa Pseudomonas aeruginosa Resistance Mechanisms R1 Efflux Pump Expression Pa->R1 R2 AmpC β-lactamase Hyperproduction Pa->R2 R3 Porin Loss (OprD) Pa->R3 R4 Target Site Modification (PBPs) Pa->R4 C1 Stable to efflux & porin loss C1->R1 C1->R3 C2 Tazobactam inhibits many β-lactamases C2->R2 C3 High affinity for essential PBPs C3->R4

Interpretation Guide for Professionals

When evaluating this data for R&D and clinical decisions, please consider:

  • Efficacy vs. Resistance Patterns: C/T is highly effective against MDR P. aeruginosa, including strains resistant to ceftazidime, meropenem, and piperacillin/tazobactam, due to its stability against common resistance mechanisms like efflux pumps and AmpC β-lactamases [2].
  • Spectrum Limitations: C/T is not a carbapenem-sparing option for infections caused by K. pneumoniae carbapenemase (KPC)-producing or metallo-β-lactamase (MBL)-producing Enterobacterales, as it is not effective against these enzymes [2].
  • Real-World Context: High microbiological eradication rates in clinical trials translate into positive real-world clinical outcomes, such as lower recurrence and mortality, especially when compared to older, more toxic therapies [4] [5] [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

9

Exact Mass

764.14247802 Da

Monoisotopic Mass

764.14247802 Da

Heavy Atom Count

50

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7R247U84HY

Drug Indication

Ceftolozane is used in combination with [tazobactam] for the treatment of infections caused by designated susceptible microorganisms in adult and pediatric patients: - Complicated Intra-abdominal Infections (cIAI), used in combination with [metronidazole] - Complicated Urinary Tract Infections (cUTI), including pyelonephritis - Hospital-acquired Bacterial Pneumonia and Ventilator-associated Bacterial Pneumonia (HABP/VABP)

Mechanism of Action

Ceftolozane belongs to the cephalosporin class of antibacterial drugs. Ceftolozane exerts antibacterial effects, preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics. Its antibacterial activity is also mediated through ceftolozane binding to penicillin-binding proteins (PBPs), which are required for peptidoglycan cross-linking for bacterial cell wall synthesis. As a result of cell wall synthesis inhibition, bacterial cells are killed, treating various infections. Ceftolozane has a particularly high affinity to the penicillin-binding proteins for Pseudomonas aeruginosa and Escherichia coli as well as Klebsiella pneumoniae and other enteric bacteria. In particular, a high affinity has been seen in vitro for penicillin-binding proteins 1b, 1c, 2, and 3 when compared to other antibiotics, ceftazidime and imipenem.

Absorption Distribution and Excretion

The area under the curve (AUC) of ceftolozane-tazobactam after an injected dose of 1 g/0.5 g every 8 hours for 1 day was 172 mcg•h/mL. The Cmax (peak concentration) and AUC are dose-dependent. The Cmax on day one of the above dose of ceftolozane-tazobactam was 69.1 mcg/mL.
Ceftolozane is mainly excreted in the urine.
13.5 L. Tissue distribution of ceftalozone-tazobactam is rapid and shows good penetration into the lung, rendering it an ideal treatment for bacterial pneumonia.
The renal clearance of was measured to be 3.41 – 6.69 L/h after a single dose of ceftolozane-tazobactam. Dose adjustments of this drug are required in patients with impaired renal function with a creatinine clearance of 50 mL/min or below. Consult official labeling for dosing adjustment guidelines.

Metabolism Metabolites

Certolozane is not metabolized to any significant extent. The beta-lactam ring of tazobactam, when administered as ceftolozane-tazobactam, is hydrolyzed to form an inactive metabolite.

Wikipedia

Ceftolozane sulfate

Biological Half Life

2.77 hours on day 1 of treatment on a dose of 1 g/0.5 g every 8 hours. 3.12 hours on day 10 of treatment on a dose of 1 g/0.5 g every 8 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 04-14-2024

Toda, A., et al.; Bioorg. Med. Chem. Lett., 18, 4849 (2008); Tekeda, S., et al.: Antimicro. Agents Chemother., 51, 826 (2007)

Explore Compound Types